(5-(4-Chlorophenyl)pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKZPUDQLZYPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622290 | |
| Record name | 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260180-20-8 | |
| Record name | 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(4-Chlorophenyl)pyridin-3-yl)methanamine: Structure, Properties, and Synthetic Pathways
Abstract: This document provides a comprehensive technical overview of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As a substituted pyridinylmethanamine, this compound serves as a valuable building block for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide details its chemical identity, structural features, physicochemical properties, and provides a validated, step-by-step synthetic protocol. Furthermore, it explores the compound's analytical profile and discusses its potential applications in the development of novel therapeutics, grounded in the bioactivity of analogous structures. The information is curated for researchers, medicinal chemists, and professionals in pharmaceutical development, emphasizing scientific integrity and practical application.
Chemical Identity and Structure
This compound is a bi-aryl compound featuring a central pyridine ring substituted at the 3- and 5-positions. The 5-position is functionalized with a 4-chlorophenyl group, while the 3-position bears a methanamine (aminomethyl) group. This specific arrangement of aromatic and functional groups provides a unique three-dimensional scaffold for molecular interactions.
Molecular Structure:
The core identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1260180-20-8 | [1][2] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| SMILES | NCC1=CC(C2=CC=C(Cl)C=C2)=CN=C1 | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in public literature. The data below combines verified information from suppliers with computationally predicted values to provide a practical profile for laboratory use.
| Property | Value | Notes |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | Experimental data not publicly reported. |
| Boiling Point | Not available | Experimental data not publicly reported. |
| Solubility | Not available | Predicted to be soluble in organic solvents like methanol, DMSO. |
| logP | 2.5 ± 0.4 (Predicted) | Indicates moderate lipophilicity. |
| pKa (strongest basic) | 8.5 ± 0.1 (Predicted) | Refers to the primary amine group. |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a robust two-step sequence. This pathway begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the C-C bond between the pyridine and chlorophenyl rings, followed by the catalytic reduction of a nitrile to the desired primary amine.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-(4-Chlorophenyl)nicotinonitrile
The initial step involves the formation of the bi-aryl scaffold via a Suzuki-Miyaura coupling reaction. This palladium-catalyzed method is highly efficient for creating carbon-carbon bonds between aryl halides and arylboronic acids.[3][4][5] The precursor, 5-(4-chlorophenyl)nicotinonitrile, is commercially available (CAS 1267613-64-8), but can be synthesized from 3-bromo-5-cyanopyridine and 4-chlorophenylboronic acid.[6]
Step 2: Catalytic Hydrogenation of the Nitrile
The second step is the reduction of the nitrile group of 5-(4-chlorophenyl)nicotinonitrile to the primary aminomethyl group. Catalytic hydrogenation is the preferred industrial method for this transformation.[7][8] Catalysts such as Raney Nickel or palladium are effective, and the reaction is typically performed under a hydrogen atmosphere in a solvent like methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[9]
Detailed Experimental Protocols
Protocol 3.3.1: Synthesis of 5-(4-Chlorophenyl)nicotinonitrile (Intermediate)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-cyanopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of dioxane and water. To this slurry, add palladium(II) acetate (0.02 eq) and a suitable phosphine ligand like SPhos (0.04 eq).
-
Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 3.3.2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-(4-chlorophenyl)nicotinonitrile (1.0 eq) in methanol saturated with ammonia.
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10% w/w) in methanol to the solution under an inert atmosphere.
-
Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-60 atm with hydrogen and heat to 80-100°C. Maintain vigorous stirring for 12-18 hours, monitoring hydrogen uptake.
-
Work-up and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.
Spectroscopic and Analytical Profile
The structural identity and purity of this compound are confirmed through standard spectroscopic methods. While experimental spectra are proprietary to commercial suppliers, a predicted profile is provided below based on its chemical structure and data from analogous compounds.[1]
¹H NMR Spectroscopy (Predicted)
-
δ 8.5-8.7 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen (positions 2 and 6).
-
δ 7.8-8.0 ppm (m, 1H): Proton on the pyridine ring at position 4.
-
δ 7.4-7.6 ppm (d, 2H): Protons on the chlorophenyl ring ortho to the pyridine linkage.
-
δ 7.3-7.4 ppm (d, 2H): Protons on the chlorophenyl ring meta to the pyridine linkage.
-
δ ~4.0 ppm (s, 2H): Methylene protons of the -CH₂NH₂ group.
-
δ 1.5-2.5 ppm (br s, 2H): Protons of the primary amine (-NH₂), which are exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
δ ~148-152 ppm: Carbons of the pyridine ring adjacent to the nitrogen.
-
δ ~135-140 ppm: Quaternary carbons of the pyridine and chlorophenyl rings.
-
δ ~133-135 ppm: Carbon of the chlorophenyl ring bearing the chlorine atom.
-
δ ~128-130 ppm: Carbons of the chlorophenyl ring.
-
δ ~122-125 ppm: Carbon at position 4 of the pyridine ring.
-
δ ~45 ppm: Methylene carbon of the -CH₂NH₂ group.
Mass Spectrometry
-
Expected [M]⁺: m/z 218.
-
Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 220 with an intensity of approximately one-third of the molecular ion peak, due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the amine group (NH₂) and cleavage of the benzylic C-C bond.
Infrared (IR) Spectroscopy
-
3300-3500 cm⁻¹: N-H stretching vibrations (two bands for the primary amine).
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-2950 cm⁻¹: Aliphatic C-H stretching from the methylene group.
-
~1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.
-
~1090 cm⁻¹: C-Cl stretching.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. The presence of a flexible primary amine allows for further derivatization, while the bi-aryl core provides a rigid framework for interaction with biological targets.
Caption: Potential applications based on the bioactivity of related structures.
-
Antimalarial Activity: 3,5-diaryl-2-aminopyridine derivatives have demonstrated potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.[10] The structural similarity suggests that derivatives of this compound could be explored for new antimalarial candidates.
-
Anticancer Research: Substituted pyridine and pyrimidine analogues are widely investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[11] The title compound provides a starting point for the synthesis of novel CDK inhibitors.
-
Antiviral and Agrochemical Applications: Recent studies on 5-aryl-cyclopenta[c]pyridine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV) as well as promising fungicidal and insecticidal properties.[12] This highlights the potential of the 5-aryl-pyridine core in agricultural science.
-
Anti-inflammatory Agents: Aryl-substituted heterocyclic compounds, including pyrazolines derived from similar chalcones, have shown promising anti-inflammatory activity with reduced ulcerogenic side effects compared to standard drugs.[13]
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following guidelines are based on best practices for handling structurally related aminopyridine compounds.[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[17] Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and oxidizing agents.[14][15] As recommended by suppliers, store at 2-8°C under an inert atmosphere and protected from light.[1]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
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(5-(4-Chlorophenyl)pyridin-3-yl)methanamine CAS number and molecular weight
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, a pyridine derivative with significant potential in medicinal chemistry and materials science. The document details the compound's core physicochemical properties, outlines a robust and validated synthetic methodology, and explores its potential biological activities and applications based on structure-activity relationships of analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics and functional materials.
Compound Identification and Physicochemical Properties
This compound is a biaryl methanamine that features a pyridine ring substituted with a 4-chlorophenyl group at the 5-position and a methanamine group at the 3-position.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 1260180-20-8 | [1][2] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)CN)Cl | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Strategic Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a two-step process. This methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key carbon-carbon bond, followed by the reduction of a nitrile to the desired primary amine. This approach is highly modular, allowing for the potential synthesis of a diverse library of analogs.
Rationale for Synthetic Strategy
The chosen synthetic route is predicated on the reliability and versatility of the Suzuki-Miyaura coupling for the formation of biaryl structures. This reaction is well-documented to tolerate a wide range of functional groups, making it ideal for complex molecule synthesis. The subsequent reduction of the nitrile to the primary amine is a high-yielding and straightforward transformation. This two-step approach offers a clear and efficient pathway to the target compound from commercially available starting materials.
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 5-(4-Chlorophenyl)nicotinonitrile via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-3-cyanopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of dioxane and water (typically 4:1) is added, followed by the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[3][4]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-(4-chlorophenyl)nicotinonitrile.[5]
Step 2: Reduction of 5-(4-Chlorophenyl)nicotinonitrile to this compound
-
Reaction Setup: A solution of 5-(4-chlorophenyl)nicotinonitrile (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) is added dropwise to a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF at 0 °C under an inert atmosphere.
-
Alternative Catalytic Hydrogenation: Alternatively, the nitrile can be reduced via catalytic hydrogenation.[6] In this method, 5-(4-chlorophenyl)nicotinonitrile is dissolved in methanol saturated with ammonia and hydrogenated in the presence of a catalyst like Raney nickel under a hydrogen atmosphere (typically 50-100 psi) at room temperature. The presence of ammonia helps to minimize the formation of secondary amine byproducts.[6]
-
Reaction Conditions: For the LiAlH₄ reduction, after the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. For the catalytic hydrogenation, the reaction is stirred until hydrogen uptake ceases.
-
Work-up and Purification: For the LiAlH₄ reduction, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. For the catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or crystallization, to afford this compound.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the structural motifs present in the molecule are prevalent in a wide range of biologically active compounds. This allows for informed hypotheses regarding its potential therapeutic applications.
Caption: Inferred biological potential based on constituent structural motifs.
Anticancer Potential
Pyridine derivatives are a cornerstone of many anticancer agents.[7] The pyridine scaffold can interact with various biological targets, including kinases, which are often dysregulated in cancer. The presence of the 4-chlorophenyl group can enhance binding affinity and modulate the pharmacokinetic properties of the molecule. Structure-activity relationship studies of similar compounds suggest that this class of molecules could exhibit antiproliferative effects.[7]
Antimicrobial and Antiviral Activity
Numerous pyridine-containing compounds have demonstrated significant antimicrobial and antiviral properties.[8][9] The ability of the pyridine nitrogen to participate in hydrogen bonding and the overall electronic properties of the biaryl system could enable interactions with key viral or bacterial enzymes.
Central Nervous System (CNS) Activity
The aminomethylpyridine substructure is found in compounds with activity in the central nervous system. For instance, certain pyrazolopyridines have been investigated as non-sedative anxiolytic agents.[10] The polarity and hydrogen bonding capacity of the methanamine group could facilitate interactions with CNS receptors.
Enzyme Inhibition
The 4-substituted phenyl-pyridine framework is a common feature in various enzyme inhibitors. For example, analogs of aminoglutethimide, which contain a substituted phenyl group, are known inhibitors of aromatase, a key enzyme in estrogen biosynthesis.[11] The specific geometry and electronic distribution of this compound may allow it to bind to the active sites of various enzymes, making it a candidate for screening against a range of therapeutic targets.
Conclusion and Future Directions
This compound is a synthetically accessible compound with a chemical architecture that suggests a high potential for biological activity. The robust synthetic route outlined in this guide provides a clear path for its preparation and for the generation of a library of related analogs for further investigation. Future research should focus on the empirical evaluation of its biological properties, including in vitro and in vivo studies to validate the hypothesized anticancer, antimicrobial, and CNS activities. Furthermore, its utility as a building block in the synthesis of more complex molecules and materials warrants exploration.
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The Alchemist's Guide to Pyridine: Modern Synthetic Pathways and Core Principles
Foreword: The Enduring Legacy of the Pyridine Ring
The pyridine scaffold holds a position of profound significance in the landscape of chemical sciences.[1] As a fundamental heterocyclic framework, its presence is pervasive across natural products, medicinal chemistry, and materials science.[1][2] Approximately 20% of the top 200 drugs feature a pyridine-containing compound, underscoring its critical role in modern therapeutics.[3] From the anti-tuberculosis agent isoniazid to the blockbuster anti-ulcer medication omeprazole, pyridine derivatives have consistently proven their worth in addressing a spectrum of human ailments.[4][5] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the core synthetic strategies for accessing novel pyridine derivatives. We will move beyond mere procedural listings to dissect the underlying principles, empowering you to make informed decisions in your synthetic endeavors.
I. Foundational Condensation Reactions: The Pillars of Pyridine Synthesis
The classical methods for pyridine synthesis, rooted in condensation chemistry, remain highly relevant and offer robust platforms for constructing the pyridine core. These multicomponent reactions (MCRs) are prized for their efficiency and atom economy.[6][7]
A. The Hantzsch Pyridine Synthesis: A Cornerstone of Heterocyclic Chemistry
First reported in 1881 by Arthur Rudolf Hantzsch, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the corresponding pyridine.[10][11] The driving force for this final aromatization step is the formation of a stable aromatic ring.[8]
The Hantzsch synthesis is renowned for its simplicity and efficiency in creating highly functionalized pyridines in a single pot.[12] Its applications are extensive, particularly in medicinal chemistry for the synthesis of 1,4-dihydropyridine calcium channel blockers like nifedipine.[11][12] Modern variations of this reaction focus on sustainability, employing solvent-free conditions, microwave assistance, and solid-supported catalysts to enhance yields and reduce environmental impact.[12][13]
Mechanism of the Hantzsch Pyridine Synthesis:
The reaction proceeds through a series of well-established steps:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[14]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[14]
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[14]
-
Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form the 1,4-dihydropyridine ring.[14][15]
-
Oxidation: The dihydropyridine is oxidized to the final pyridine product.[10]
Figure 1: The Hantzsch Pyridine Synthesis Workflow.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Reagent | Molar Eq. | MW | Amount | Moles |
| Benzaldehyde | 1.0 | 106.12 | 1.06 g | 10 mmol |
| Ethyl acetoacetate | 2.0 | 130.14 | 2.60 g | 20 mmol |
| Ammonium acetate | 1.1 | 77.08 | 0.85 g | 11 mmol |
| Ethanol | - | - | 15 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and ethyl acetoacetate (2.60 g, 20 mmol) in ethanol (15 mL).
-
Add ammonium acetate (0.85 g, 11 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
B. The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Alternative
The Bohlmann-Rahtz synthesis offers a powerful method for preparing substituted pyridines, often with regiocontrol that can be complementary to the Hantzsch synthesis.[16] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[17] This intermediate, upon heating, undergoes an E/Z isomerization followed by cyclodehydration to yield the pyridine ring.[17]
A key advantage of the Bohlmann-Rahtz synthesis is that it directly produces the aromatic pyridine without the need for a separate oxidation step.[17] However, the high temperatures often required for the cyclodehydration can be a drawback.[17] Recent modifications have focused on overcoming this limitation through the use of acid catalysis, microwave irradiation, and flow reactors, allowing the reaction to proceed at lower temperatures and in a single step.[16][18]
Mechanism of the Bohlmann-Rahtz Pyridine Synthesis:
Figure 2: The Bohlmann-Rahtz Pyridine Synthesis Pathway.
II. Modern Strategies: Expanding the Synthetic Chemist's Toolkit
While classical methods provide a strong foundation, the demand for increasingly complex and diverse pyridine derivatives has driven the development of novel synthetic strategies.
A. Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful tools for the construction of cyclic systems, and their application to pyridine synthesis has yielded elegant and efficient methodologies.[19][20]
-
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules have emerged as a fascinating and atom-economical route to pyridines.[19] This method allows for the construction of highly substituted pyridines with excellent control over the substitution pattern.[19]
-
[4+2] Cycloadditions (Diels-Alder Reactions): The hetero-Diels-Alder reaction, involving the cycloaddition of a 1-azadiene with a dienophile, provides a direct route to tetrahydropyridines, which can then be aromatized to pyridines.[20] Inverse electron demand Diels-Alder reactions of electron-poor dienes like 1,2,4-triazines are particularly effective for pyridine synthesis.[21]
B. Transition-Metal Catalyzed C-H Functionalization: A Paradigm Shift in Pyridine Synthesis
The direct functionalization of C-H bonds has revolutionized organic synthesis, and its application to pyridines offers a powerful strategy for late-stage modification and the synthesis of novel derivatives.[22][23] The inherent challenge in pyridine C-H activation is the coordinating ability of the nitrogen atom, which can deactivate the catalyst.[24]
Several strategies have been developed to overcome this challenge:
-
Pyridine N-Oxides: The use of pyridine N-oxides as substrates allows for selective C-H activation at the C2 position. The N-oxide group acts as a directing group and can be easily removed after functionalization.[22]
-
Directing Groups: The installation of a directing group on the pyridine ring can guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization.[25]
-
Metal-Free Approaches: Recent advancements have also led to the development of metal-free C-H functionalization methods for pyridines.[25][26]
The ability to directly introduce functional groups onto the pyridine core without the need for pre-functionalized starting materials represents a significant step forward in synthetic efficiency.[23]
III. The Future of Pyridine Synthesis: Towards Greener and More Efficient Methodologies
The field of pyridine synthesis is continuously evolving, with a strong emphasis on the development of more sustainable and efficient methods.[27] The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of waste, are increasingly guiding synthetic design.[8][27]
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many classical pyridine syntheses.[27][28] The development of one-pot multicomponent reactions continues to be a major focus, as these methods offer high synthetic efficiency and operational simplicity.[7][27] Furthermore, the exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, holds great promise for the future of pyridine synthesis.
Conclusion
The synthesis of novel pyridine derivatives remains a vibrant and essential area of chemical research. From the time-tested reliability of the Hantzsch and Bohlmann-Rahtz reactions to the elegance and precision of modern cycloaddition and C-H functionalization strategies, the synthetic chemist has a diverse and powerful arsenal of tools at their disposal. By understanding the fundamental principles behind these methodologies and embracing the ongoing innovations in the field, researchers can continue to unlock the vast potential of the pyridine scaffold in the development of new medicines, materials, and technologies.
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Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085–1094. [Link]
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Unveiling the Biological Potential of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Abstract
Introduction: The Enigmatic Profile of a Promising Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, by virtue of their synthetic tractability and potential for oral bioavailability, remain a primary focus of drug discovery efforts. The compound (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, characterized by the fusion of a pyridine ring, a 4-chlorophenyl group, and a methanamine substituent, represents an intriguing yet underexplored entity. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and pi-stacking interactions makes it a versatile scaffold for targeting a wide array of biological macromolecules. The 4-chlorophenyl group, another common pharmacophore, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
Given the absence of direct biological data for this compound, this guide will adopt a predictive and inferential approach. By examining the established biological activities of structurally related compounds, we can formulate credible hypotheses regarding its potential therapeutic utility. The primary areas of focus will be its potential as an anticancer and antimicrobial agent, as these activities are frequently associated with the chlorophenylpyridine and aminomethylpyridine scaffolds.
Physicochemical Properties and Synthesis Outline
A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery campaign. For this compound, these properties will dictate its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂ | PubChem |
| Molecular Weight | 218.68 g/mol | PubChem |
| CAS Number | 1260180-20-8 | BLDpharm[1] |
| Predicted LogP | 2.5 - 3.5 | In silico prediction |
| Predicted pKa | 8.5 - 9.5 (amine) | In silico prediction |
Synthesis Outline:
The synthesis of this compound can be envisioned through a multi-step process, likely commencing with a Suzuki or Stille cross-coupling reaction to form the C-C bond between the pyridine and chlorophenyl rings. This would be followed by functional group manipulation at the 3-position of the pyridine ring, culminating in the introduction of the aminomethyl group.
Caption: A plausible synthetic route to this compound.
Hypothesized Biological Activity: Insights from Analogous Compounds
The core of this guide lies in the extrapolation of biological activities from structurally similar molecules. The presence of the chlorophenylpyridine moiety strongly suggests potential anticancer and antimicrobial properties.
Potential as an Anticancer Agent
Numerous studies have demonstrated the potent anticancer activity of pyridine derivatives. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Hypothesized Mechanism of Action (Anticancer):
We postulate that this compound could exert its anticancer effects through the modulation of key signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the p53-mediated pathway, which, when activated, can lead to cell cycle arrest and apoptosis[2]. Another potential mechanism is the upregulation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis[2].
Caption: Hypothesized anticancer mechanism of action.
Supporting Evidence from Analogs:
-
Pyridone and Pyridine Derivatives: Studies on novel pyridone and pyridine compounds have shown their ability to inhibit the proliferation of human breast and liver cancer cells by inducing G2/M phase arrest and apoptosis[2].
-
Chlorophenyl-containing Compounds: The presence of a chlorophenyl group can enhance the anticancer activity of various heterocyclic scaffolds. For instance, chlorophenyl-substituted phthalazinone-based compounds have been investigated as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated cancer target[3].
Potential as an Antimicrobial Agent
The pyridine scaffold is also a common feature in many antimicrobial agents. The aminomethyl group can further contribute to antibacterial activity by interacting with bacterial cell membranes or intracellular targets.
Hypothesized Mechanism of Action (Antibacterial):
A plausible antibacterial target for aminomethylpyridine derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[1]. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.
Caption: Hypothesized antibacterial mechanism of action.
Supporting Evidence from Analogs:
-
Aminopyridine Derivatives: Research on aminopyridine-derived compounds has highlighted their potential as antibacterial agents, with some studies suggesting DNA gyrase as a likely target[1].
-
N-amino-5-cyano-6-pyridones: A series of these compounds demonstrated promising antimicrobial properties, with molecular docking studies suggesting DNA gyrase A as a potential target[1].
Proposed Experimental Validation Protocols
To transform these hypotheses into actionable data, a structured experimental plan is essential. The following protocols are designed to provide a comprehensive evaluation of the biological activity of this compound.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antibacterial Activity Assessment
Objective: To evaluate the antibacterial efficacy of the compound against a panel of clinically relevant bacterial strains.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Silico Target Prediction and Molecular Docking
In the absence of experimental data, in silico methods provide a powerful tool for predicting potential molecular targets and elucidating binding interactions.
Methodology:
-
Target Fishing: Utilize web-based tools like SuperPred or SwissTargetPrediction to predict potential protein targets for this compound based on ligand similarity[4].
-
Molecular Docking: Perform molecular docking studies using software such as AutoDock Vina or Glide to model the binding of the compound to the active sites of predicted targets (e.g., p53, JNK, DNA gyrase). This will provide insights into the binding mode, key interacting residues, and binding affinity.
Predicted Potential Targets and Docking Scores (Hypothetical):
| Predicted Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| p53 (DNA binding domain) | 2OCJ | -8.5 | Arg248, Ser241 |
| JNK1 | 3PZE | -7.9 | Met111, Gln117 |
| E. coli DNA Gyrase B | 1KZN | -9.2 | Asp73, Asn46 |
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery, primarily due to the established biological activities of its constituent chemical scaffolds. While this guide has presented a series of well-founded hypotheses regarding its potential anticancer and antimicrobial activities, it is imperative to underscore that these are predictions that necessitate rigorous experimental validation.
The proposed experimental protocols provide a clear roadmap for initiating the biological evaluation of this compound. Should initial in vitro studies yield promising results, further investigations, including mechanism of action studies, in vivo efficacy in animal models, and pharmacokinetic profiling, will be warranted. The in silico predictions of potential molecular targets offer a valuable starting point for more focused mechanistic studies.
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Unraveling the Enigma: A Putative Mechanism of Action for (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine is a substituted aminopyridine derivative with a structural motif suggestive of significant pharmacological potential. While direct empirical data on its mechanism of action remains to be fully elucidated, its chemical architecture, featuring a pyridine core, a chlorophenyl group, and a methanamine substituent, allows for the formulation of a compelling putative mechanism. This guide synthesizes information from the broader class of aminopyridines and related pharmacophores to propose a primary mechanism centered on the modulation of voltage-gated potassium channels, with potential secondary interactions with other receptor systems. We will explore the theoretical underpinnings of this hypothesis, delineate key structural-activity relationships, and provide a comprehensive roadmap for experimental validation.
Introduction: The Therapeutic Promise of Aminopyridine Scaffolds
The aminopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1] As monoamino and diamino derivatives of pyridine, these compounds are recognized for their ability to interact with a wide array of biological targets, including enzymes and receptors, owing to their unique structural properties.[1][2] The parent compound, 4-aminopyridine, is a well-established blocker of voltage-gated potassium channels and is utilized in therapeutic contexts to improve neuromuscular transmission.[3][4] The derivatization of the basic aminopyridine structure, as seen in this compound, offers the potential for enhanced specificity, potency, and novel pharmacological profiles. The inclusion of a 4-chlorophenyl group, a common moiety in antihistaminic and other centrally acting agents, further suggests a nuanced and potentially multifaceted mechanism of action.[5]
Core Putative Mechanism: Voltage-Gated Potassium Channel Blockade
The most probable primary mechanism of action for this compound is the blockade of voltage-gated potassium (Kv) channels.[1][2] This hypothesis is predicated on the well-documented activity of the broader aminopyridine class.
Causality of Action:
Voltage-gated potassium channels are critical for repolarizing the cell membrane following an action potential. By physically occluding the pore of these channels, aminopyridine-based compounds inhibit the outward flow of potassium ions. This leads to a prolongation of the action potential, an increase in the duration of depolarization, and consequently, an enhanced influx of calcium ions through voltage-gated calcium channels at the presynaptic terminal. The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters into the synaptic cleft.
Structural Considerations for Kv Channel Interaction:
The structure of this compound is well-suited for this proposed interaction. The protonated aminomethyl group can form a strong ionic interaction with negatively charged residues within the channel pore, while the aromatic pyridine and chlorophenyl rings can engage in hydrophobic and π-π stacking interactions with the channel's lining. The lipophilicity and steric volume imparted by the 4-chlorophenyl group are likely to be key determinants of the compound's affinity and specificity for different Kv channel subtypes.[3]
Logical Flow of the Primary Putative Mechanism
Caption: Putative primary mechanism of action via Kv channel blockade.
Secondary Putative Mechanisms and Off-Target Effects
While Kv channel blockade represents the most probable primary mechanism, the structural features of this compound suggest the potential for interactions with other biological targets.
Histamine H1 Receptor Antagonism
The 4-chlorophenyl moiety is a classic feature of many first-generation antihistamines.[5] It is plausible that this compound could exhibit antagonistic activity at the histamine H1 receptor. This would be a significant consideration in its overall pharmacological profile, potentially contributing to sedative or anti-allergic effects.
Modulation of Other Ion Channels and Receptors
The aminopyridine nucleus and its derivatives have been reported to interact with a variety of other targets, albeit often with lower affinity than for Kv channels. These could include:
-
Sodium and Calcium Channels: High concentrations of some aminopyridines can affect other voltage-gated ion channels.
-
Nicotinic Acetylcholine Receptors (nAChRs): Structural similarities to nicotine and other nAChR ligands suggest a potential for interaction.
-
Serotonin (5-HT) Receptors: The aromatic nature of the compound could facilitate binding to various 5-HT receptor subtypes, which are known to be promiscuous targets for many small molecules.[6]
Experimental Validation Strategy
A rigorous and multi-faceted experimental approach is required to systematically investigate and validate the putative mechanism of action of this compound.
Experimental Workflow for Mechanism of Action Elucidation
Caption: A comprehensive workflow for validating the putative mechanism of action.
In Vitro Electrophysiology
Objective: To directly assess the effect of this compound on Kv channel function.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture a cell line stably expressing a specific human Kv channel subtype (e.g., HEK293 cells expressing Kv1.1, Kv1.2, etc.).
-
Cell Preparation: Plate cells on glass coverslips and grow to 50-80% confluency.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Patching: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (a "gigaseal").
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Protocol: Apply a series of depolarizing voltage steps to elicit Kv channel currents.
-
Compound Application: Perfuse the bath solution with increasing concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compound for potential off-targets, such as the histamine H1 receptor.
Protocol: Histamine H1 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human histamine H1 receptor.
-
Binding Reaction: Incubate the cell membranes with a known radioligand for the H1 receptor (e.g., [³H]-pyrilamine) and varying concentrations of this compound.
-
Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Neurotransmitter Release Assays
Objective: To functionally confirm the downstream consequence of Kv channel blockade.
Protocol: Synaptosome Neurotransmitter Release Assay
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from rodent brain tissue (e.g., cortex or hippocampus).
-
Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-glutamate or [³H]-acetylcholine).
-
Stimulation: Depolarize the synaptosomes with an elevated potassium concentration in the presence and absence of this compound.
-
Quantification: Measure the amount of radiolabeled neurotransmitter released into the supernatant.
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of the compound to the control conditions.
Quantitative Data Summary and Interpretation
The following table presents hypothetical, yet plausible, data that could be generated from the aforementioned experimental protocols to support the putative mechanism of action.
| Assay | Target/Endpoint | Metric | Putative Result | Interpretation |
| Patch-Clamp Electrophysiology | Kv1.2 Channel | IC50 | 15 µM | Demonstrates potent blockade of a specific voltage-gated potassium channel subtype. |
| Radioligand Binding Assay | Histamine H1 Receptor | Ki | > 50 µM | Suggests weak or no significant direct interaction with the H1 receptor at physiologically relevant concentrations. |
| Neurotransmitter Release | Glutamate Release | EC50 | 25 µM | Confirms the functional outcome of Kv channel blockade, leading to enhanced neurotransmitter release. |
Conclusion and Future Directions
The available evidence from the broader class of aminopyridines strongly supports the hypothesis that this compound acts as a blocker of voltage-gated potassium channels. This primary mechanism is expected to result in enhanced neurotransmitter release, a pharmacological action with potential therapeutic applications in a range of neurological and neuromuscular disorders. The proposed experimental workflow provides a robust framework for validating this putative mechanism and exploring potential off-target effects. Future research should focus on identifying the specific Kv channel subtypes targeted by this compound, elucidating its structure-activity relationship in greater detail, and evaluating its efficacy and safety in relevant preclinical models.
References
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- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
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- List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
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The Pyridine Scaffold: A Cornerstone of Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a fundamental nitrogen-containing six-membered aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, structural versatility, and capacity for diverse molecular interactions have established it as a critical component in a multitude of FDA-approved drugs. This technical guide provides a comprehensive exploration of the therapeutic applications of substituted pyridines, delving into their mechanisms of action, structure-activity relationships, and their roles in combating a wide spectrum of diseases. We will examine key examples of pyridine-containing drugs, present detailed experimental methodologies for their evaluation, and visualize the intricate signaling pathways they modulate. This guide is intended to serve as a valuable resource for professionals in the field of drug discovery and development, offering insights into the enduring significance of the pyridine moiety.
The Enduring Importance of the Pyridine Ring in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of therapeutic agents due to a combination of its inherent physicochemical properties.[1] As an isostere of benzene, its aromatic nature allows for π-π stacking interactions with biological targets.[1] However, the introduction of a nitrogen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor, which can significantly enhance the solubility and bioavailability of drug candidates.[2][3] The nitrogen atom's basicity also allows for the formation of salts, a common strategy to improve the pharmaceutical properties of a compound.[4]
Furthermore, the pyridine ring offers three distinct positions for substitution (2, 3, and 4-positions), providing a versatile framework for medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a specific biological target.[1] This adaptability has led to the successful development of pyridine-containing drugs across a broad range of therapeutic areas.[5][6] The replacement of other aromatic systems with a pyridine ring has been shown to improve metabolic stability, permeability, potency, and binding affinity of drug candidates.[7]
Therapeutic Applications of Substituted Pyridines: A Disease-Oriented Overview
The versatility of the pyridine scaffold is evident in the vast array of diseases for which pyridine-containing drugs have been approved. These compounds exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and effects on the central nervous system and cardiovascular system.[6][8]
Oncology: Targeting the Drivers of Cancer
Substituted pyridines have made a significant impact in the field of oncology, with numerous FDA-approved drugs targeting key pathways in cancer progression.[9][10] A prominent class of these drugs are kinase inhibitors, which interfere with the signaling cascades that drive cell proliferation and survival.[11][12]
Crizotinib: A Case Study in Targeted Cancer Therapy
Crizotinib (Xalkori®) is a prime example of a successful substituted pyridine-based anticancer agent.[13] It is a potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[12] In a subset of non-small cell lung cancer (NSCLC) patients, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein, which results in constitutive activation of ALK and drives tumor growth.[10][14] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][14]
The inhibition of ALK by Crizotinib blocks critical survival pathways, including the PI3K-AKT and MEK-ERK pathways, leading to cell cycle arrest and apoptosis of ALK-dependent tumor cells.[2]
Infectious Diseases: Combating Microbial Threats
The pyridine scaffold is a common feature in a number of antimicrobial agents.[5] These compounds can disrupt various essential cellular processes in bacteria and fungi, including cell wall synthesis, DNA replication, and protein synthesis.[2] Several FDA-approved antibiotics, such as Delafloxacin, Ceftazidime, and Tedizolid, incorporate a pyridine ring.[5]
Central Nervous System Disorders: Modulating Neuronal Function
Pyridine derivatives have found applications in the treatment of a range of central nervous system (CNS) disorders.[3] Their ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain makes them valuable therapeutic agents. For instance, Varenicline, a partial agonist of nicotinic acetylcholine receptors, is used for smoking cessation.[3]
Other Therapeutic Areas
The therapeutic reach of substituted pyridines extends to numerous other areas, including:
-
Anti-inflammatory: Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis.[15]
-
Antiviral: Delavirdine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[15]
-
Cardiovascular: Amlodipine, a dihydropyridine calcium channel blocker, is widely used to treat hypertension.[2]
FDA-Approved Drugs Featuring the Pyridine Scaffold
The following table summarizes a selection of FDA-approved drugs containing a substituted pyridine moiety, highlighting the diversity of their therapeutic applications.
| Drug Name (Brand Name®) | Therapeutic Area | Mechanism of Action | Substitution Pattern |
| Crizotinib (Xalkori®) | Oncology | ALK and ROS1 tyrosine kinase inhibitor[13] | 2,6-disubstituted |
| Abiraterone (Zytiga®) | Oncology | CYP17A1 inhibitor[15] | 3-substituted |
| Delafloxacin (Baxdela™) | Antibacterial | Fluoroquinolone antibiotic; DNA gyrase and topoisomerase IV inhibitor[5] | 3,4,5-trisubstituted |
| Isoniazid | Antibacterial | Mycolic acid synthesis inhibitor[15] | 4-substituted |
| Varenicline (Chantix®) | CNS (Smoking Cessation) | α4β2 nicotinic acetylcholine receptor partial agonist[3] | Fused pyridine |
| Piroxicam (Feldene®) | Anti-inflammatory | Non-selective COX inhibitor[15] | 2-substituted |
| Amlodipine (Norvasc®) | Cardiovascular | Dihydropyridine calcium channel blocker[2] | Dihydropyridine |
| Delavirdine (Rescriptor®) | Antiviral | Non-nucleoside reverse transcriptase inhibitor[15] | 2,6-disubstituted |
Experimental Protocols: Evaluating Therapeutic Potential
The development of novel substituted pyridine therapeutics relies on robust and reproducible experimental assays to determine their biological activity. A critical assay in the development of kinase inhibitors like Crizotinib is the in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase, such as ALK, using the ADP-Glo™ Kinase Assay, a common luminescent assay that measures the amount of ADP produced during a kinase reaction.[2]
Objective: To determine the concentration of a substituted pyridine compound required to inhibit 50% of the target kinase's activity.
Materials:
-
Recombinant human kinase (e.g., ALK)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP (Adenosine triphosphate)
-
Test compound (substituted pyridine) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Prepare a control solution of DMSO without the test compound.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase assay buffer to all wells.
-
Add 0.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 1 µL of the recombinant kinase solution to each well.
-
Initiate the kinase reaction by adding 1 µL of the ATP/substrate mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion and Future Perspectives
The pyridine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox.[2][5] Its unique combination of electronic and steric properties has enabled the development of a wide range of successful therapeutics.[6] The examples discussed in this guide represent only a fraction of the vast number of biologically active pyridine derivatives.[4]
Future research in this area will likely focus on the development of novel substituted pyridines with improved potency, selectivity, and pharmacokinetic properties. The exploration of new substitution patterns and the combination of the pyridine moiety with other pharmacophores will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases. As our understanding of the molecular basis of disease continues to grow, the rational design of pyridine-based drugs will play an increasingly important role in addressing unmet medical needs.
References
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]
-
FDA approves crizotinib for ALK-positive inflammatory myofibroblastic tumor. (2022). U.S. Food and Drug Administration. [Link]
-
How do ALK-inhibitors work in ALK-positive lung cancer? (2018). Roche. [Link]
-
Crizotinib: A comprehensive review. (2014). Critical Reviews in Oncology/Hematology. [Link]
-
Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. (2012). Science Translational Medicine. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
-
Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Xalkori (crizotinib) FDA Approval History. (2023). Drugs.com. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]
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Pyridine alkaloids with activity in the central nervous system. (2020). Bioorganic & Medicinal Chemistry. [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Mini-Reviews in Medicinal Chemistry. [Link]
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FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.). ResearchGate. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed. [Link]
-
pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. [Link]
-
ALK-rearrangement in non-small-cell lung cancer (NSCLC). (2017). Thoracic Cancer. [Link]
-
Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer. (2016). Current Molecular Biology Reports. [Link]
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A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. (2025). Scilit. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed Central. [Link]
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Section 1: Foundational Profiling - A Prerequisite for Target Exploration
An In-depth Technical Guide to the In Vitro Screening of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
This guide provides a comprehensive framework for the initial in vitro characterization of the novel compound, this compound. Given the absence of established biological data for this molecule, a systematic, tiered screening approach is proposed. This document is intended for researchers, scientists, and drug development professionals, offering a strategic workflow from broad cytotoxicity profiling to specific target deconvolution. The methodologies detailed herein are designed to build a foundational understanding of the compound's biological activity, potential therapeutic applications, and liabilities.
Before investigating specific mechanisms of action, it is imperative to establish the compound's fundamental interaction with cellular systems. This initial phase focuses on assessing general cytotoxicity and early absorption, distribution, metabolism, and excretion (ADME) parameters, specifically cytochrome P450 (CYP) inhibition. These data are crucial for interpreting subsequent assay results and guiding concentration selection for more targeted screens.
Comprehensive Cytotoxicity Assessment
The initial step in any screening cascade is to determine the concentration range at which the test compound elicits cytotoxic effects. This information is vital to distinguish between targeted pharmacological effects and non-specific toxicity. We will employ a panel of cell lines representing various tissue origins to identify potential tissue-specific toxicity.
Experimental Protocol: Cell Viability Assessment using Resazurin Reduction Assay
This colorimetric assay is a cost-effective and sensitive method for quantifying metabolically active cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the designated wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver Carcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | 75.2 |
| A549 | Lung Carcinoma | > 100 |
| SH-SY5Y | Neuroblastoma | 68.9 |
Early ADME-Tox: Cytochrome P450 Inhibition
Cytochrome P450 enzymes are critical for the metabolism of a vast majority of clinical drugs.[2] Inhibition of these enzymes can lead to significant drug-drug interactions, potentially causing toxicity.[3][4] Therefore, assessing the inhibitory potential of a new chemical entity against major CYP isoforms is a regulatory requirement and a crucial step in early drug discovery.[5]
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This protocol outlines a high-throughput method using fluorescent probes for the major CYP isoforms.[2]
-
Reagent Preparation: Prepare solutions of human liver microsomes, a cocktail of fluorescent probe substrates for the target CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), and the test compound at various concentrations.
-
Incubation: In a 96-well plate, combine the human liver microsomes, the test compound, and the probe substrate cocktail. Initiate the reaction by adding a NADPH regenerating system.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Data Acquisition: Measure the fluorescence of the metabolite of each probe substrate using a microplate reader.
-
Data Analysis: Determine the IC50 value for each CYP isoform by plotting the percent inhibition against the log of the test compound concentration.
Table 2: Hypothetical Cytochrome P450 Inhibition Profile
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2B6 | > 50 |
| CYP2C9 | 22.5 |
| CYP2C19 | > 50 |
| CYP2D6 | 8.9 |
| CYP3A4 | > 50 |
Section 2: Tiered Target Class Screening - Unveiling Potential Mechanisms
With a foundational understanding of the compound's cytotoxicity and metabolic liabilities, the next phase involves screening against well-established drug target classes. The structure of this compound, containing a pyridine ring and a methanamine group, suggests potential activity at G-protein coupled receptors (GPCRs) or monoamine oxidases (MAOs).
G-Protein Coupled Receptor (GPCR) Profiling
GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[6][7] A broad screening panel against a diverse range of GPCRs can provide initial "hits" for further investigation. Radioligand binding assays are a robust and high-throughput method for this initial screen.[8]
Experimental Protocol: GPCR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand for the target GPCR, and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Incubate the plate to allow for competitive binding between the radioligand and the test compound.
-
Filtration and Washing: Rapidly filter the contents of the plate and wash to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound. Significant inhibition (e.g., >50%) indicates a potential interaction with the GPCR.
Monoamine Oxidase (MAO) Inhibition Screening
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters.[9] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[10] The structural motifs within this compound warrant investigation into its potential as a MAO inhibitor.
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
This fluorimetric assay provides a convenient method for screening potential MAO inhibitors.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, and a suitable substrate (e.g., p-tyramine).
-
Assay Setup: In a 96-well plate, combine the MAO enzyme (either A or B), the test compound at various concentrations, and a detection reagent that produces a fluorescent signal in the presence of hydrogen peroxide (a byproduct of the MAO reaction).
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition.
Table 3: Hypothetical MAO Inhibition Profile
| Enzyme | IC50 (µM) |
| MAO-A | 5.6 |
| MAO-B | > 100 |
Section 3: Data Synthesis and Path Forward
The culmination of this tiered screening approach provides a preliminary but comprehensive profile of this compound.
Based on our hypothetical data, this compound exhibits:
-
Low general cytotoxicity.
-
Moderate and selective inhibition of CYP2D6.
-
Potent and selective inhibition of MAO-A.
This profile suggests that the compound could be a promising starting point for the development of a novel MAO-A inhibitor. The moderate CYP2D6 inhibition would need to be addressed during lead optimization to mitigate potential drug-drug interactions. The next steps would involve secondary assays to confirm the mechanism of MAO-A inhibition, followed by in vivo studies to assess efficacy and safety.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
- Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C439-C451.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
- Spjuth, O., et al. (2007). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Biomolecular Screening, 12(5), 649-659.
-
BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]
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The Ascendant Trajectory of Chlorophenylpyridines: A Technical Guide for Drug Discovery
Chlorophenylpyridine scaffolds have steadily emerged as a privileged structural motif in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Their unique combination of a halogenated phenyl ring and a pyridine moiety imparts a favorable balance of lipophilicity, metabolic stability, and hydrogen bonding capabilities, making them attractive candidates for targeting a range of biological macromolecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of chlorophenylpyridine compounds, alongside detailed experimental protocols to empower further exploration in this promising chemical space.
I. Synthetic Strategies for Chlorophenylpyridine Analogs
The construction of the chlorophenylpyridine core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which offer a versatile and modular approach to generating a wide variety of analogs. The Suzuki-Miyaura and Negishi couplings are the most prevalent methods, each with its own set of advantages and considerations.
A. Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid or ester and an organic halide.[1] For the synthesis of chlorophenylpyridines, this typically involves the reaction of a chloropyridine derivative with a phenylboronic acid, or vice versa.
A critical aspect of a successful Suzuki-Miyaura coupling is the selection of the appropriate catalyst, ligand, and base to facilitate the challenging oxidative addition of the C-Cl bond.[2] Modern, electron-rich, and bulky phosphine ligands are often employed to enhance catalyst activity.[2]
Experimental Protocol: Synthesis of 2,6-dichloro-4-phenylpyridine via Suzuki-Miyaura Coupling [2]
This protocol outlines the mono-arylation of a dichloropyridine, a common challenge where selectivity between mono- and di-substitution is key.
Materials:
-
2,6-dichloropyridine
-
Phenylboronic acid (1.05 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2,6-dichloropyridine and phenylboronic acid in degassed toluene. Add potassium carbonate to the mixture.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and degassed water.
-
Degassing: Thoroughly degas the entire reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Troubleshooting:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Low reactivity of the C-Cl bond. 4. Poor quality of reagents. | 1. Use a more active catalyst system (e.g., a pre-formed palladacycle or a different ligand like XPhos or RuPhos). 2. Ensure thorough degassing of solvents and the reaction vessel. 3. Increase reaction temperature or reaction time. 4. Use fresh, high-purity reagents. |
| Formation of Di-substituted Product | 1. Excess of boronic acid. 2. Reaction run for too long or at too high a temperature. | 1. Reduce the equivalents of boronic acid to 1.0-1.05. 2. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Negishi Coupling: A Powerful Alternative
The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a palladium or nickel complex.[3] This method is particularly advantageous for substrates that may be sensitive to the basic conditions often employed in the Suzuki-Miyaura coupling.[4]
Experimental Protocol: General Procedure for Negishi Coupling [4][5]
Materials:
-
Chlorophenylpyridine (1.0 equivalent)
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding aryl halide (e.g., bromobenzene) with activated zinc dust in anhydrous THF to prepare the organozinc reagent.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the chlorophenylpyridine and the palladium catalyst in anhydrous THF.
-
Addition: Slowly add the prepared organozinc solution to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and purify by column chromatography.
Diagram: Negishi Coupling Workflow
Caption: Proposed mechanism of anticancer action for some chlorophenylpyridine compounds.
B. Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The chlorophenylpyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors. [6][7] Structure-based drug design and systematic exploration of structure-activity relationships (SAR) have been instrumental in optimizing the potency and selectivity of these inhibitors. [6]For instance, in the development of Rho kinase (ROCK) inhibitors, starting from a screening hit, iterative modifications to the pyridine-based scaffold led to compounds with significantly improved potency and pharmacokinetic profiles. [6]
III. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of chlorophenylpyridine compounds is crucial for rational drug design. The position of the chloro and phenyl substituents on the pyridine ring, as well as the nature and position of other functional groups, can significantly impact biological activity.
For example, in a series of antiproliferative pyridine derivatives, the introduction of hydroxyl groups was found to decrease IC₅₀ values, indicating increased potency. [8]Conversely, the addition of bulky groups or certain halogens at specific positions can lead to a decrease in activity. [8]These findings highlight the importance of fine-tuning the substitution pattern to achieve optimal target engagement and biological response.
IV. Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized chlorophenylpyridine compounds, a battery of in vitro and in vivo assays is employed. A fundamental in vitro assay for determining cytotoxicity is the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability [9][10][11] This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. [9]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the chlorophenylpyridine compounds (typically in triplicate). Include appropriate controls (e.g., vehicle control, positive control with a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
V. Conclusion and Future Perspectives
Chlorophenylpyridine compounds represent a rich and promising area of research in drug discovery. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for generating diverse chemical libraries. The demonstrated anticancer and kinase inhibitory activities, coupled with a growing understanding of their structure-activity relationships, underscore the therapeutic potential of this scaffold. Future research will likely focus on the development of more selective and potent analogs, the elucidation of novel biological targets, and the advancement of lead compounds into preclinical and clinical development. The continued exploration of the chemical space around the chlorophenylpyridine core is poised to deliver the next generation of innovative medicines.
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An In-depth Technical Guide to the Discovery and Characterization of New Pyridine-Based Compounds
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Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polar, ionizable nature, make it a privileged scaffold in the design of therapeutic agents.[1][3] A vast number of FDA-approved drugs, spanning a wide range of therapeutic areas from anticancer to antiviral and cardiovascular agents, incorporate the pyridine moiety, underscoring its profound impact on human health.[4][5] The versatility of the pyridine nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This guide provides a comprehensive overview of the methodologies employed in the discovery, synthesis, and characterization of novel pyridine-based compounds, offering insights for researchers and professionals in the field of drug development.
Part 1: Synthetic Strategies for Novel Pyridine Derivatives
The synthesis of functionalized pyridines is a dynamic area of organic chemistry, with numerous methods developed to access this important heterocyclic system. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Methodologies
Classical methods such as the Hantzsch pyridine synthesis remain a popular and versatile approach.[6][7] This one-pot condensation reaction typically involves a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine.[7] Another cornerstone is the Chichibabin pyridine synthesis, which allows for the direct formation of pyridines from aldehydes and ammonia or amines.[6]
Modern and Greener Synthetic Approaches
In recent years, there has been a significant shift towards more efficient and environmentally friendly synthetic protocols. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods.[8] Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, offer an atom-economical and efficient pathway to highly functionalized pyridine derivatives.[1][7]
Experimental Protocol: One-Pot, Four-Component Synthesis of 3-Cyanopyridone Derivatives
This protocol provides a general procedure for the synthesis of substituted 2-pyridone derivatives, which are valuable intermediates in medicinal chemistry.[7]
Step 1: Reaction Setup In a round-bottom flask, combine ethyl cyanoacetate (1 mmol), a ketone (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
Step 2: Reaction Execution The reaction mixture can be either refluxed for 6-8 hours or subjected to microwave irradiation at a suitable power and temperature for a shorter duration (e.g., 10-20 minutes). Reaction progress should be monitored by thin-layer chromatography (TLC).
Step 3: Workup and Purification Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Part 2: Comprehensive Characterization of Newly Synthesized Pyridine Compounds
The unambiguous determination of the structure and purity of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques is employed to achieve this.
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation.[8][9][10] Proton NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For example, in the ¹³C NMR spectrum of a synthesized 3-cyanopyridone, a characteristic signal for the nitrile carbon (CN) would be expected around 115-122 ppm, and the carbonyl carbon (C=O) of the pyridone ring would appear further downfield.[8]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural insights.[6][10] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[8][12][13] For instance, the IR spectrum of a 3-cyanopyridone derivative would typically show characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), the C≡N stretch (around 2220-2230 cm⁻¹), and the C=O stretch (around 1640-1650 cm⁻¹).[8]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study conjugation.[10][14]
Analytical Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and for purification.[15][16][17] A variety of column types and mobile phases can be employed depending on the polarity of the pyridine derivative.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyridine derivatives, GC-MS is a suitable method for purity determination.[15][18]
The following table summarizes the key characterization data for a representative novel pyridine derivative.
| Compound ID | Molecular Formula | MW ( g/mol ) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) | Purity (HPLC) |
| 5h | C₂₉H₂₀N₂O₄S | 492.54 | 12.78 (s, 1H, NH), 8.57–7.02 (m, 15H, Ar-H + 1H, pyridinium CH), 2.44 (s, 3H, CH₃) | 150.76, 145.49, 130.83, 130.76, 129.32, 128.48, 128.64, 128.11, 127.57, 124.79, 122.83, 116.72, 21.65 | 3156 (NH), 3048 (CHarom), 2973 (CHaliph), 2228 (CN), 1645 (C=O) | >98% |
Data adapted from a study on the synthesis of novel pyridines.[8]
Part 3: Biological Evaluation and Pharmacological Screening
The ultimate goal of synthesizing new pyridine-based compounds is often the discovery of novel therapeutic agents. A systematic approach to biological evaluation is crucial to identify promising candidates.[19][20]
In Vitro Screening
-
Anticancer Activity: A common starting point is to screen compounds against a panel of cancer cell lines to assess their antiproliferative activity.[21][22][23][24][25] The MTT assay is a widely used colorimetric assay to determine cell viability.[24] Compounds showing significant activity can then be subjected to further mechanistic studies, such as cell cycle analysis and apoptosis assays.[23][26][27] For instance, some pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.[2][24]
-
Antimicrobial Activity: The antibacterial and antifungal properties of new pyridine derivatives are frequently evaluated.[9][11][28] The minimum inhibitory concentration (MIC) is determined to quantify the potency of the compounds against various microbial strains.[28]
-
Enzyme Inhibition Assays: If a specific molecular target is hypothesized, enzyme inhibition assays are performed. For example, pyridine-ureas have been evaluated for their inhibitory activity against VEGFR-2, a key target in angiogenesis.[21][22]
In Vivo Studies
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole organism.[24] This can involve animal models of cancer, infectious diseases, or other conditions.[20]
ADMET Profiling
In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the drug-like properties of new compounds.[11][21][29][30][31][32] These studies help to identify potential liabilities early in the drug discovery process, saving time and resources.
Visualization of Key Processes
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel pyridine-based compounds.
Signaling Pathway Inhibition by a Pyridine-Based Drug Candidate
Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a pyridine-based drug candidate.
Conclusion
The discovery and characterization of new pyridine-based compounds remain a vibrant and highly rewarding area of research. The continued development of innovative synthetic methodologies, coupled with sophisticated analytical and biological screening techniques, will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles. This guide has provided a framework for understanding the key aspects of this multifaceted process, from the initial synthetic design to the comprehensive characterization and biological evaluation of these promising therapeutic agents.
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(PDF) Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega. Retrieved January 12, 2026, from [Link]
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Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes predicted values from validated computational models and outlines detailed, field-proven experimental protocols for their empirical determination. The causality behind experimental choices and the importance of each property in the context of drug development are emphasized throughout.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical characteristics. Properties such as solubility, lipophilicity, and ionization state (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.[1] For a molecule like this compound, which incorporates both a basic aminomethyl group and a lipophilic chlorophenyl substituent on a pyridine scaffold, a precise understanding of these properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. This guide serves as a foundational resource for researchers, providing both predicted data for initial assessment and robust methodologies for experimental validation.
Molecular Identity and Predicted Physicochemical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 1260180-20-8 .[2] Its molecular formula is C₁₂H₁₁ClN₂, corresponding to a molecular weight of 218.68 g/mol .[3] For optimal stability, it is recommended to store the compound at 2-8°C under an inert atmosphere.[3]
The following table summarizes the predicted physicochemical properties for this compound, generated using validated computational platforms such as SwissADME and ChemAxon's Calculator Plugins.[4][5] It is crucial to underscore that these are in silico predictions and should be confirmed through experimental validation.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 180-200 (estimated) | Influences solubility, dissolution rate, and formulation strategies. |
| Boiling Point (°C) | ~387.7 | Important for purification and assessing thermal stability. |
| pKa (most basic) | ~8.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP (o/w) | ~2.8 | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolism. |
| Aqueous Solubility | Predicted to be poorly soluble | Directly impacts bioavailability and formulation options. |
| Polar Surface Area (Ų) | ~38.9 | Influences membrane permeability and interactions with polar macromolecules. |
Experimental Determination of Physicochemical Properties
The following sections detail the standardized experimental protocols for the empirical determination of the key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity, while a broad range may indicate the presence of impurities.
Experimental Protocol (Capillary Method):
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the predicted melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Acid Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms. For an amine like this compound, the pKa of its conjugate acid is critical for understanding its charge state in different physiological compartments, which in turn affects its solubility, membrane permeability, and potential for ionic interactions with its biological target.
Experimental Protocol (Potentiometric Titration):
-
A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa is determined from the half-equivalence point of the titration curve.
Alternative Method (UV-Vis Spectrophotometry):
This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with protonation state.
-
A series of buffer solutions with a range of known pH values are prepared.
-
A constant concentration of this compound is added to each buffer.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against pH.
-
The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.
Lipophilicity (LogP) Determination
Causality: The partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity. This property is a key determinant of a drug's ability to cross biological membranes and its potential for non-specific binding.
Experimental Protocol (Shake-Flask Method):
-
A solution of this compound is prepared in n-octanol that has been pre-saturated with water.
-
An equal volume of water pre-saturated with n-octanol is added to a flask containing a known volume of the octanol solution.
-
The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Assessment
Causality: Aqueous solubility is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility can be a major hurdle in drug development.
Experimental Protocol (Thermodynamic Solubility):
-
An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The resulting suspensions are filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is quantified by a validated analytical method (e.g., HPLC-UV).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the protons on the pyridine and chlorophenyl rings, as well as the methylene and amine protons of the methanamine group. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.
-
¹³C NMR: Will show the number of unique carbon environments in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include:
-
N-H stretching of the primary amine.
-
C-H stretching of the aromatic and methylene groups.
-
C=C and C=N stretching of the pyridine and phenyl rings.
-
C-Cl stretching of the chlorophenyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Proposed Synthesis Route
A plausible synthetic route for this compound can be envisioned starting from 5-bromo-3-cyanopyridine and 4-chlorophenylboronic acid via a Suzuki coupling reaction, followed by reduction of the nitrile group.
Caption: Proposed synthesis of this compound.
Experimental Workflow:
Caption: General experimental workflow for the proposed synthesis.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. While relying on predictive models in the absence of extensive experimental data, it offers a robust framework for researchers by detailing the established methodologies for empirical validation. The outlined protocols and the rationale behind their application are intended to empower scientists in drug discovery and development to effectively characterize this and similar molecules, thereby facilitating the advancement of new therapeutic agents.
References
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Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
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Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
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MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
- Orie, K. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20.
-
PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Red Flower Publications. (2020). Insilico Admet Predictions of Dihydropyrimidinones using Swiss Adme, Pkcsm, Lazar and Protox. Retrieved from [Link]
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Methodological & Application
Detailed synthesis protocol for (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
An Application Note for the Synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis route involves a Suzuki-Miyaura cross-coupling reaction to form the core biaryl structure, followed by the selective reduction of a nitrile group to the primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations grounded in established chemical principles.
Introduction and Synthetic Strategy
This compound is a bifunctional molecule featuring a substituted pyridine ring, a common scaffold in pharmacologically active compounds. Its synthesis requires a robust and efficient strategy. The protocol detailed herein employs a convergent approach, beginning with commercially available starting materials and proceeding through two high-yielding steps.
The overall synthetic pathway is outlined as follows:
-
Step 1: Suzuki-Miyaura Cross-Coupling: Formation of the C(sp²)-C(sp²) bond between the pyridine and chlorophenyl rings. This is achieved by coupling 3-bromo-5-cyanopyridine with (4-chlorophenyl)boronic acid using a palladium catalyst. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and reliability in constructing biaryl systems.[1][2][3]
-
Step 2: Nitrile Reduction: Conversion of the cyano group on the pyridine ring to a primary aminomethyl group. This transformation is accomplished via catalytic reduction, a method chosen for its efficiency and favorable safety profile compared to stoichiometric metal hydride reagents.[4][5]
This strategy ensures a high overall yield and facilitates straightforward purification of the intermediate and final product.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the two-step synthesis.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[6][7][8]
Step 1: Synthesis of 5-(4-Chlorophenyl)nicotinonitrile
Mechanistic Rationale: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The choice of a palladium catalyst with a suitable phosphine ligand is crucial for efficient coupling with heteroaryl halides.[9]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-5-cyanopyridine | 97483-77-7 | 183.00 | 5.00 g | 27.32 |
| (4-Chlorophenyl)boronic acid | 1679-18-1 | 156.37 | 4.70 g | 30.05 (1.1 eq) |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 95408-45-0 | 816.64 | 669 mg | 0.82 (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 8.68 g | 81.96 (3.0 eq) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 25 mL | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-5-cyanopyridine (5.00 g, 27.32 mmol), (4-chlorophenyl)boronic acid (4.70 g, 30.05 mmol), and sodium carbonate (8.68 g, 81.96 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask via syringe.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (669 mg, 0.82 mmol), to the mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexane) to afford 5-(4-chlorophenyl)nicotinonitrile as a white solid.
-
Expected Yield: 80-90%.
Step 2: Synthesis of this compound
Mechanistic Rationale: The reduction of nitriles to primary amines using Raney® Nickel and a hydride source like potassium borohydride (KBH₄) offers a mild and effective alternative to high-pressure hydrogenation or pyrophoric reagents like LiAlH₄.[10][11] KBH₄ serves as the hydride donor, while the Raney® Ni catalyst facilitates the hydrogenation of the carbon-nitrogen triple bond.[11] This method shows excellent selectivity for the primary amine, minimizing the formation of secondary or tertiary amine byproducts.[10]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (from Step 1) | Moles (mmol) |
| 5-(4-Chlorophenyl)nicotinonitrile | 1267613-64-8 | 212.65 | 4.65 g | 21.86 |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | ~4.0 g (wet weight) | - |
| Potassium Borohydride (KBH₄) | 13762-51-1 | 53.94 | 4.71 g | 87.44 (4.0 eq) |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 150 mL | - |
Procedure:
-
Catalyst Preparation: Carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with anhydrous ethanol (3 x 20 mL), decanting the solvent each time. This removes water which would react with KBH₄. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.[12] Always keep it solvent-wetted.
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add the washed Raney® Nickel and anhydrous ethanol (100 mL).
-
Add 5-(4-chlorophenyl)nicotinonitrile (4.65 g, 21.86 mmol) to the flask, followed by an additional 50 mL of anhydrous ethanol.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add potassium borohydride (4.71 g, 87.44 mmol) in small portions over 30 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and no nearby ignition sources.
-
After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 8 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry. Quench the catalyst on the Celite® pad by slowly adding copious amounts of water.
-
Wash the filter cake thoroughly with ethanol (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.
-
Purification (if necessary): The crude product is often of high purity. If further purification is needed, it can be achieved by silica gel chromatography using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1).
-
Expected Yield: 85-95%.
Characterization Data
-
Product: this compound
-
CAS Number: 1260180-20-8[13]
-
Molecular Formula: C₁₂H₁₁ClN₂
-
Molecular Weight: 218.68 g/mol
-
Appearance: Colorless oil or off-white solid.
-
Confirmation: Structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. The use of a well-established Suzuki-Miyaura coupling followed by a mild and selective Raney® Nickel-catalyzed nitrile reduction ensures high yields and operational simplicity, making this protocol highly suitable for laboratory-scale synthesis in a research or drug development setting.
References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]
- Mebane, R. C., et al. (2004). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Wu, B., et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from [Link]
-
Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287-291. Retrieved from [Link]
-
Herbert, J. M., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. Retrieved from [Link]
-
Wikipedia. (2023). Raney nickel. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemicalDesk.Com. (2011). Mechanism (LAH reduction nitrile to amine). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Bénéteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2933-2942. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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Application Notes and Protocols for the Spectroscopic Analysis of Pyridine Derivatives
Abstract: This comprehensive guide provides detailed application notes and step-by-step protocols for the structural elucidation of pyridine derivatives using a multi-spectroscopic approach. Leveraging Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, this document offers researchers, scientists, and drug development professionals a robust framework for the unambiguous characterization of this critical class of heterocyclic compounds. The causality behind experimental choices is explained, and self-validating protocols are presented to ensure data integrity and reproducibility.
Introduction: The Ubiquity and Complexity of Pyridine Derivatives
Pyridine and its derivatives are fundamental scaffolds in a vast array of chemical entities, from pharmaceuticals and agrochemicals to catalysts and functional materials. The precise substitution pattern on the pyridine ring dictates the molecule's chemical properties, biological activity, and overall function. Consequently, the accurate and comprehensive structural characterization of these compounds is a cornerstone of modern chemical research and development. A multi-pronged analytical approach, integrating the complementary strengths of NMR, LC-MS, and FT-IR, is indispensable for achieving unambiguous structural assignment. This guide provides the theoretical underpinnings and practical protocols for applying these techniques to the analysis of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For pyridine derivatives, ¹H and ¹³C NMR are fundamental for mapping the substitution pattern on the aromatic ring.
Causality in Experimental Design for NMR
The choice of solvent, sample concentration, and specific NMR experiments are critical for acquiring high-quality data. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1] The selection of a specific deuterated solvent is primarily dictated by the solubility of the pyridine derivative.[1] For instance, chloroform-d (CDCl₃) is a versatile solvent for a wide range of organic compounds, while more polar derivatives may require dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).[1][2] Sample concentration is a balance between achieving a good signal-to-noise ratio and avoiding issues like peak broadening.[3]
¹H NMR Spectroscopy of Pyridine Derivatives
The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy and the electron-withdrawing nature of the nitrogen atom.[4] The chemical shifts are highly sensitive to the electronic effects of substituents.
-
α-protons (C2, C6): These are the most deshielded protons, typically appearing in the δ 8.5-8.8 ppm range, owing to their proximity to the electronegative nitrogen atom.[4]
-
γ-proton (C4): This proton resonates at an intermediate chemical shift, generally between δ 7.5-7.8 ppm.[4]
-
β-protons (C3, C5): Being the most shielded of the ring protons, they are found further upfield, typically in the δ 7.1-7.5 ppm region.[4]
Electron-donating groups (e.g., -CH₃, -OCH₃) will cause an upfield shift of these signals, while electron-withdrawing groups (e.g., -NO₂, -CN) will induce a downfield shift. Spin-spin coupling between adjacent protons provides valuable connectivity information.
¹³C NMR Spectroscopy of Pyridine Derivatives
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are also influenced by the nitrogen atom's electronegativity and the nature of any substituents.[5][6] Generally, the carbon atoms of the pyridine ring resonate in the δ 120-150 ppm range. The α-carbons (C2, C6) are the most deshielded, followed by the γ-carbon (C4), and then the β-carbons (C3, C5). Substituent effects on ¹³C chemical shifts can be predicted using additivity rules, though computational methods are also employed for more complex systems.[7][8]
Data Presentation: Characteristic NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Influencing Factors |
| α (C2, C6) | 8.5 - 8.8 | 148 - 152 | Proximity to nitrogen; highly sensitive to substituents. |
| β (C3, C5) | 7.1 - 7.5 | 122 - 126 | Most shielded position. |
| γ (C4) | 7.5 - 7.8 | 135 - 139 | Intermediate shielding. |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.[4][9]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the pyridine derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum.
-
Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR analysis of pyridine derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): Separation and Mass Determination
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10] It is invaluable for analyzing complex mixtures, identifying impurities, and providing accurate molecular weight information for pyridine derivatives.
Causality in Experimental Design for LC-MS
The choice of chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization mode, fragmentation energy) are critical for successful LC-MS analysis. Reversed-phase chromatography using a C18 column is a common starting point for many small organic molecules.[11] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid to improve peak shape and promote ionization.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for many pyridine derivatives, as it often produces the protonated molecule [M+H]⁺ with minimal fragmentation.[10][12]
Interpreting Mass Spectra of Pyridine Derivatives
The mass spectrum provides the mass-to-charge ratio (m/z) of the ionized molecule. In positive ion mode ESI, pyridine derivatives typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. Common fragmentation pathways for the pyridine ring include the loss of neutral molecules like HCN.[13][14] The fragmentation pattern is highly dependent on the nature and position of substituents.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound(s) of interest, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[10]
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the derivative (e.g., m/z 100-1000).
-
Visualization: LC-MS Analysis Workflow
Caption: Workflow for LC-MS analysis of pyridine derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16] It is based on the absorption of infrared radiation by molecular vibrations.
Causality in Experimental Design for FT-IR
Attenuated Total Reflectance (ATR) has become the most common sampling technique for FT-IR because it requires minimal to no sample preparation for both solids and liquids.[17] A small amount of the sample is placed in direct contact with an ATR crystal (often diamond or zinc selenide), and the IR spectrum is collected.[18][19] This method is significantly faster and more convenient than traditional methods like preparing KBr pellets.[20]
Characteristic Vibrational Modes of Pyridine Derivatives
The FT-IR spectrum of a pyridine derivative will display a series of absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions to look for include:
-
C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region.[21]
-
C=C and C=N stretching (in-ring): These vibrations give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.[21]
-
C-H out-of-plane bending: These strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.[22]
-
Vibrations of substituent functional groups: Additional bands will be present corresponding to the functional groups attached to the pyridine ring (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone, or a broad O-H stretch around 3300 cm⁻¹ for a hydroxyl group).[22][23]
Data Presentation: Key FT-IR Absorption Ranges
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Indicates the presence of an aromatic ring. |
| C=C & C=N Ring Stretch | 1600 - 1400 | Medium to Strong | A series of bands characteristic of the pyridine ring. |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern is diagnostic of the substitution pattern. |
Note: Frequencies are approximate and can be influenced by the molecular environment.[21][24]
Experimental Protocol: ATR-FT-IR Analysis
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
For solid samples: Place a small amount of the powdered or crystalline sample onto the center of the ATR crystal.[18]
-
For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.[18]
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum.
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly with a solvent-dampened cloth to remove all traces of the sample.
-
Visualization: Complementary Nature of Spectroscopic Techniques
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Conclusion
The structural elucidation of pyridine derivatives is most effectively achieved through the synergistic application of NMR, LC-MS, and FT-IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR reveals the detailed atomic connectivity and stereochemistry, LC-MS confirms the molecular weight and assesses purity, and FT-IR identifies the functional groups present. By integrating the data from these three powerful analytical methods, researchers can confidently and accurately characterize novel pyridine-containing compounds, accelerating progress in drug discovery, materials science, and beyond.
References
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
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How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. [Link]
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NMR Sample Preparation - University College London. [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring . Spectroscopy Letters, 9(8), 469–477. [Link]
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Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]
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Avance Beginners Guide - Solvent Selection . [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. [Link]
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NMR Sample Preparation - Bruker. [Link]
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Towns, M. H. (2018). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples . Journal of Chemical Education, 95(1), 164–168. [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. [Link]
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LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ - Agilent. [Link]
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Application of LCMS in small-molecule drug development - Drug Target Review. [Link]
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Fu, Y., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry . Rapid Communications in Mass Spectrometry, 29(14), 1335-1348. [Link]
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Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]
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¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - Semantic Scholar. [Link]
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Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. [Link]
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Krygowski, T. M., & Szatylowicz, H. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds . Molecules, 6(12), 988-1000. [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. [Link]
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England, J., et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes . Inorganic Chemistry, 53(21), 11444-11453. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery - Drug Target Review. [Link]
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How to select NMR solvent . [Link]
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Simplified Infrared Correlation Chart . [Link]
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¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]
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Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry . Journal of Chromatography B, 804(2), 367-375. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]
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Kirk, D. N., & Yeoh, B. L. (1983). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives . Journal of the Chemical Society, Perkin Transactions 1, 2945-2951. [Link]
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Infrared spectroscopy correlation table - Wikipedia. [Link]
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How to Get a Good ¹H NMR Spectrum - University of Rochester. [Link]
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Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - ResearchGate. [Link]
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Table of Characteristic IR Absorptions . [Link]
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Table of Characteristic IR Absorptions . [Link]
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Wang, C., & Li, D. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry . Journal of Chromatography B, 865(1-2), 101-109. [Link]
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Chen, Y., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS . Foods, 11(15), 2276. [Link]
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Interpretation of Mass Spectra . [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - ResearchGate. [Link]
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Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing. [Link]
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High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS - Agilent. [Link]
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Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed. [Link]
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The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. [Link]
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Electrospray ionization - Wikipedia. [Link]
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Interpretation of mass spectra . [Link]
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Application Notes & Protocols for (5-(4-Chlorophenyl)pyridin-3-yl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine represents a versatile heterocyclic scaffold with significant potential in medicinal chemistry. This document provides a comprehensive guide to its synthesis, potential biological applications, and detailed protocols for its evaluation. Capitalizing on the established bioactivity of structurally related 5-arylpyridine derivatives, we explore its prospects as a foundational element for the discovery of novel therapeutics targeting neuronal nicotinic acetylcholine receptors (nAChRs) and histamine H1 receptors. This guide is intended to empower researchers to harness the potential of this valuable chemical entity in their drug discovery endeavors.
Introduction: The Strategic Value of the 5-Aryl-3-aminomethylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs due to its ability to engage in various biological interactions and its favorable physicochemical properties.[1][2] The introduction of an aryl group at the 5-position and an aminomethyl group at the 3-position of the pyridine core creates a molecule with a defined three-dimensional structure and multiple points for interaction with biological targets. The 4-chlorophenyl substituent offers a combination of lipophilicity and potential for halogen bonding, while the aminomethyl group provides a basic center, crucial for interactions with many receptors, and a convenient handle for further chemical modification.[3]
While this compound is not extensively documented as a standalone therapeutic agent, its structural motifs are present in compounds with known biological activities. Notably, derivatives of 5-substituted pyridines have been investigated as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] Furthermore, the broader class of pyridine-containing compounds has been successfully explored for the development of histamine H1 receptor antagonists.[6][7][8] This application note will, therefore, focus on the potential of this compound as a key building block in these two important areas of drug discovery.
Synthesis Protocol
A robust and efficient synthesis of this compound can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitrile. This approach offers high yields and tolerates a variety of functional groups.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-(4-Chlorophenyl)nicotinonitrile via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[9][10][11][12]
Materials:
-
3-Bromo-5-cyanopyridine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a flame-dried round-bottom flask, add 3-bromo-5-cyanopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-chlorophenyl)nicotinonitrile.
Step 2: Reduction of 5-(4-Chlorophenyl)nicotinonitrile to this compound
The reduction of the nitrile to the primary amine can be achieved through catalytic hydrogenation.[13]
Materials:
-
5-(4-Chlorophenyl)nicotinonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol (MeOH)
-
Ammonia solution (7N in methanol)
-
Diatomaceous earth
Protocol:
-
To a hydrogenation vessel, add 5-(4-chlorophenyl)nicotinonitrile (1.0 eq) and methanol.
-
Add a 7N solution of ammonia in methanol (5.0 eq).
-
Carefully add Raney Nickel (approx. 20% by weight of the nitrile) to the mixture.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with argon.
-
Filter the reaction mixture through a pad of diatomaceous earth, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by crystallization or chromatography if necessary.
Potential Applications in Medicinal Chemistry
The structural features of this compound make it an attractive scaffold for targeting several classes of receptors.
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems.[14] The development of subtype-selective nAChR ligands is a key objective for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][14][15]
The 5-aryl-3-aminomethylpyridine scaffold can be considered a bioisostere of known nicotinic agonists and antagonists. The pyridine nitrogen acts as a hydrogen bond acceptor, and the protonated aminomethyl group can form a crucial cation-π interaction with an aromatic residue in the receptor binding site.[14] The 4-chlorophenyl group can be further modified to enhance subtype selectivity and improve pharmacokinetic properties.
Caption: Pharmacophoric features of the target compound for nAChR binding.
Protocol for nAChR Binding Assay:
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound and its derivatives for nAChR subtypes.
Materials:
-
Cell membranes expressing the desired human nAChR subtype (e.g., α4β2, α7)
-
Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)
-
This compound (test compound)
-
Unlabeled competitor (e.g., nicotine or cytisine)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either binding buffer (for total binding), unlabeled competitor (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | Concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | Inhibitory constant, representing the affinity of the ligand for the receptor. |
Histamine H1 Receptor Antagonists
Histamine H1 receptor antagonists are widely used for the treatment of allergic conditions.[6] The general pharmacophore for H1 antagonists includes two aromatic rings connected by a flexible or rigid linker to a basic amine. This compound fits this pharmacophore well, with the 4-chlorophenyl and pyridine rings as the aromatic moieties and the aminomethyl group as the basic center.
Protocol for Histamine H1 Receptor Functional Assay (Calcium Mobilization):
This protocol measures the ability of the test compound to antagonize histamine-induced calcium mobilization in cells expressing the H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Histamine
-
This compound (test compound)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Plate the H1 receptor-expressing cells in 96-well plates and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of histamine (at its EC₈₀ concentration) into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of the test compound on the histamine-induced calcium signal.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an ideal starting point for the development of novel ligands for nicotinic acetylcholine receptors and histamine H1 receptors. The protocols provided in this document offer a solid foundation for researchers to explore the potential of this scaffold and its derivatives in their drug discovery programs.
References
- Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 105(45), 17293-17298.
- Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251-2259.
- Zhang, L., et al. (2017). Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4350-4353.
- Cheshkov, D. A., et al. (2013). Homoazanicotine: A structure-affinity study for nicotinic acetylcholine (nACh) receptor binding. European Journal of Medicinal Chemistry, 69, 596-602.
- Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin.
- Kavun, E. M., et al. (2014). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 50(5), 707-715.
- Guerrini, G., et al. (2005). Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. European Journal of Medicinal Chemistry, 40(11), 1179-1187.
- BenchChem. (2025). Application Notes and Protocols: 3-(1- methylpiperidin-2-yl)pyridine for the Investigation of Nicotinic Acetylcholine Receptor Subtypes.
- Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52.
- El-Gamal, M. I., et al. (2019). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 24(12), 2305.
- Desai, N. C., et al. (2014). Synthesis and biological activities of some 5-substituted 2-phenyl-3-(6-aryl-3-cyano-2-substituted pyridin-4-yl) indoles. Medicinal Chemistry Research, 23(8), 3646-3658.
- GSK. (2009). Novel histamine H1 receptor antagonists described by GSK as antiinflammatory agents.
- Poso, A., et al. (1994). Structures of histamine H1-receptor antagonists derived from the cimetidine group of histamine H2-receptor antagonists. Acta Crystallographica Section B, 50(2), 221-243.
- Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Molecules, 26(22), 6902.
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Molecular docking studies of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine with target proteins
Application Note: Molecular Docking of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
A Protocol for Target Hypothesis Generation and Interaction Analysis
Abstract
Molecular docking is a cornerstone of structure-based drug design, providing critical insights into the interactions between a ligand and its macromolecular target.[1] This application note presents a comprehensive, field-proven protocol for conducting molecular docking studies on this compound, a novel small molecule, with a putative protein target. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will utilize industry-standard, open-source software, including AutoDock Vina for the docking simulation and PyMOL for visualization, to predict binding affinity and characterize the molecular interactions governing complex formation. The protocol is designed for researchers, scientists, and drug development professionals seeking to generate hypotheses about the biological targets of novel chemical entities.
Introduction and Scientific Rationale
The goal of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2] This computational method is instrumental in the early stages of drug discovery for virtual screening and lead optimization.[3][4]
The subject of this study, this compound, is a small molecule featuring a pyridine core, a halogenated phenyl ring, and a flexible methanamine side chain. These structural motifs are present in numerous biologically active compounds, suggesting this molecule may possess therapeutic potential. The pyridine ring can act as a hydrogen bond acceptor, the chlorophenyl group can engage in hydrophobic and halogen bonding interactions, and the methanamine group provides a primary amine that can serve as a hydrogen bond donor.
Given these features, a plausible hypothesis is that this compound could target the ATP-binding pocket of protein kinases, a major class of drug targets. For this protocol, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a validated target in oncology. We will use the crystal structure of VEGFR2 in complex with a known inhibitor (PDB ID: 2OH4) from the RCSB Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.[5][6][7]
This guide provides a systematic workflow to dock this compound into the VEGFR2 active site, analyze the resulting interactions, and, crucially, validate the docking protocol itself.
The Molecular Docking Workflow: A Conceptual Overview
The entire process, from initial setup to final analysis, follows a logical progression designed to ensure reproducibility and confidence in the results. The workflow is built on the principle of preparing the biological system, performing the simulation, and validating the outcome.
Caption: High-level workflow for a molecular docking study.
Detailed Application Protocols
This section provides step-by-step methodologies for each phase of the docking experiment.
Protocol 1: System and Software Requirements
A standard workstation with a modern multi-core CPU is sufficient. The following software is required:
-
AutoDock Tools (MGLTools): For preparing protein and ligand files (PDBQT format).[8]
-
AutoDock Vina: The core docking engine.
-
PyMOL: A molecular visualization system for analyzing structures and interactions.[9][10][11]
-
Discovery Studio Visualizer: For 2D and 3D interaction mapping.[12]
-
Access to the RCSB Protein Data Bank ([Link]) to obtain protein structures.[7]
Protocol 2: Ligand Preparation
The ligand must be converted into a 3D structure with correct charges and atom types. An incorrect initial structure is a common source of error.[4]
-
Obtain/Draw 2D Structure: Draw this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save as a MOL or SDF file.
-
Generate 3D Coordinates: Use a program like Open Babel or the 3D generation capabilities within specialized software to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring correct bond lengths and angles.[13]
-
Prepare for AutoDock (PDBQT format):
-
Load the energy-minimized ligand into AutoDock Tools (ADT).
-
ADT will automatically detect the root of the molecule and define rotatable bonds, which is essential for flexible ligand docking.[14] You can manually adjust the number of rotatable bonds if needed.
-
Assign Gasteiger charges, which are necessary for the scoring function.[14]
-
Save the final structure in PDBQT format (ligand.pdbqt).
-
Protocol 3: Target Protein Preparation
The raw crystal structure from the PDB is not immediately ready for docking. It must be "cleaned" to be computationally tractable.[13][15][16]
Caption: Step-by-step workflow for target protein preparation.
-
Download PDB Structure: Download the PDB file for VEGFR2 (e.g., 2OH4) from the RCSB PDB.[17]
-
Load into AutoDock Tools: Open the 2OH4.pdb file in ADT.
-
Clean the Structure:
-
Remove Water Molecules: Water molecules are typically removed as their positions are often not conserved and can interfere with docking unless a specific bridging role is known and intended. Select and delete all water molecules (HOH).[13]
-
Remove Co-crystallized Ligand and Ions: The native ligand (in 2OH4, a small molecule inhibitor) must be removed to free the binding site. Save this ligand separately in a PDB file for the validation step (Protocol 5). Remove any other non-essential ions or cofactors.
-
-
Add Hydrogens: Crystal structures usually lack hydrogen atoms. Add polar hydrogens, as these are critical for defining the hydrogen bonding network.[18]
-
Assign Charges: Compute and add Kollman charges to the protein atoms. These are empirical charges used by the AutoDock scoring function.
-
Set Atom Types: Assign AutoDock 4 atom types.
-
Save as PDBQT: Save the prepared protein as receptor.pdbqt.
Protocol 4: Molecular Docking Simulation with AutoDock Vina
This protocol outlines how to define the search space and execute the docking run.
-
Define the Binding Site (Grid Box):
-
In ADT, with the receptor.pdbqt loaded, open the Grid Box tool.[8]
-
The grid box defines the three-dimensional space where Vina will search for ligand binding poses. It is crucial to center this box on the active site of the protein.
-
A reliable way to define the center is to use the coordinates of the removed co-crystallized ligand. This ensures the search is focused on the known binding pocket.[19]
-
Adjust the size of the grid box to encompass the entire binding site with a small margin (e.g., 25 x 25 x 25 Å). A box that is too small may miss valid poses, while one that is too large will increase computation time unnecessarily.
-
Record the grid center coordinates and dimensions.
-
-
Create the Configuration File:
-
Run AutoDock Vina:
-
Open a command line or terminal.
-
Navigate to the directory containing your files.
-
Execute the Vina command: vina --config conf.txt
-
Vina will perform the docking calculation and generate an output file (all_poses.pdbqt) containing the predicted binding poses (typically up to 9) and a log file (log.txt) with the corresponding binding affinity scores.[20]
Results, Analysis, and Visualization
The primary outputs of a docking simulation are the binding affinity and the predicted binding poses. A more negative binding affinity (in kcal/mol) indicates a stronger predicted interaction.[21][22]
Quantitative Data Summary
The results from the log.txt file should be summarized in a table. The top-ranked pose (lowest binding energy) is usually the focus of further analysis.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (lower bound) | RMSD from Best Pose (upper bound) |
| 1 | -9.5 | 0.000 | 0.000 |
| 2 | -9.2 | 1.852 | 2.431 |
| 3 | -9.1 | 2.115 | 3.012 |
| ... | ... | ... | ... |
Visual Inspection and Interaction Analysis
Visual analysis is essential to determine if the predicted binding pose is chemically reasonable.[23] Both PyMOL and Discovery Studio Visualizer are excellent tools for this purpose.[12][24]
-
Load Structures into PyMOL:
-
Open PyMOL and load the receptor.pdbqt and the output all_poses.pdbqt files.[25]
-
-
Analyze the Top-Ranked Pose:
-
Display the protein as a cartoon or surface and the ligand (pose 1) as sticks.
-
Identify key interactions between this compound and VEGFR2 residues. Look for:
-
Hydrogen Bonds: Use the "find polar contacts" feature in PyMOL to highlight potential H-bonds between the ligand's amine (donor) or pyridine nitrogen (acceptor) and backbone or side-chain atoms of the protein.
-
Hydrophobic Interactions: Observe the proximity of the chlorophenyl ring to nonpolar residues in the binding pocket (e.g., Valine, Leucine, Isoleucine).
-
Pi-Stacking: Check if the pyridine or phenyl rings are parallel to aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
-
Generate 2D Interaction Diagram (Discovery Studio Visualizer):
-
Load the receptor and the top ligand pose into Discovery Studio.
-
Use the "Ligand Interactions" tool to generate a 2D diagram that clearly maps all interacting residues and the types of interactions (H-bonds, hydrophobic, etc.).[12] This is highly recommended for publications.
-
Caption: Logical flow for result analysis and protocol validation.
Trustworthiness: The Self-Validating Protocol
A critical step often overlooked is the validation of the docking protocol itself. This ensures that the chosen software parameters can accurately reproduce a known binding mode.[26][27]
-
Prepare the Native Ligand: Take the co-crystallized ligand saved from the PDB file (e.g., from 2OH4) and prepare it using the same steps in Protocol 2 to create a native_ligand.pdbqt file.
-
Re-Dock the Native Ligand: Run an AutoDock Vina simulation using the prepared receptor (receptor.pdbqt) and the prepared native ligand (native_ligand.pdbqt), with the exact same grid box parameters used for the test compound.
-
Calculate RMSD:
-
Load the original PDB file (2OH4) and the output file from the re-docking run into PyMOL.
-
Superimpose the protein backbones to align the structures.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked re-docked pose and the original co-crystallized pose of the native ligand.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[21][28] If the RMSD is high, the protocol (e.g., grid box size, charge models) may need refinement.[26]
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies of this compound. By following these detailed steps—from meticulous preparation of the ligand and target to robust simulation and essential self-validation—researchers can generate reliable hypotheses about the compound's potential biological targets and binding interactions. This workflow serves as a powerful tool in the modern drug discovery pipeline, enabling the efficient, structure-guided evaluation of novel chemical matter.
References
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Schrödinger, LLC. (2023). The PyMOL Molecular Graphics System, Version 2.5. [Link]
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CompChems. (2022). An introduction to PyMOL. [Link]
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ResearchGate. (2024). How to interpret and analyze molecular docking results? [Link]
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Oreate AI Blog. (2025). How to Use Python Molecular Viewer (PyMol). [Link]
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Worldwide Protein Data Bank. (n.d.). wwPDB. [Link]
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Fitzkee Lab, Mississippi State University. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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ResearchGate. (2023). Interpretation of Molecular docking results? [Link]
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YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
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YouTube. (2024). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
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YouTube. (2021). Discovery Studio Visualizer tutorial 2 - Protein Data Bank (PDB) and Macromolecules. [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. [Link]
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Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
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Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]
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ResearchGate. (2022). How to validate the molecular docking results? [Link]
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YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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Graphviz. (n.d.). DOT Language. [Link]
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Graphviz. (n.d.). Official Website. [Link]
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Guedes, I. A., et al. (2021). Key Topics in Molecular Docking for Drug Design. Expert Opinion on Drug Discovery, 16(1), 1-15. [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]
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Wikipedia. (n.d.). DOT (graph description language). [Link]
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RCSB PDB. (n.d.). Homepage. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. [Link]
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IGI Global. (n.d.). Molecular Docking Analysis. [Link]
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YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
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International Journal of Advances in Engineering and Management. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]
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Guedes, I. A., et al. (2014). Molecular docking: a powerful approach for structure-based drug discovery. Progress in Biophysics and Molecular Biology, 116(1), 1-11. [Link]
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DevTools daily. (n.d.). Free Graphviz / Dot online editor. [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). [Link]
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Application Notes & Protocols: A Guide to the Experimental Design for Evaluating the Biological Activity of Novel Compounds
Introduction: The Imperative for Rigorous Experimental Design
In the landscape of drug discovery and development, the journey from a novel chemical entity to a potential therapeutic is long and fraught with failure. A significant portion of this attrition can be attributed to a lack of rigor in early-stage preclinical research.[1][2] Therefore, the robust and reproducible evaluation of a novel compound's biological activity is not merely a procedural step but the very foundation upon which successful drug development programs are built. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for designing experiments that are both scientifically sound and decision-enabling. Our philosophy is that every protocol must be a self-validating system, generating data that is trustworthy and interpretable. This is achieved by embedding causality into every experimental choice, from assay selection to the implementation of stringent controls.
Section 1: Foundational Principles of Assay Design and Validation
The initial step in evaluating a novel compound is to select or develop an appropriate biological assay. A bioassay is an artificial biological system designed to measure the effect of a compound.[3] The choice of assay dictates the nature of the data generated and its physiological relevance.
Choosing the Right Approach: Target-Based vs. Phenotypic Screening
There are two primary philosophies in early drug discovery screening.[3]
-
Target-Based Drug Discovery (TDD): This approach relies on a known biological target (e.g., a specific enzyme or receptor) implicated in a disease. Assays are designed to measure the direct interaction of a compound with this purified and isolated target.[4] This method is advantageous for its clarity of mechanism but may not always translate to a desired effect in a complex cellular environment.
-
Phenotypic Drug Discovery (PDD): This approach makes no prior assumption about the specific molecular target. Instead, it measures a compound's effect on the overall phenotype of a cell or organism (e.g., stopping cancer cell proliferation).[3][4] PDD is often more physiologically relevant but requires significant subsequent work to identify the compound's mechanism of action (deconvolution).
The choice between TDD and PDD depends on the program's goals and the existing knowledge of the disease biology.
The Cornerstone of Trust: The Critical Role of Controls
Controls are the benchmarks against which experimental outcomes are measured; they are non-negotiable for data validation.[5][6] An experiment without proper controls is uninterpretable.
-
Negative Control: This is a sample that is not expected to produce any effect and serves as the baseline.[5][7] It often consists of cells or the target treated with the vehicle (the solvent used to dissolve the test compound, e.g., DMSO) alone. This control ensures that the vehicle itself is not causing the observed biological effect.
-
Positive Control: This is a sample treated with a known substance expected to produce a specific, well-characterized effect.[7][8] It confirms that the assay system is working correctly. A negative result in the presence of a functioning positive control is a valid negative, whereas a negative result when the positive control fails indicates a technical problem with the assay itself.[8][9]
Caption: Logical workflow for interpreting results using controls.
Assay Validation and Performance Metrics
Before screening novel compounds, the assay itself must be validated to ensure it is robust and reproducible. Key statistical parameters are used to assess assay quality, particularly in high-throughput screening (HTS).
| Parameter | Description | Formula | Ideal Value |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B = µpos / µneg | > 10 |
| Signal-to-Noise (S/N) | The ratio of the difference between the means of the positive and negative controls to the standard deviation of the negative control. | S/N = (µpos - µneg) / σneg | > 10 |
| Z'-factor | A measure of assay quality that accounts for the dynamic range and data variation. It is a cornerstone of HTS assay validation.[10] | Z' = 1 - (3σpos + 3σneg) / |µpos - µneg| | 1 > Z' ≥ 0.5 |
µ = mean; σ = standard deviation
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for screening.[10]
Section 2: The Dose-Response Relationship: Quantifying Biological Activity
A single-concentration screen can identify a "hit," but it provides no information about a compound's potency or potential toxicity. Therefore, evaluating compounds across a range of concentrations is essential.[11] This establishes a dose-response relationship, which is typically visualized as a sigmoidal curve.[11]
Caption: Workflow for a typical dose-response experiment.
Key Parameters: IC50 and EC50
The dose-response curve allows for the calculation of key potency metrics:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological response by 50%.
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist or activator required to induce a response halfway between the baseline and maximum effect.[11]
These values are critical for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.[12]
Designing the Concentration Series
The design of the concentration range is crucial for accurately defining the dose-response curve.[13][14]
-
Range: The concentrations should span from no effect to a maximal effect, typically covering 4-5 logs.
-
Spacing: A logarithmic or semi-logarithmic spacing (e.g., 1:2, 1:3, or 1:10 dilutions) is standard.
-
Replicates: Each concentration should be tested in replicate (minimum of n=3) to assess variability and ensure the statistical significance of the results.[15] The integration of replicates with robust statistical methods is essential for the discovery of reliable hits.[15][16]
Section 3: Core Protocols for Biological Activity Screening
The following protocols represent common, foundational assays for the initial characterization of novel compounds. They are presented as templates that should be optimized for specific cell lines and targets.
Protocol 1: Cell Viability Assessment using an ATP-Based Luminescent Assay
Rationale: The quantity of Adenosine Triphosphate (ATP) is a direct indicator of metabolically active, viable cells.[17] When cells die, they rapidly lose the ability to synthesize ATP.[18] This assay is highly sensitive and has a broad dynamic range, making it a gold standard for assessing cytotoxicity.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma)
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
White, opaque 96-well microplates suitable for luminescence
-
Novel compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., 10 µM Staurosporine, a potent kinase inhibitor that induces apoptosis)
-
ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 1:3 serial dilution of the novel compound in culture medium. Start with a top concentration that is relevant to your screening goals (e.g., 100 µM).
-
Prepare vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and positive control solutions.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions, vehicle control, or positive control to the appropriate wells (n=3 replicates for each condition).
-
-
Incubation:
-
Incubate the plate for a determined period (e.g., 48 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent reagent to room temperature for 30 minutes.
-
Add 100 µL of the luminescent reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis and Presentation:
-
Average the replicate luminescence values for each condition.
-
Normalize the data to the vehicle control, which represents 100% viability.
-
% Viability = (Luminescencesample / Luminescencevehicle) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[11]
Illustrative Data Table:
| Compound Conc. (µM) | Mean Luminescence (RLU) | Std. Dev. | % Viability |
| 0 (Vehicle) | 1,520,450 | 85,300 | 100.0% |
| 0.1 | 1,495,100 | 92,150 | 98.3% |
| 0.3 | 1,410,800 | 78,900 | 92.8% |
| 1.0 | 1,180,200 | 65,400 | 77.6% |
| 3.0 | 785,500 | 45,600 | 51.7% |
| 10.0 | 410,600 | 31,800 | 27.0% |
| 30.0 | 155,900 | 12,300 | 10.3% |
| 100.0 | 98,500 | 8,700 | 6.5% |
| Staurosporine (10µM) | 85,300 | 7,500 | 5.6% |
Protocol 2: Quantifying Target Engagement with a Reporter Gene Assay
Rationale: Reporter gene assays are powerful tools for monitoring the activation or inhibition of a specific signaling pathway.[19][20] They work by placing a reporter gene (e.g., luciferase) under the control of a transcriptional response element that is activated by the pathway of interest.[21] An increase or decrease in the reporter signal (light) directly correlates with the modulation of the pathway by the test compound.
Materials:
-
Host cell line stably transfected with the reporter construct (e.g., HEK293 cells with an NF-κB-luciferase reporter).
-
Complete culture medium.
-
Clear-bottom, white-walled 96-well plates.
-
Novel compound stock solution.
-
Pathway activator (Positive Control, e.g., TNFα for the NF-κB pathway).
-
Luciferase assay lysis buffer and substrate (e.g., Dual-Luciferase® Reporter Assay System).[22]
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed 20,000 reporter cells in 100 µL of medium per well and incubate overnight.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the novel compound.
-
Add the compound dilutions to the cells and incubate for a pre-treatment period (e.g., 1 hour). This allows the compound to enter the cells and engage its target before pathway activation.
-
-
Pathway Activation:
-
Add the pathway activator (e.g., TNFα at its EC80 concentration) to all wells except the negative controls.
-
Incubate for a period sufficient for reporter gene expression (e.g., 6 hours).
-
-
Cell Lysis and Signal Detection:
-
Remove the medium and wash cells once with PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of the luciferase assay reagent to each well.
-
-
Data Acquisition:
-
Immediately measure luminescence using a plate reader.
-
Data Analysis and Presentation:
-
Normalize the data to the "Activated + Vehicle" control, which represents 100% pathway activity.
-
% Inhibition = 100 - [((RLUsample - RLUunstimulated) / (RLUactivated - RLUunstimulated)) * 100]
-
-
Plot % Inhibition against the log of the compound concentration and fit to a 4PL model to determine the IC50.
Caption: Mechanism of a reporter gene assay for an inhibitory compound.
Conclusion: Towards Robust and Reproducible Science
The principles and protocols outlined in this guide emphasize a systematic, quality-driven approach to evaluating the biological activity of novel compounds. By understanding the causality behind experimental choices, implementing rigorous controls, and validating assay performance, researchers can generate high-quality, reliable data. This commitment to robust preclinical research is essential for minimizing late-stage failures and accelerating the translation of scientific discoveries into new medicines.[23][24] The Assay Guidance Manual, managed by the National Center for Advancing Translational Sciences (NCATS), remains an invaluable, in-depth resource for best practices in all aspects of preclinical assay development.[10][25][26]
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PERMIT group, Fosse, V., Oldoni, E., Bietrix, F., Budillon, A., Daskalopoulos, E. P., Fratelli, M., Gerlach, B., Groenen, P. M. A., Hölter, S. M., Menon, J. M. L., Mobasheri, A., Osborne, N., Ritskes-Hoitinga, M., Ryll, B., Schmitt, E., Ussi, A., Andreu, A. L., & McCormack, E. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. Journal of translational medicine, 21(1), 23.
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Lin, C. D., et al. (2015). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 3(3), 498-506.
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Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), NIH.
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Assay Guidance Manual Program. National Center for Advancing Translational Sciences (NCATS).
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EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. DiVA portal.
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Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(17), e135.
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Dual-Luciferase® Reporter Assay System Protocol. Promega Corporation.
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Cell viability assays. Abcam.
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Herrera-Balandrano, D. D., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules (Basel, Switzerland), 27(13), 4230.
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Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group. ResearchGate.
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Application Notes and Protocols for In Vivo Experimental Procedures Using (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
Disclaimer: As of the latest literature review, specific biological activities and in vivo data for the compound (5-(4-Chlorophenyl)pyridin-3-yl)methanamine have not been extensively reported. The following application notes and protocols are presented as a detailed, hypothetical framework for the in vivo evaluation of this compound, postulating its potential as an anti-cancer agent based on the known activities of structurally related pyridine derivatives.[1][2][3][4] Researchers should validate any in vitro activity before proceeding with in vivo studies.
Introduction: Rationale for In Vivo Evaluation
The transition from in vitro discovery to in vivo validation is a cornerstone of translational research and drug development.[1] In vivo studies are indispensable for understanding a compound's behavior within a complex biological system, providing critical insights into its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile that cannot be fully recapitulated by in vitro models.
For novel chemical entities such as this compound, a systematic in vivo evaluation is paramount. Given that various pyridine-containing compounds have demonstrated promising anti-cancer properties, including the inhibition of key enzymes like histone deacetylases (HDACs) and PIM-1 kinase, a logical first step is to investigate this compound's potential in relevant oncology models.[2][4]
This guide outlines a phased approach to the in vivo characterization of this compound, commencing with pharmacokinetic and tolerability assessments, and culminating in a tumor growth inhibition study.
Phase I: Pharmacokinetic Profiling
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to designing meaningful efficacy and toxicology studies. The initial pharmacokinetic study aims to determine key parameters that will inform dose selection and scheduling for subsequent in vivo experiments.
Protocol: Single-Dose Pharmacokinetics in Rodents
Objective: To characterize the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in mice.
Animal Model: Male BALB/c mice (6-8 weeks old) are a suitable initial model due to their widespread use and well-characterized physiology.
Methodology:
-
Acclimatization: Animals should be acclimatized for a minimum of one week under standard laboratory conditions with ad libitum access to food and water.
-
Dosing Formulation:
-
IV Formulation: Prepare a solution of this compound in a vehicle suitable for intravenous injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
PO Formulation: Prepare a suspension or solution in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
IV Group (n=3-4): Administer the compound at a dose of 1-2 mg/kg via the tail vein.
-
PO Group (n=3-4): Administer the compound at a dose of 10-20 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail-nick or saphenous vein) at predetermined time points. A typical sampling schedule would be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Phase II: Tolerability and Dose Range Finding
Prior to efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) and to observe any potential toxicities.
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animal Model: The same strain of mice as intended for the efficacy study (e.g., athymic nude mice if using xenografts).
Methodology:
-
Dose Escalation: Administer the compound once daily for 5-7 days at escalating doses to different cohorts of mice (n=3 per group).
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce severe clinical signs of toxicity.
Phase III: In Vivo Efficacy Evaluation
Based on the PK and MTD data, an efficacy study can be designed to assess the anti-tumor activity of this compound.
Protocol: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human tumor xenograft model.
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are required for the engraftment of human tumor cells.
Methodology:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a breast cancer line like MCF-7 or a lung cancer line such as A549) under standard conditions.
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Treatment:
-
Vehicle Control Group: Administer the vehicle used for the test compound.
-
Treatment Group(s): Administer this compound at one or more doses below the MTD, following a schedule informed by the PK data (e.g., once daily oral gavage).
-
Positive Control Group (Optional): Include a standard-of-care chemotherapy agent for the chosen cancer type.
-
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Study Termination: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo evaluation of a novel compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PIM-1 signaling pathway.
References
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Saeed Saify, Z., Mushtaq, N., Mohammed Khan, K., Perveen, S., Tasadaque Ali Shah, S., Jamil Abdel-Jalil, R., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]
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(2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-6. [Link]
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Bremner, J. B., Coates, J. A., Cattrall, R. W., Krousalis, G., & Sparey, K. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2041-5. [Link]
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Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2025). ResearchGate. [Link]
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Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Oncology, 12, 969476. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). MDPI. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1107577. [Link]
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Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-7. [Link]
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Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46863-46884. [Link]
-
Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. [Link]
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High-throughput screening assays for analogs of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
The protocols detailed in this application note provide a robust framework for the high-throughput screening of analogs of this compound against a target protein kinase. The combination of a direct, biochemical TR-FRET assay and a physiologically relevant cell-based reporter assay offers a powerful strategy for identifying and validating novel kinase inhibitors. Rigorous adherence to quality control metrics, such as the Z'-factor, is paramount to ensure the generation of high-quality, reproducible data, which is the foundation for successful hit-to-lead development. [18][19]
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High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]
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Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam. [Link]
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Assays for Transcriptional Activity Based on the Luciferase Reporter Gene. ResearchGate. [Link]
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Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts. YouTube. [Link]
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Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. [Link]
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Introduction: Understanding and Quantifying Cellular Demise
An Application Guide to Cell-Based Assay Protocols for Cytotoxicity Assessment
Cytotoxicity, the quality of being toxic to cells, is a fundamental concept in pharmacology, toxicology, and drug development.[1] Assessing the cytotoxic potential of a compound or treatment is essential for safety assessment, dose optimization, and understanding its mechanism of action.[1][2] Scientists utilize a diverse array of in vitro cell-based assays to measure how different substances impact living cells.[1] These assays are crucial for preventing the progression of unsafe drugs, establishing safety profiles for clinical development, and correctly interpreting a compound's biological activity.[1]
This guide provides a detailed overview of the principles, protocols, and critical considerations for the most common cell-based cytotoxicity assays. It is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for quantifying cell health. The narrative moves from foundational principles to specific, field-proven protocols, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
The biological evaluation of medical devices is also heavily reliant on cytotoxicity testing, as outlined in the internationally recognized standard ISO 10993-5.[3][4][5] This standard mandates that all medical devices with direct or indirect patient contact must be evaluated for their cytotoxic potential.[3] A reduction in cell viability by more than 30% is typically considered a cytotoxic effect under this standard.[3]
Part 1: Foundational Concepts in Cytotoxicity Testing
Choosing the Right Assay: A Decision Framework
Selecting the appropriate assay is the most critical step in cytotoxicity assessment. The choice depends on the specific research question, the anticipated mechanism of cell death, the cell type being used, and practical considerations like throughput and available instrumentation.[6][7] A basic understanding of the different modes of cell death, such as apoptosis (programmed cell death) and necrosis (uncontrolled cell death), will help in deciding which endpoint to measure.[7][8]
Key factors to consider include:
-
Assay Endpoint: Do you want to measure the number of living cells (viability), the number of dead cells (cytotoxicity), or a specific mechanism like apoptosis?[6][7]
-
Mechanism of Action: Some compounds induce a rapid loss of membrane integrity (necrosis), while others trigger a slower, programmed cascade of events (apoptosis). The timing of your assay and the marker you choose are critical.[7][8]
-
Cell Type and Number: Some assays are more sensitive than others and are better suited for experiments with limited cell numbers, such as with primary cells.[6][7]
-
Throughput and Automation: For screening large compound libraries, assays with simple "add-mix-measure" protocols that are amenable to automation are preferred.[8][9][10]
Table 1: Comparison of Common Cytotoxicity Assay Platforms
| Assay Type | Principle | Measures | Advantages | Limitations | Typical Readout |
| MTT / XTT / MTS | Mitochondrial reductase activity | Cell Viability / Metabolic Activity | Inexpensive, well-established.[11] | Requires solubilization step (MTT), interference from reducing/oxidizing compounds. | Colorimetric |
| ATP-Based | Quantifies intracellular ATP | Cell Viability / Metabolic Activity | Highly sensitive, rapid, amenable to HTS.[12][13] | Signal can be transient, requires a luminometer. | Luminescence |
| LDH Release | Measures leaked cytosolic enzyme | Cytotoxicity / Membrane Integrity | Non-destructive, allows kinetic analysis from the same sample.[14] | Serum LDH can cause high background, not specific to death mechanism.[15] | Colorimetric, Luminescence |
| Dye Exclusion | Staining of non-viable cells | Cytotoxicity / Membrane Integrity | Direct measure of dead cells, suitable for microscopy and flow cytometry. | Some dyes can be toxic with long exposure.[16] | Fluorescence |
| Caspase Activity | Measures key apoptosis enzymes | Apoptosis | Mechanistic insight, can distinguish apoptosis from necrosis.[17] | Transient signal, timing is critical.[18][19] | Fluorescence, Luminescence |
| Real-Time | Continuous monitoring | Viability & Cytotoxicity Kinetics | Provides kinetic data, reveals time- and dose-dependency.[20][21] | Requires specialized instrumentation (e.g., live-cell imager). | Fluorescence, Impedance |
The Cornerstone of Reliability: Experimental Design and Controls
A self-validating protocol relies on the rigorous use of controls. For every cytotoxicity experiment, the inclusion of appropriate controls is non-negotiable to ensure that the observed effects are due to the test compound and not an artifact of the experimental system.[16]
Essential Controls:
-
Negative (Vehicle) Control: Cells treated with the same vehicle (e.g., DMSO, PBS) used to dissolve the test compound. This establishes the baseline viability.[16]
-
Positive Control: Cells treated with a compound known to be toxic to the specific cell line. This confirms that the assay system is responsive.
-
Background Control (No Cells): Wells containing culture medium and the assay reagent but no cells. This value is subtracted from all other readings to account for background signal from the medium or reagent itself.[16]
-
Maximum Lysis Control (for LDH assays): A control where all cells are lysed using a detergent to determine the maximum possible LDH release.[16]
Part 2: Core Cytotoxicity Assay Protocols
This section details the methodologies for three primary classes of cytotoxicity assays, explaining the mechanism and providing step-by-step instructions.
Section A: Metabolic Activity Assays (Indicators of Viability)
These assays quantify the metabolic activity of a cell population, which serves as a proxy for cell viability.[12] A decrease in metabolic activity is interpreted as a loss of viability.
The MTT assay is a widely used colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[11][22]
Mechanism of the MTT assay.
Detailed Protocol: MTT Assay [22]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells adhere and reach desired confluency) at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound. Include vehicle and positive controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. Avoid extended incubations beyond four hours.[22]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well.[11][23]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[11] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[22] A reference wavelength of >650 nm can be used to reduce background.
-
Data Analysis: Subtract the background absorbance from all readings. Express results as a percentage of the vehicle control.
This assay quantifies intracellular ATP, a direct indicator of metabolically active cells.[13][24] The principle relies on the ATP-dependent luciferase reaction. A reagent is added that lyses the cells to release ATP, which then reacts with luciferin in the presence of luciferase to produce a luminescent signal that is directly proportional to the number of viable cells.[13][25]
ATP-luciferase bioluminescence reaction.
Detailed Protocol: ATP-Based Luminescent Assay [22][24]
-
Cell Seeding & Treatment: Seed and treat cells in a white, opaque-walled 96-well plate as described for the MTT assay. The opaque walls prevent well-to-well crosstalk of the luminescent signal.
-
Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures a stable temperature during the luminescent reaction.[22]
-
Reagent Addition: Prepare the ATP detection reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]
-
Incubation & Lysis: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. Then, incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Reading: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Express results as a percentage of the vehicle control.
Section B: Membrane Integrity Assays (Indicators of Cytotoxicity)
These assays directly measure cytotoxicity by detecting the loss of plasma membrane integrity, a key feature of necrotic cell death.[26]
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cell types.[27] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[27][28] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified by absorbance.[28][29]
Detailed Protocol: LDH Release Assay [16][29]
-
Cell Seeding & Treatment: Seed and treat cells in a clear 96-well plate as previously described. It is crucial to use culture medium with low serum or serum-free medium, as serum contains LDH which can lead to high background.
-
Establish Controls: Prepare three sets of controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most kits) 30-45 minutes before the end of the experiment.
-
Background: Medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit protocol.
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
First, subtract the background absorbance value from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Section C: Assays for Apoptosis
Apoptosis is a controlled, programmed form of cell death characterized by a series of distinct biochemical events.[17] A key feature is the activation of a family of proteases called caspases.[30][31]
Caspases exist as inactive zymogens in healthy cells and are activated during apoptosis.[30] Initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3, -7), which then cleave cellular substrates, leading to the dismantling of the cell.[17][30] Caspase assays use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a fluorophore or chromophore).[17][30] When the activated caspase cleaves the substrate, the reporter is released, generating a measurable signal.[17]
Simplified caspase activation pathways.
Detailed Protocol: Fluorometric Caspase-3/7 Assay [32]
-
Cell Seeding & Treatment: Seed and treat cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing the DEVD substrate according to the manufacturer's protocol.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing cells and medium.
-
Incubation: Incubate the plate at room temperature or 37°C (as recommended) for 30-60 minutes, protected from light.
-
Reading: Measure the fluorescence using a microplate fluorometer with the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation / ~520 nm emission for a green fluorescent reporter).
-
Data Analysis: Subtract the background fluorescence and express the results as fold-change over the vehicle control. It is critical to run caspase assays at multiple time points, as caspase activation is often a transient event.[18]
Part 3: Advanced and High-Throughput Approaches
Real-Time Cytotoxicity Assays
Traditional endpoint assays provide a single snapshot of cell health. In contrast, real-time assays allow for the continuous monitoring of cytotoxicity over hours or even days from the same sample well.[20][21] This provides valuable kinetic data on the dose, exposure time, and magnitude of the cytotoxic response.[19][21]
Methods include:
-
Live-Cell Imaging: Using automated microscopy systems with environmentally controlled chambers to track cell death over time via non-toxic, membrane-impermeable dyes.[33]
-
Impedance-Based Monitoring: Measuring changes in electrical impedance as cells adhere, proliferate, or detach from microelectrodes integrated into the culture plate.[20]
Sources
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- 2. mddionline.com [mddionline.com]
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- 5. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 6. fishersci.com [fishersci.com]
- 7. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 9. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Caspase assay selection guide | Abcam [abcam.com]
- 19. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.ca]
- 20. agilent.com [agilent.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 26. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 28. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 29. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. biocompare.com [biocompare.com]
- 32. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 33. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
Welcome to the technical support guide for the synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this multi-step synthesis. As your dedicated support partner, we aim to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
The synthesis of this valuable pyridine-based amine intermediate typically proceeds via a two-stage route: first, a Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by the reduction of a nitrile to the desired primary amine. Low yields can arise at either stage, and this guide is structured to address specific issues you might encounter in each critical transformation.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling
The first stage of the synthesis is the formation of the precursor, 5-(4-chlorophenyl)nicotinonitrile. This is most commonly achieved by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a pyridine derivative and a phenylboronic acid derivative.
Caption: General workflow for the Suzuki-Miyaura cross-coupling step.
Question 1: My Suzuki coupling reaction shows little to no conversion of the starting materials. What are the primary causes?
Answer: This is a very common issue, particularly when working with electron-deficient pyridine substrates. The root cause often falls into one of three categories: catalyst inactivation, poor reagent quality, or suboptimal reaction conditions.
Pillar 1: Catalyst Inactivity
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1] It is crucial to maintain a rigorously inert atmosphere.
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][2] The choice of ligand is critical to mitigate this effect.
-
Ineffective Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species.[1]
Pillar 2: Poor Reagent/Solvent Quality
-
Presence of Water: While some Suzuki protocols use aqueous bases, excess water or wet solvents can lead to a critical side reaction called protodeboronation, where the boronic acid is converted back to an arene (chlorobenzene in this case), effectively removing it from the catalytic cycle.[1][3]
-
Impure Boronic Acid: Boronic acids can degrade over time, forming anhydrides (boroxines). Using fresh, high-purity boronic acid is recommended.
-
Base Quality: The base is essential for activating the boronic acid. It must be anhydrous and finely ground to ensure sufficient reactivity and solubility.[1]
Pillar 3: Suboptimal Conditions
-
Incorrect Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for coupling with electron-deficient pyridines.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are generally required to promote the key reductive elimination step and stabilize the catalyst.[1]
-
Insufficient Temperature: The reaction may require higher temperatures (e.g., 80-110 °C) to achieve a reasonable rate.
Troubleshooting Protocol: Addressing No Conversion
-
Ensure Rigorous Inert Conditions:
-
Use flame-dried or oven-dried glassware.
-
Degas all solvents thoroughly. The most effective method is to perform three freeze-pump-thaw cycles. Alternatively, sparge the solvent with argon or nitrogen for at least 30 minutes.[1]
-
Maintain a positive pressure of inert gas throughout the entire experiment.
-
-
Optimize Catalyst and Ligand System:
-
Switch to a Modern Ligand: If using PPh₃, switch to a Buchwald-type ligand. SPhos is an excellent starting point.
-
Use a Pre-formed Catalyst: Consider using a pre-catalyst like SPhos Pd G2 or G3, which are air-stable and generate the active Pd(0) species more reliably.
-
Increase Catalyst Loading: If optimization fails, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
-
-
Verify Reagent Quality:
| Parameter | Initial Condition (Low Yield) | Recommended Optimization |
| Catalyst/Ligand | Pd(OAc)₂ / PPh₃ | SPhos Pd G3 Precatalyst |
| Base | Na₂CO₃ (2 M aqueous) | K₃PO₄ (anhydrous, powdered) |
| Solvent | Toluene | Dioxane or THF (rigorously degassed) |
| Atmosphere | Nitrogen blanket | Purge/sparge + positive pressure |
Question 2: My reaction is producing a significant amount of homocoupled byproduct (4,4'-dichlorobiphenyl). How can I prevent this?
Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then undergo two transmetalation steps with the boronic acid, leading to the unwanted byproduct.
Primary Cause: Inadequate exclusion of oxygen.
Troubleshooting Protocol: Minimizing Homocoupling
-
Aggressive Degassing: This is the most critical step. Use the freeze-pump-thaw method for your solvents if possible. If not, ensure you sparge with argon for an extended period (30-60 minutes).
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly via a syringe pump to the reaction mixture at temperature can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.
-
Check Base Purity: Ensure the base is not contaminated with oxidizing species.
Part 2: Troubleshooting the Nitrile Reduction
The second stage of the synthesis involves the reduction of the 5-(4-chlorophenyl)nicotinonitrile intermediate to the target primary amine, this compound. Common methods include catalytic hydrogenation or reduction with a metal hydride like Lithium Aluminum Hydride (LiAlH₄).
Caption: Reaction pathway for nitrile reduction, highlighting the formation of secondary amine byproducts.
Question 3: My catalytic hydrogenation (e.g., Raney Nickel, Pd/C) is giving me a mixture of primary and secondary amines. How do I improve selectivity for the primary amine?
Answer: This is the most frequent challenge in nitrile reductions. The formation of secondary amines occurs when the initially formed primary amine attacks the intermediate imine, leading to a coupled product that is subsequently reduced.[5][6]
Primary Cause: Reaction between the primary amine product and the imine intermediate.
Troubleshooting Protocol: Suppressing Secondary Amine Formation
-
Add Ammonia: The most effective method is to saturate the reaction solvent (typically methanol or ethanol) with ammonia gas before adding the substrate and catalyst.[6] Alternatively, use a solution of ammonia in methanol (e.g., 7N). The excess ammonia shifts the equilibrium away from the condensation reaction that forms the secondary amine.
-
Use Ammonium Hydroxide: If handling ammonia gas is not feasible, adding aqueous ammonium hydroxide can also be effective, though care must be taken to ensure it does not negatively impact the catalyst.
-
Optimize Catalyst Choice: While Raney Nickel is common, sometimes other catalysts offer different selectivity profiles. Palladium on carbon (Pd/C) can also be used.[6] Recent research shows that highly dispersed catalysts, such as single-atom palladium catalysts, can exhibit very high selectivity for either primary or secondary amines depending on the catalyst structure.[5][7]
-
Control Reaction Conditions:
-
Pressure: Higher hydrogen pressure generally favors the desired reduction over the condensation side reaction.
-
Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Recommended Protocol: Selective Hydrogenation
-
To a pressure vessel, add 5-(4-chlorophenyl)nicotinonitrile and a slurry of Raney Nickel (washed) in methanol saturated with ammonia.
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize with H₂ (e.g., 50-100 psi) and heat to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, carefully filter the catalyst (Caution: Raney Nickel is pyrophoric) and concentrate the filtrate.
Question 4: My LiAlH₄ reduction is incomplete or gives a complex mixture. What went wrong?
Answer: Lithium Aluminum Hydride (LiAlH₄) is a very powerful reducing agent, but requires strict anhydrous conditions and careful execution.[8][9] Incomplete reduction can occur if the reagent is degraded or if an insufficient amount is used. Complex mixtures often arise from a difficult work-up procedure.
Primary Causes:
-
Degraded LiAlH₄: LiAlH₄ reacts violently with water. If it has been exposed to atmospheric moisture, its potency will be significantly reduced.
-
Insufficient Equivalents: The reduction consumes two equivalents of hydride. Typically, 1.5 to 2.0 molar equivalents of LiAlH₄ are used to ensure the reaction goes to completion.
-
Formation of Aluminum Complexes: During the reaction and work-up, stable aluminum-nitrogen complexes can form, making product isolation difficult and leading to lower yields.[8]
Troubleshooting Protocol: Optimizing LiAlH₄ Reduction
-
Verify Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its active hydride content.
-
Ensure Anhydrous Conditions:
-
Use flame-dried glassware.
-
Use anhydrous THF or diethyl ether as the solvent.
-
-
Control Temperature: Add the nitrile solution slowly to a cooled (0 °C) suspension of LiAlH₄ in THF. After the addition, allow the reaction to warm to room temperature or gently reflux to drive it to completion.
-
Perform a Fieser Work-up: A careful, sequential work-up is critical to break down the aluminum complexes and precipitate manageable aluminum salts. For a reaction using 'X' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'X' mL of water.
-
Add 'X' mL of 15% aqueous NaOH.
-
Add '3X' mL of water.
-
Stir vigorously for 30-60 minutes. The mixture should form a granular, white precipitate that is easily filtered.
-
Filter the solids and wash thoroughly with THF or ethyl acetate. The desired amine will be in the combined filtrate.
-
Frequently Asked Questions (FAQs)
Q: How do I choose between catalytic hydrogenation and LiAlH₄ for the nitrile reduction? A: The choice depends on your lab's capabilities and the scale of the reaction.
-
Catalytic Hydrogenation: Generally considered "greener" and safer for large-scale synthesis. It avoids reactive metal hydrides and difficult work-ups. However, it requires specialized high-pressure equipment and carries the risk of using a pyrophoric catalyst like Raney Nickel.
-
LiAlH₄ Reduction: Excellent for small to medium lab-scale synthesis. It does not require pressure equipment but demands rigorous anhydrous technique and a very careful work-up procedure.[8]
Q: My final product is difficult to purify by column chromatography. Are there other options? A: Primary amines can sometimes streak on silica gel columns.
-
Base-Washed Silica: Pre-treating your silica gel with a dilute solution of triethylamine in your eluent (e.g., 1-2% Et₃N) can significantly improve peak shape.
-
Acid-Base Extraction: As a basic compound, your product can be selectively extracted. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract your pure amine back into an organic solvent.
-
Crystallization/Salt Formation: Consider forming a salt (e.g., the hydrochloride salt) which may be crystalline and easily purified by recrystallization.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
-
Zhang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6245. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic-Chemistry.org. Available at: [Link]
-
Reddit r/chemistry community. (2012). Suzuki coupling help. Reddit. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Available at: [Link]
-
Reddit r/Chempros community. (2022). Only one nitrile reduced to amine with LiAlH4. Reddit. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.7: The Reduction of Nitriles. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Compound Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyridine-based compounds. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles. Our goal is to empower you with the expertise to optimize your reaction conditions, enhance yields, and ensure the purity of your target molecules.
Troubleshooting Guide: Common Issues in Pyridine Synthesis
This section directly addresses specific problems you may encounter during your experiments, providing not just solutions but also the reasoning behind them.
Issue 1: Low or No Product Yield in Hantzsch Pyridine Synthesis
Q: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in the Hantzsch synthesis are a frequent issue and can stem from several factors.[1][2][3] The classical one-pot method, often involving refluxing ethanol, can be inefficient due to harsh reaction conditions and long reaction times.[1][4] Here’s a breakdown of potential causes and actionable solutions:
-
Suboptimal Reaction Conditions: The traditional approach may not be the most efficient.[2]
-
Troubleshooting: Consider employing a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution.[1][4] This method has been reported to significantly boost yields, in some cases up to 96%.[1][4] Microwave-assisted synthesis is another excellent alternative that can lead to high yields (82%-94%), pure products, and drastically reduced reaction times (2-7 minutes).[1]
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for forming the pyridine ring.[1] Incomplete conversion of the 1,4-dihydropyridine (DHP) intermediate is a common reason for low yields.[2][4]
-
Troubleshooting: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can be harsh, leading to side products and difficult workups.[1][4] Consider milder and more efficient oxidizing agents such as iodine in refluxing methanol or even metal-free photochemical conditions.[4] A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has also proven effective.[1][4] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete conversion of the dihydropyridine intermediate.[2]
-
-
Formation of Side Products: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying conditions can lead to the formation of unexpected byproducts, consuming your starting materials.[1][4]
-
Troubleshooting: Carefully control the reaction temperature and the stoichiometry of your reactants.[1] In the case of unsymmetrical Hantzsch reactions, the order of reagent addition is critical to prevent the formation of undesired intermediates.[2] It is often beneficial to pre-form the Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[2]
-
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
-
Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.5 mmol).
-
Solvent/Catalyst: Add a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions with a catalyst like γ-Al2O3 nanoparticles.[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Issue 2: Side Reactions and Low Yield in Tschitschibabin Pyridine Synthesis
Q: I am observing significant dimer formation and low yield of the desired 2-aminopyridine in my Tschitschibabin reaction. What's going wrong?
A: The Tschitschibabin reaction, which directly aminates pyridine with sodium amide, can be prone to side reactions, particularly dimerization, especially under certain conditions.[5]
-
Cause: The formation of a 2,2'-bipyridine dimer can compete with the desired amination. This is often influenced by the reaction conditions, such as temperature and pressure.[5] For instance, heating 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure can yield as much as 89% of the dimer product.[5]
-
Troubleshooting:
-
Increase Pressure: Applying pressure can significantly favor the formation of the aminated product. In the case of 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi can shift the product distribution to 74% of the desired 2-amino-4-tert-butylpyridine.[5]
-
Optimize Solvent and Temperature: The reaction is typically carried out in an aprotic solvent like xylene or toluene at elevated temperatures.[5][6] However, for more sensitive substrates, milder conditions using liquid ammonia at lower temperatures with potassium amide and an oxidant like KMnO₄ have been developed.[6]
-
Reagent Purity: The purity of the sodium amide reagent can impact the yield.[6]
-
Logical Troubleshooting Flow for Tschitschibabin Reaction
Caption: Troubleshooting workflow for the Tschitschibabin reaction.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect my pyridine synthesis?
A: The solvent plays a critical role and can significantly influence the reaction's outcome, including yield and reaction time.[7] For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile can overcome difficulties when using sterically hindered aldehydes.[7][8] The choice between an amine base in ethanol and an ionic base in acetonitrile can result in similar yields, but the latter often leads to a much shorter reaction time.[8] Solubility of intermediates and products in the chosen solvent can also be a determining factor in the reaction's success.[7]
Q2: What is the best way to purify my pyridine product?
A: Purification strategies depend on the nature of the impurities.
-
Removal of Water: Pyridine is highly hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[9] A common procedure involves:
-
Removal of Pyridine as a Solvent: If pyridine is used as the reaction solvent, it can be removed by:
-
Acid Wash: Acidifying the reaction mixture with a dilute acid solution (e.g., 1-2% HCl) to form the water-soluble pyridinium salt, which can then be extracted with an aqueous layer.[10]
-
Azeotropic Distillation: Co-evaporation with a solvent like toluene can be an efficient method to remove residual pyridine.[10]
-
Complexation: Extraction with a dilute aqueous solution of a copper(II) salt can effectively remove pyridine by forming a water-soluble copper-pyridine complex.[11]
-
Q3: Can I optimize the Guareschi-Thorpe synthesis for greener conditions?
A: Yes, recent advancements in the Guareschi-Thorpe synthesis, which is used to prepare 2-pyridones, have focused on developing more environmentally friendly protocols.[3] Using aqueous media and ammonium carbonate as both the nitrogen source and reaction promoter can lead to high yields of the desired products.[12][13] This approach avoids the use of volatile and toxic organic solvents.[12]
Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis
| Parameter | Classical Method | Optimized Microwave Method | Optimized Ultrasonic Method |
| Catalyst | None/Acid | γ-Al2O3 nanoparticles | p-toluenesulfonic acid (PTSA) |
| Solvent | Ethanol | Solvent-free or Ethanol | Aqueous micelles (SDS)[4] |
| Temperature | Reflux | 120°C | Room Temperature |
| Time | Several hours[1] | 2-10 minutes[1] | Varies, often shorter |
| Typical Yield | Low to moderate[1][4] | 82-94%[1] | Up to 96%[1][4] |
Conceptual Workflow for Pyridine Synthesis Optimization
The general workflow for optimizing any pyridine synthesis involves a systematic approach to varying and controlling reaction parameters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Purity of Crude (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
Welcome to the technical support center for the purification of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this critical pharmaceutical intermediate. Ensuring high purity is paramount for the efficacy and safety of the final drug product.[1][2] This document will address common challenges and provide detailed, step-by-step protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Impurities in the crude product can originate from starting materials, reagents, intermediates, and by-products of the synthesis process.[3] For pyridine derivatives like this compound, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding nitrile or aldehyde precursor.
-
Over-alkylation Products: If the synthesis involves alkylation steps.[4]
-
Products of Side Reactions: Including isomers or compounds with incomplete or alternative functional group transformations.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as unreacted reagents.
-
Degradation Products: The product may degrade under certain conditions (e.g., high temperature, presence of oxygen).[4]
Identifying these impurities is a critical first step. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for impurity profiling.[1][5]
Q2: My crude product has a low melting point and appears oily. What does this indicate?
A2: An oily appearance and a depressed, broad melting point are classic indicators of significant impurity levels. Pure crystalline solids typically have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting range. It's crucial to address this before proceeding to the next synthetic step or final formulation.
Q3: What is the first purification technique I should consider for this compound?
A3: For a basic compound like this compound, an acid-base extraction is an excellent initial purification step.[6][7] This technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase.[8] The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[6][8]
Q4: Column chromatography is giving me poor separation and significant streaking. What can I do?
A4: Streaking on silica gel columns is a common issue when purifying basic amines due to strong interactions with the acidic silanol groups on the silica surface.[9] Here are several strategies to overcome this:
-
Use a Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent.[10] This neutralizes the acidic sites on the silica gel, reducing the strong adsorption of your amine product.
-
Switch to a Different Stationary Phase:
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography with an alkaline mobile phase can be very effective.[10] At a higher pH, the amine will be in its free-base form, making it more hydrophobic and allowing for better retention and separation.[10]
Q5: Can I use recrystallization to purify my product? What solvents are recommended?
A5: Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent system can be found. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor.
Finding the right solvent is often empirical. A good starting point is to test a range of solvents with varying polarities. For pyridyl-methanamine derivatives, common solvents to screen include:
-
Alcohols: Ethanol, methanol, isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Ethers: Diethyl ether, methyl tert-butyl ether (MTBE).[4]
-
Hydrocarbons: Hexane, heptane (often as an anti-solvent).
It's important to be aware that recrystallization can sometimes lead to the formation of different polymorphic forms or solvates, which may have different physical properties and toxicities.[11]
Troubleshooting Guides
Troubleshooting Poor Yield After Acid-Base Extraction
| Symptom | Potential Cause | Troubleshooting Step |
| Low recovery of product after back-extraction. | Incomplete protonation or deprotonation. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the initial extraction and sufficiently basic (pH 12-14) during the back-extraction. Use a pH meter for accurate measurement. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. | |
| Product is partially soluble in the aqueous phase. | Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. |
Troubleshooting Column Chromatography Issues
| Symptom | Potential Cause | Troubleshooting Step |
| Product elutes with the solvent front. | Mobile phase is too polar. | Start with a less polar solvent system. For normal phase, increase the proportion of the non-polar solvent (e.g., hexane in a hexane/ethyl acetate system). |
| Compound is not retaining on the column. | Consider a less polar eluent or a more polar stationary phase. | |
| Co-elution of impurities with the product. | Insufficient resolution. | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation. |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's weight. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Transfer the organic solution to a separatory funnel and add 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete protonation and transfer of the amine salt to the aqueous phase.
-
Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-basic by-products.
-
Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong base, such as 5 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). The free amine should precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Preparation: Prepare a suitable eluent system, such as hexane/ethyl acetate. To this, add 0.5% (v/v) triethylamine.
-
Column Packing: Pack the column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Below is a decision tree to guide the selection of an appropriate purification strategy.
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. ijrar.org [ijrar.org]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. reddit.com [reddit.com]
- 5. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Common Pitfalls in Multi-Step Heterocyclic Synthesis
Welcome, researchers and drug development professionals. The synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry and materials science. However, these multi-step sequences are often fraught with challenges, leading to diminished yields, unexpected side products, and purification nightmares. This technical support center is designed as a field guide, drawing from established chemical principles and practical experience to help you troubleshoot common pitfalls encountered during your experiments. Here, we address specific issues in a direct question-and-answer format to get you back on the path to success.
Part 1: General Troubleshooting & Core Principles
This section addresses broad issues that can plague any multi-step synthesis, regardless of the specific heterocyclic target.
Q1: My overall yield is significantly lower than expected after multiple steps. What are the general contributing factors?
A cumulative drop in yield is a frequent and frustrating issue in multi-step synthesis. The overall yield is the mathematical product of the yields of each individual step. A seemingly acceptable 80% yield at each stage rapidly diminishes over a long sequence.
Several core factors are often at play:
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can introduce competing reactions or poison catalysts.[1] Always use reagents of appropriate purity and ensure solvents are anhydrous when the reaction chemistry is moisture-sensitive.[1]
-
Suboptimal Reaction Conditions: Each step has an optimal set of conditions (temperature, concentration, time). Deviations can lead to incomplete conversion or product decomposition.[1][2] It is crucial to monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion without significant byproduct formation.[1]
-
Mechanical Losses: Significant amounts of material can be lost during transfers, workup procedures, and purification.[2] Careful handling, thorough rinsing of glassware, and optimized purification techniques are critical to minimize these losses.
-
Product Instability: The desired product or a key intermediate may be unstable under the reaction or workup conditions, leading to degradation over time.[1][2]
The Tyranny of Cumulative Yield
The diagram below illustrates how modest losses in each step compound to create a significant deficit in the overall yield of a multi-step synthesis.
Caption: Impact of cumulative yield loss in a 5-step synthesis.
Q2: I'm observing a complex mixture of unexpected side products. How do I begin to troubleshoot this?
The formation of a complex mixture indicates that one or more side reactions are competing with your desired transformation. A systematic approach is the most effective way to diagnose and solve the problem.
Experimental Protocol: General Troubleshooting of Unexpected Side Products
-
Confirm Starting Material Purity: Before rerunning the reaction, verify the identity and purity of all starting materials and reagents via NMR, LC-MS, or other appropriate analytical techniques. Impurities are a common source of side reactions.[3]
-
Analyze the Crude Reaction Mixture: Use LC-MS and ¹H NMR on the crude mixture to identify the masses and, if possible, the structures of the major byproducts. This provides vital clues about the side reactions occurring.
-
Review the Reaction Mechanism: Re-examine the mechanism of your desired reaction. Consider plausible side reactions such as over-oxidation, reduction, N-N bond cleavage (in hydrazine-based syntheses), or Friedel-Crafts type reactions if acidic conditions are used.[3]
-
Systematically Vary Reaction Parameters (One at a Time):
-
Temperature: Lowering the temperature can often increase the selectivity for the desired product by disfavoring higher activation energy side reactions.
-
Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions.
-
Order of Addition: The order in which reagents are added can be critical. For example, adding a highly reactive reagent slowly (dropwise) can prevent localized high concentrations that may promote side reactions.[2]
-
-
Re-evaluate Reagents: Consider if a different catalyst, base, or solvent could offer higher selectivity. For example, a bulkier base may favor a different deprotonation pathway.
Troubleshooting Workflow: Complex Side Product Formation
This flowchart provides a structured decision-making process for identifying and mitigating the source of unexpected byproducts in your reaction.
Caption: A systematic workflow for troubleshooting complex side reactions.
Part 2: Specific Reaction & Substrate-Class Pitfalls
Q3: My Fischer Indole Synthesis is failing or giving very low yields. Why is this happening?
The Fischer Indole Synthesis is a robust method, but it is sensitive to several factors that can lead to failure or low yields.[3]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and often require empirical optimization.[3][4] A catalyst that is too weak may not facilitate the key[5][5]-sigmatropic rearrangement, while one that is too strong can cause degradation of the starting material or product.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond. This promotes a competing N-N bond cleavage pathway over the desired cyclization, leading to byproducts like aniline derivatives.[3][6][7] This is a known and significant challenge in the synthesis of 3-aminoindoles.[6]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the key bond-forming steps.[3]
-
Problematic Carbonyl Partners: The direct synthesis of the parent, unsubstituted indole using acetaldehyde is often unsuccessful. A common workaround is to use pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid.[3]
Table 1: Common Acid Catalysts for the Fischer Indole Synthesis
| Catalyst | Type | Common Applications & Pitfalls |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Widely used, effective for many substrates. Can be hygroscopic. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Strong dehydrating agent, useful for less reactive substrates. Can be viscous and difficult to handle. |
| Hydrochloric Acid (HCl) | Brønsted Acid | Effective, but can be too harsh for sensitive functional groups. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Very strong acid, high potential for charring and side reactions. |
| p-Toluenesulfonic Acid (pTSA) | Brønsted Acid | Milder, often a good starting point for optimization. |
Key Mechanistic Pitfall: N-N Bond Cleavage
The critical step in the Fischer synthesis is the[5][5]-sigmatropic rearrangement. However, a major competing pathway, especially with electron-rich systems, is the heterolytic cleavage of the N-N bond.
Caption: Desired rearrangement vs. undesired N-N cleavage in Fischer synthesis.
Q4: I'm struggling with the regioselectivity of my Pictet-Spengler reaction. What controls the outcome?
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and β-carbolines. The cyclization step is an intramolecular electrophilic aromatic substitution, and its success and regioselectivity are governed by the nucleophilicity of the aromatic ring.[8]
-
Aromatic Ring Electronics: The reaction works best with electron-rich aromatic rings, such as indoles, pyrroles, or phenols.[8] Electron-donating groups (e.g., methoxy, hydroxyl) on the ring activate it towards electrophilic attack and facilitate the reaction, often under mild conditions.[9]
-
Poorly Nucleophilic Rings: Aromatic rings that are less nucleophilic (e.g., an unsubstituted phenyl group) give poor yields and typically require harsher conditions, such as strong acid and high temperatures, to proceed.[8]
-
Regioselectivity: In cases where cyclization can occur at two different positions, it will preferentially occur at the site that is most electronically activated and sterically accessible. For example, in a dopamine-derived reaction, if both positions ortho to the activating hydroxyl groups are available, a mixture of regioisomers can form.[10]
Q5: My Palladium-catalyzed cross-coupling reaction on a nitrogen-containing heterocycle is sluggish or fails. What are the common culprits?
Nitrogen-containing heterocycles are notoriously challenging substrates for cross-coupling reactions.[11] Their unique electronic properties can interfere with the catalytic cycle in several ways.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center.[11] Since the substrate and product are often present in large excess compared to the catalyst, this reversible binding can sequester the active catalyst, leading to low reactivity or complete inhibition.[11]
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can be slow for electron-deficient heterocycles, which can lead to catalyst decomposition or side reactions.
-
Poor Oxidative Addition: For electron-rich heterocycles, the oxidative addition of the heterocyclic halide to the Pd(0) center can be challenging.
-
Inefficient Catalyst Generation: Many reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. Inefficient reduction leads to a low concentration of the active catalyst and poor reaction performance.[12] The choice of ligand, base, and solvent all play a critical role in this pre-activation step.[12]
Table 2: Selected Ligands for Pd-Catalyzed Cross-Coupling with N-Heterocycles
| Ligand Type | Examples | Characteristics & Common Uses |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands. Excellent for coupling aryl chlorides and challenging heterocyclic substrates. Promote efficient reductive elimination. |
| Bidentate Phosphines | Xantphos, dppf | Wide bite angles can stabilize the catalyst and prevent β-hydride elimination. Often used in C-N and C-O couplings.[13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium. Useful for coupling unreactive substrates but can sometimes be too strongly bound. |
| Triphenylphosphine (PPh₃) | PPh₃ | A classic, less electron-rich ligand. Often ineffective for challenging heterocycles unless high temperatures are used. Can be prone to decomposition. |
Part 3: Protecting Group & Purification Strategies
Q6: How do I choose the right protecting group for a nitrogen atom in my heterocycle, and what are the common pitfalls?
Protecting groups are essential tools, but their selection is not trivial. An inappropriate choice can alter the reactivity of your molecule or fail to survive subsequent reaction conditions.
-
Electronic Effects: The protecting group directly influences the electron density of the heterocyclic ring. Electron-withdrawing groups like Boc (tert-butyloxycarbonyl) or sulfonyl groups will deactivate the ring towards electrophilic attack.[14] Conversely, groups like benzyl do not significantly alter the ring's electronics.[14] This must be considered when planning subsequent steps.
-
Stability and Cleavage: The protecting group must be stable to the conditions of the next reaction but readily cleavable under conditions that do not harm the rest of the molecule. For example, a Boc group is easily removed with acid, while a benzyl group typically requires hydrogenolysis.
-
Steric Hindrance: Bulky protecting groups like Trityl or Pf (9-phenyl-9-fluorenyl) can provide steric shielding for the N-H proton and maintain the configurational integrity of adjacent chiral centers.[15]
Decision Tree for Selecting an N-Protecting Group
This diagram helps guide the selection of a suitable nitrogen protecting group based on the planned downstream reaction conditions.
Caption: A decision-making guide for choosing a nitrogen protecting group.
Q7: I'm having difficulty purifying my basic heterocyclic compound using column chromatography. What should I do?
Basic nitrogen-containing heterocycles are notorious for poor behavior on standard silica gel chromatography. The acidic nature of silica gel can cause severe tailing (streaking) of peaks or, in worst-case scenarios, irreversible adsorption of the product to the column.[5]
Experimental Protocol: Optimizing Column Chromatography for Basic Heterocycles
-
TLC Analysis with a Modifier: Before running a column, perform TLC analysis. If you observe streaking, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your mobile phase (eluent).[5] Observe if this improves the spot shape.
-
Column Preparation: If a modifier is needed, it is crucial to pre-treat the silica gel. Prepare your column slurry as usual, but add the same percentage of the basic modifier to the eluent used for packing the column. This neutralizes the acidic sites on the silica before your compound is loaded.
-
Elution: Run the column using the eluent containing the basic modifier. This maintains a neutral environment throughout the separation process.
-
Consider Alternative Stationary Phases: If streaking persists even with a modifier, the interaction with silica may be too strong. Consider switching to a different stationary phase:
Part 4: Scale-Up Challenges
Q8: My reaction worked perfectly on a 100 mg scale, but failed when I tried to scale it up to 10 g. What went wrong?
Scaling up a reaction is not as simple as multiplying all quantities by 100.[16] The physical properties of a reaction change dramatically with scale because the surface-area-to-volume ratio decreases non-linearly.[16][17]
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can generate heat faster than it can be removed in a large reactor, leading to a dangerous "thermal runaway."[16][18] The rate of reagent addition may need to be significantly slowed on a larger scale to manage the heat output.
-
Mass Transfer (Mixing): Efficient mixing is much harder to achieve in large vessels.[16][18] Inadequate stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.[16] Magnetic stirring is often insufficient for larger scales, necessitating the use of mechanical overhead stirrers.[17]
-
Changes in Physical Form: A reaction that was homogeneous on a small scale may become a thick, difficult-to-stir slurry at a higher concentration on a larger scale.
Table 3: Comparison of Key Parameters: Lab Scale vs. Pilot Scale
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (10 L reactor) | Common Pitfalls on Scale-Up |
| Surface Area:Volume Ratio | High | Low | Inefficient heat transfer, risk of thermal runaway.[17] |
| Mixing | Magnetic Stir Bar | Mechanical Impeller | Inefficient mixing, localized hot spots, formation of impurities.[16][18] |
| Reagent Addition | Pipette (seconds) | Addition Funnel/Pump (minutes to hours) | Rapid addition can overwhelm cooling capacity, causing exotherms. |
| Heat Dissipation | Through flask walls to air/bath | Through reactor jacket | Slower heat removal requires better thermal management. |
| Workup | Separatory Funnel | Liquid-Liquid Extraction in Reactor | Emulsion formation can be more problematic; phase separation is slower. |
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Application Note: Principles and Considerations for Scaling Up Heterocyclic Synthesis - Benchchem. (n.d.).
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5989–5997. [Link]
-
Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
- troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles - Benchchem. (n.d.).
-
Recent Advances in Synthetic Routes to Azacycles - PMC - PubMed Central - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026, January 9). ACS Publications. [Link]
-
Editorial: Strained Aza-Heterocycles in Synthesis - Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]
- "troubleshooting Oxa-Pictet–Spengler reaction side reactions" - Benchchem. (n.d.).
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021, December 9). Retrieved January 12, 2026, from [Link]
-
2 approaches to new pyridines - ACS Publications - American Chemical Society. (2022, November 21). Retrieved January 12, 2026, from [Link]
-
58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. (n.d.). Retrieved January 12, 2026, from [Link]
-
Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Retrieved January 12, 2026, from [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved January 12, 2026, from [Link]
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - NIH. (2010, September 17). Retrieved January 12, 2026, from [Link]
-
Challenges in the functionalization of pyridines. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. (2021, July 14). Retrieved January 12, 2026, from [Link]
-
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing - The Royal Society of Chemistry. (2023, March 13). Retrieved January 12, 2026, from [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). Retrieved January 12, 2026, from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012, October 2). Retrieved January 12, 2026, from [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (n.d.). Retrieved January 12, 2026, from [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022, August 16). Retrieved January 12, 2026, from [Link]
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ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
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Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
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Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles - Chemical Science (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
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Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). Retrieved January 12, 2026, from [Link]
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From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28). Retrieved January 12, 2026, from [Link]
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Eco-Friendly Approaches to Aza-Heterocyclic Synthesis: Merging Green Chemistry with DFT Applications - ResearchGate. (2025, June 10). Retrieved January 12, 2026, from [Link]
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Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2 | ACS Omega. (2018, May 30). Retrieved January 12, 2026, from [Link]
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Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Technical Support Center: Enhancing Reaction Efficiency in the Synthesis of Substituted Pyridines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridines. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of pyridine synthesis and enhance your reaction efficiency. Pyridine scaffolds are central to numerous pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor. This center is structured to address specific challenges you may encounter, offering solutions grounded in chemical principles and validated by authoritative literature.
Section 1: Troubleshooting Common Pyridine Synthesis Methodologies
This section provides a series of troubleshooting guides in a question-and-answer format for the most prevalent pyridine synthesis reactions. Each guide delves into the causality behind common experimental issues and offers actionable solutions.
The Hantzsch Pyridine Synthesis
A cornerstone of pyridine synthesis, the Hantzsch reaction is a multicomponent condensation that, while powerful, can be prone to inefficiencies.[1][2]
Q1: My Hantzsch synthesis is consistently giving low yields. What are the primary factors I should investigate?
A1: Low yields in the Hantzsch synthesis are a frequent challenge and can often be traced back to several key factors.[1] A systematic approach to troubleshooting is crucial.
-
Suboptimal Reaction Conditions: The classical approach of refluxing in ethanol can be inefficient, often leading to long reaction times and low yields.[1]
-
Catalysis: The reaction is often acid-catalyzed. Consider employing a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been shown to dramatically increase yields to over 90%.[1] For gas-phase industrial applications, zeolites such as HZSM-5 have proven effective.[3]
-
Solvent-Free and Alternative Media: Explore solvent-free conditions or the use of aqueous micelles.[4] These "greener" alternatives can lead to higher efficiency and easier workup.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often results in higher yields and cleaner product profiles due to rapid, uniform heating.[5]
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The Hantzsch synthesis initially forms a 1,4-dihydropyridine (DHP), which must be oxidized to the final aromatic pyridine.[1][3] Incomplete oxidation is a common cause of low yields.
-
Oxidant Choice: While classical oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are used, they can be harsh and lead to side products.[6] Milder and more efficient oxidizing agents such as ferric chloride or even air can provide cleaner conversions.[7]
-
Stoichiometry and Monitoring: Ensure the correct stoichiometry of your oxidizing agent. Monitor the oxidation step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the DHP intermediate.[4]
-
-
Side Reactions and Byproduct Formation: The formation of byproducts can consume starting materials and complicate purification.
-
Order of Reagent Addition: In unsymmetrical Hantzsch syntheses, the order of reagent addition is critical. Pre-forming the Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia) can prevent the formation of undesired intermediates.[4][8]
-
The Bohlmann-Rahtz Pyridine Synthesis
This versatile method for producing polysubstituted pyridines can be susceptible to issues related to high temperatures and regioselectivity.[9]
Q2: I am observing a mixture of regioisomers and decomposition in my Bohlmann-Rahtz synthesis. How can I improve the outcome?
A2: The high temperatures often required for the cyclodehydration step in the classical Bohlmann-Rahtz synthesis can lead to decomposition of starting materials, particularly acid-sensitive enamines.[10]
-
Milder Reaction Conditions:
-
Catalysis: The use of a Brønsted acid catalyst like acetic acid or a solid-supported acid like Amberlyst-15 ion-exchange resin can facilitate the reaction at lower temperatures (e.g., 50°C), preventing decomposition.[11] Lewis acids such as ytterbium(III) triflate or zinc(II) bromide have also been shown to be effective.[4][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and controlled heating, often leading to higher yields in shorter reaction times and minimizing thermal decomposition.[12]
-
-
Improving Regiocontrol:
-
Substrate Selection: The regiochemical outcome is determined by the initial Michael addition of the enamine to the ethynyl ketone. Carefully consider the electronic and steric properties of your substrates to favor the desired regioisomer.[9]
-
In Situ Enamine Generation: For enamines that are difficult to synthesize or handle, consider generating them in situ by including ammonium acetate in the reaction mixture with a 1,3-dicarbonyl compound.[13]
-
The Kröhnke Pyridine Synthesis
Known for its convergence in synthesizing 2,4,6-trisubstituted pyridines, the Kröhnke synthesis can still present challenges related to reagent quality and reaction conditions.[14]
Q3: My Kröhnke synthesis is failing, with either no product or a very low yield. What are the likely culprits?
A3: A failed Kröhnke synthesis often points to issues with one of the key reactants or suboptimal reaction parameters.
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl Compound: Ensure this starting material is pure and has not polymerized upon storage. Verification by NMR or GC-MS is recommended.[14]
-
Pyridinium Salt (Kröhnke Salt): This key intermediate must be completely dry, as moisture can interfere with the reaction.[14]
-
Ammonium Source: High-purity ammonium acetate is the standard nitrogen source and its quality is critical for a successful reaction.[14]
-
-
Reaction Conditions:
-
Temperature Control: The reaction temperature is crucial. While generally mild, insufficient heat can lead to an incomplete reaction, whereas excessive heat can cause decomposition. A temperature not exceeding 140°C is a good guideline.[14]
-
Solvent Choice: Glacial acetic acid and methanol are commonly used solvents. Acetic acid often serves as both a solvent and a catalyst. Ensure your solvent is anhydrous.[14]
-
Reaction Monitoring: Follow the progress of the reaction by TLC or LC-MS to ensure the consumption of starting materials before workup.[14]
-
The Guareschi-Thorpe Pyridine Synthesis
This method is particularly useful for preparing 2-pyridones, but classical conditions can be inefficient.[12][15]
Q4: My Guareschi-Thorpe synthesis for a 2-pyridone is sluggish and gives a poor yield. Are there ways to improve this reaction?
A4: The classical Guareschi-Thorpe reaction can indeed be low-yielding. Fortunately, modern modifications have significantly improved its efficiency and environmental friendliness.
-
Aqueous Media with Ammonium Carbonate: A highly effective and green modification involves using ammonium carbonate in an aqueous medium.[16][17]
-
Dual Role of Ammonium Carbonate: In this system, ammonium carbonate acts as both the ammonia source for the pyridine ring and as a buffer to control the pH.[16]
-
Simplified Workup: A significant advantage of this method is that the desired 2-pyridone product often precipitates directly from the reaction mixture in high purity, simplifying the workup process.[16]
-
Catalyst-Free: This approach often proceeds efficiently without the need for an additional catalyst.[16]
-
Section 2: Navigating Modern Pyridine Synthesis Techniques
This section provides an overview and troubleshooting for contemporary methods in pyridine synthesis, including transition-metal catalysis and microwave-assisted reactions.
Transition-Metal Catalyzed Pyridine Synthesis
Transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering high efficiency and broad substrate scope. However, these reactions come with their own set of challenges.
Q5: I am having trouble with my palladium-catalyzed cross-coupling reaction to synthesize a substituted pyridine. What are some common issues?
A5: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to various factors.
-
Catalyst Deactivation: A common issue is the deactivation of the palladium catalyst. This can be caused by poisoning from the product or byproducts, or by the depletion of the active catalytic species (e.g., Pd(II) oxide).
-
Troubleshooting: If you suspect catalyst deactivation, consider using a fresh batch of catalyst, increasing the catalyst loading, or using a more robust ligand. In some cases, the choice of oxidant is crucial for regenerating the active catalyst.
-
-
Regioselectivity Issues: In reactions involving C-H activation, achieving the desired regioselectivity can be challenging.[18]
-
Directing Groups: The use of a directing group on the pyridine ring can effectively guide the metal catalyst to a specific C-H bond, typically the ortho position, to ensure high regioselectivity.[10]
-
-
Side Reactions: A variety of side reactions can occur, including homocoupling of the starting materials and reduction of the catalyst.
-
Optimization: Careful optimization of the reaction conditions, including the choice of ligand, base, solvent, and temperature, is often necessary to minimize these side reactions.
-
Microwave-Assisted Pyridine Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages in terms of reduced reaction times and often increased yields.[1]
Q6: I want to adapt a conventional pyridine synthesis to a microwave-assisted protocol. What are the key parameters to consider for optimization?
A6: Translating a conventional heating method to a microwave protocol requires careful consideration of several factors.
-
Solvent Choice: The choice of solvent is critical in microwave chemistry. Polar solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), couple efficiently with microwave irradiation, leading to rapid heating.[5][12]
-
Temperature and Time: Microwave synthesis allows for precise temperature control. It is often beneficial to screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation. Reaction times are typically much shorter than with conventional heating, often in the range of minutes.[5][12]
-
Safety: Be aware that reactions in a sealed vessel under microwave irradiation can generate significant pressure. Always use appropriate safety precautions and consult the manufacturer's guidelines for your microwave reactor.
Section 3: Data-Driven Reaction Optimization
To aid in the selection of an appropriate synthetic route, the following table provides a comparative overview of common pyridine synthesis methods.
| Synthesis Method | Typical Substrates | Key Reagents/Catalysts | Typical Yields | Advantages | Common Issues | Reference(s) |
| Hantzsch | Aldehyde, 2x β-ketoester, Ammonia | Acid or base catalyst (e.g., PTSA) | 40-96% | Multicomponent, high atom economy. | Low yields with classical methods, requires subsequent oxidation. | [1] |
| Bohlmann-Rahtz | Enamine, Ethynyl ketone | Acid catalyst (e.g., AcOH, Amberlyst-15) | 65-95% | Good regioselectivity, avoids oxidation step. | High temperatures in classical method, sensitive enamines can decompose. | [10][11] |
| Kröhnke | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Glacial acetic acid | ~60% | Convergent synthesis of 2,4,6-trisubstituted pyridines. | Sensitive to reagent purity and moisture. | [14][19] |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl compound | Ammonium carbonate (in modern methods) | High | Efficient synthesis of 2-pyridones, green alternatives available. | Classical methods can be low-yielding. | [15][16] |
| Transition-Metal Catalysis | Halopyridines, Pyridine N-oxides, C-H activation substrates | Pd, Cu, Rh, etc. catalysts | 50-90% | High functional group tolerance, excellent regioselectivity with directing groups. | Catalyst deactivation, side reactions, cost of catalysts. |
Section 4: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key pyridine synthesis techniques.
Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol describes a rapid and efficient synthesis of a 1,4-dihydropyridine, the precursor to a substituted pyridine.
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add ethanol (3 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.
-
Workup: After cooling, the product often precipitates. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Oxidation: Dissolve the obtained 1,4-dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent (e.g., 1.1 equivalents of ferric chloride) and stir at room temperature until the starting material is consumed (monitor by TLC). Pour the reaction mixture into ice water and collect the precipitated pyridine product by filtration.
Protocol: One-Pot Bohlmann-Rahtz Synthesis with Amberlyst-15
This protocol outlines a milder, one-pot procedure for the Bohlmann-Rahtz synthesis.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the enamine (1 mmol), the ethynyl ketone (1.1 mmol), and Amberlyst-15 resin (15 mol%).
-
Solvent Addition: Add toluene or chloroform as the solvent.
-
Reaction: Stir the mixture at 50°C and monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 resin. Wash the resin with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Section 5: Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in troubleshooting and reaction workflows.
Caption: A general troubleshooting workflow for low yields.
Caption: Experimental workflow for the Hantzsch pyridine synthesis.
References
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- ACS GCI Pharmaceutical Roundtable. (2016). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry.
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- 2 approaches to new pyridines. (2022).
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- Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). Scientific Reports.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (2007). CORE.
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Advances.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2021). PMC.
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- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Journal of the Iranian Chemical Society.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry.
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- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society.
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- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2005). Chemical Reviews.
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Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions in Pyridine Synthesis
Introduction
The synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to these essential heterocyclic scaffolds. However, the unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, present significant challenges, often leading to catalyst inhibition and low reaction yields.[1][2] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for cross-coupling reactions in pyridine synthesis. Through a detailed question-and-answer format, this guide addresses common troubleshooting scenarios and frequently asked questions, grounded in mechanistic principles and practical, field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during cross-coupling reactions involving pyridine substrates. Each issue is followed by a systematic approach to diagnosis and resolution.
Problem 1: Low to No Product Formation
This is one of the most frequently encountered issues in pyridine cross-coupling. The root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction conditions.[1][3]
Initial Diagnostic Questions:
-
Is the catalyst active? Ensure the palladium source is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Older or improperly stored catalysts can be inactive.[3] Precatalysts, such as Buchwald G3 or G4 precatalysts, are often more reliable as they are designed for efficient in-situ generation of the active Pd(0) species.[4]
-
Is the reaction atmosphere truly inert? Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions and can oxidize the active Pd(0) catalyst. Thoroughly degas all solvents and ensure the reaction vessel is purged with an inert gas like argon or nitrogen.[3]
-
Are the reagents pure? Impurities in starting materials, such as the aryl halide or the pyridine coupling partner, can interfere with the catalytic cycle. Purification of reagents by recrystallization (for solids) or distillation (for liquids) may be necessary.
Systematic Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of ligand is critical and highly substrate-dependent.[1]
-
For Suzuki-Miyaura Couplings: Start with a robust, general-purpose ligand like SPhos or XPhos, especially for challenging substrates like aryl chlorides.[5] For 2-pyridyl substrates, which are notoriously difficult, consider specialized ligands or conditions.[6][7]
-
For Buchwald-Hartwig Aminations: Electron-rich, bulky phosphine ligands such as those developed by Buchwald (e.g., XPhos, RuPhos) are often effective.[2] These ligands can promote the rate-limiting reductive elimination step and sterically hinder pyridine coordination to the palladium center.[2]
-
For Sonogashira Couplings: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[3][8] However, copper-free conditions can be advantageous to prevent alkyne homocoupling (Glaser coupling).[9]
-
-
Base and Solvent Optimization: The base and solvent system plays a crucial role in the catalytic cycle.
-
Base Selection: A common starting point for Suzuki reactions is an aqueous solution of K₂CO₃ or K₃PO₄.[5][10] For base-sensitive functional groups, weaker bases like NaHCO₃ may be necessary.[5] In Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[11]
-
Solvent Choice: Ethereal solvents like 1,4-dioxane and THF, or aromatic solvents like toluene, are commonly used.[5][12] Avoid chlorinated solvents, acetonitrile, or pyridine itself as the solvent, as they can inhibit the catalyst.[11]
-
-
Temperature and Reaction Time: If no product is observed at a lower temperature, incrementally increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3]
Problem 2: Catalyst Deactivation or "Poisoning"
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][2] This is a primary challenge in pyridine cross-coupling.
Symptoms:
-
The reaction starts but stalls before completion.
-
A significant amount of starting material remains even after prolonged reaction times.
Mitigation Strategies:
-
Ligand Design: Employ sterically bulky, electron-rich phosphine ligands. The steric hindrance around the palladium center can physically block the coordination of the pyridine nitrogen.[2]
-
Use of Additives:
-
Substrate Modification: If possible, consider using a pyridine N-oxide derivative. The N-oxide is less coordinating and can be reduced back to the pyridine in a subsequent step.
-
Catalyst Choice: Nickel-based catalysts can sometimes offer complementary reactivity and may be less susceptible to poisoning by nitrogen heterocycles in certain applications.[2]
Problem 3: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Common Side Products and Their Causes:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This is often caused by the presence of oxygen or the use of a Pd(II) source without efficient reduction to Pd(0).[13]
-
Solution: Ensure rigorous degassing of solvents and use of a reliable Pd(0) source or a precatalyst.[13]
-
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom. This can occur if the reaction mixture contains a source of protons and the catalytic cycle is inefficient.
-
Solution: Ensure anhydrous conditions and optimize the catalyst system to favor the desired cross-coupling pathway.
-
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This is often promoted by aqueous basic conditions.
-
Solution: Use anhydrous conditions with a base like K₃PO₄.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial palladium catalyst and ligand for my pyridine cross-coupling reaction?
There is no single "magic bullet" catalyst system. However, a rational starting point can be established based on the specific reaction type and the nature of the pyridine substrate.
A General Approach to Initial Catalyst Selection:
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos Pd G3)[4][12] | XPhos, SPhos, P(t-Bu)₃[5][14] | For electron-rich or sterically hindered pyridines, more electron-rich and bulky ligands are generally better.[5] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst[1] | Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos)[1][2] | The choice of ligand is highly dependent on the amine coupling partner.[11] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂[3][8] | PPh₃, P(t-Bu)₃ | Often requires a Cu(I) co-catalyst (e.g., CuI).[8][9] Copper-free conditions can prevent alkyne homocoupling.[9] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | The choice of base and additives is crucial for regioselectivity.[15] |
This table provides general starting points. Optimization is almost always necessary.
Q2: What is the difference between a palladium source like Pd(OAc)₂ and a precatalyst?
A palladium source like Pd(OAc)₂ is a Pd(II) species that must be reduced in situ to the active Pd(0) catalyst.[13] This reduction step can sometimes be inefficient and lead to the formation of palladium black or other inactive species.[13]
A precatalyst is a stable Pd(II) complex that is designed to readily and cleanly generate the active, ligand-coordinated Pd(0) species under the reaction conditions.[4][13] Buchwald precatalysts, for example, are widely used because they offer improved reliability and reproducibility.[4]
Q3: How does the position of the substituent on the pyridine ring affect the cross-coupling reaction?
The reactivity of halopyridines in cross-coupling reactions is significantly influenced by the position of the leaving group.[16]
-
2- and 4-Halopyridines: These are generally more reactive than 3-halopyridines due to the electron-withdrawing nature of the nitrogen atom, which makes the carbon-halogen bond more susceptible to oxidative addition.[16] However, 2-substituted pyridines are particularly prone to catalyst inhibition due to the proximity of the nitrogen lone pair.[1][6]
-
3-Halopyridines: These are often less reactive and may require more forcing conditions (higher temperatures, more active catalysts) to achieve good yields.[16]
Q4: Can I run my pyridine cross-coupling reaction open to the air?
While some modern catalyst systems exhibit remarkable air stability, it is generally best practice to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (argon or nitrogen).[3] Oxygen can lead to undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki reactions and the oxidation of the phosphine ligands and the active Pd(0) catalyst.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Pyridyl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a pyridyl bromide with an arylboronic acid.
-
To a flame-dried Schlenk tube, add the pyridyl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) in anhydrous, degassed 1,4-dioxane (to make a ~0.5 M solution in the final reaction mixture).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide.
-
Moody, C. J., & Roff, G. J. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(25), 9677–9684. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Hattori, H., et al. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]
- Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Valente, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1894–1915. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Leck, M., & Procter, D. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]
-
Leck, M., & Procter, D. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 133(20), 11172-11196. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the meta-C-H functionalization of pyridines. Retrieved from [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Heck/Hiyama reaction of 2-pyridyldimethyl(vinyl)silane with organic halides. Retrieved from [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
-
Jiao Research Group. (n.d.). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
Sources
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- 5. reddit.com [reddit.com]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
Technical Support Center: Navigating Solubility Challenges of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine in Preclinical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges encountered with (5-(4-Chlorophenyl)pyridin-3-yl)methanamine in various assay formats. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that influence its solubility.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₂H₁₁ClN₂ | |
| Molecular Weight | 218.68 g/mol | |
| Predicted pKa | Pyridine N: ~4.5, Aminomethyl N: ~9.5 | The presence of two basic nitrogen atoms indicates that the compound's charge, and therefore its solubility, will be highly dependent on pH. |
| Predicted logP | ~2.8 | A positive logP value suggests a preference for a non-polar environment, indicating low intrinsic aqueous solubility. |
Disclaimer: Predicted values are estimates from computational models and should be experimentally verified for critical applications.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
This phenomenon, often termed "crashing out," is a common challenge with hydrophobic compounds. While soluble in a polar aprotic solvent like DMSO, the compound's low intrinsic aqueous solubility becomes apparent upon dilution into a predominantly aqueous environment. The final DMSO concentration in the assay (ideally <0.5-1%) is often insufficient to maintain solubility.
Initial Troubleshooting Steps:
-
Reduce Final Compound Concentration: Determine if the precipitation is concentration-dependent by testing a lower final concentration in your assay.
-
Optimize Dilution Technique: Instead of a single large dilution, perform serial dilutions in the assay buffer. Additionally, add the DMSO stock to the buffer while vortexing to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
-
Visual Inspection: Always inspect your DMSO stock solution for any signs of precipitation before dilution.
Q2: How can I leverage the basic nature of this compound to improve its solubility?
The presence of two basic nitrogen atoms (pyridine and aminomethyl) makes pH modification a powerful tool. By lowering the pH of the aqueous buffer, these nitrogen atoms become protonated, forming positively charged species that are significantly more soluble in water.
A pH-solubility profile is essential to identify the optimal pH range for your assay that balances compound solubility with the stability and activity of your biological system (e.g., enzyme or cells). As a general rule, adjusting the pH to at least two units below the pKa of the basic functional group can significantly enhance solubility. For this compound, with predicted pKa values of ~4.5 and ~9.5, a buffer pH below 4.5 would ensure protonation of both nitrogen atoms, maximizing aqueous solubility. However, for many biological assays, a pH this low is not feasible. A compromise pH, for instance between 5 and 6, might still provide sufficient solubility enhancement by protonating the more basic aminomethyl group.
Troubleshooting Guides & Protocols
Guide 1: pH-Dependent Solubility Optimization
This guide will walk you through creating a pH-solubility profile to determine the optimal buffer pH for your experiments.
Protocol 1: pH-Solubility Profiling
-
Prepare a Series of Buffers: Prepare a set of buffers covering a pH range relevant to your assay (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components do not interfere with your assay readout.
-
Prepare Supersaturated Solutions: Add an excess of solid this compound to each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully remove an aliquot of the supernatant from each vial and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot and Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to visualize the pH-solubility profile.
dot
Caption: Co-solvent screening workflow.
Guide 3: Salt Formation for Improved Stock and Working Solutions
For compounds with ionizable groups, forming a salt is a highly effective strategy to dramatically increase aqueous solubility and dissolution rate. [1][2][3][4][5] Q4: When should I consider using a salt form of my compound?
If you consistently face solubility issues, especially when preparing concentrated stock solutions or during formulation for in vivo studies, using a salt form is a robust solution. Since this compound is basic, it can be reacted with an acid to form a more soluble salt (e.g., hydrochloride or mesylate salt).
Protocol 3: In-situ Salt Formation for Small-Scale Experiments
This protocol describes a method for preparing a small amount of a salt form in situ for immediate use in assays.
-
Dissolve the Free Base: Dissolve a known amount of this compound free base in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Add Acid: Add a stoichiometric equivalent (or slight excess) of a suitable acid (e.g., 1 M HCl in methanol or a solution of methanesulfonic acid).
-
Remove Solvent: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve in Aqueous Buffer: The resulting salt form should now be readily soluble in your aqueous assay buffer. Confirm the final pH and adjust if necessary.
Note: For larger scale and long-term use, it is recommended to synthesize and characterize the salt form as a stable solid.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Considerations |
| pH Adjustment | Protonation of basic nitrogens to form soluble cationic species. | Assays where the buffer pH can be lowered without affecting biological activity. | Potential for pH to alter enzyme activity, cell viability, or protein stability. |
| Co-solvents | Reducing the polarity of the aqueous medium. | When pH adjustment is not feasible or sufficient. | Co-solvents can affect enzyme kinetics and cell membrane integrity. The concentration should be minimized. |
| Salt Formation | Creating a more soluble ionic form of the compound. | Preparing concentrated aqueous stock solutions and for in vivo formulations. | Requires chemical modification. The choice of counter-ion can influence properties like hygroscopicity. [1] |
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: Properties, selection, and use. Wiley-VCH.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
- Bastin, R. J., Bowker, M. J., & Slater, M. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Yalkowsky, S. H. (Ed.). (2018).
- Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log–linear model. International journal of pharmaceutics, 245(1-2), 153-166.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 340(1-2), 1-13.
- Ribeiro, A. C. F., Santos, C. I. C., & Esteso, M. A. (2020). Use of co-solvents to improve the solubility of drugs. In Solubility in Pharmaceutical Chemistry. IntechOpen.
Sources
Technical Support Center: Identification and Characterization of Side Products in Synthesis
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Welcome to the Technical Support Center for the Identification and Characterization of Side Products in Chemical Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction impurities. Unwanted side products can significantly impact yield, purity, safety, and the overall success of a synthetic process.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you proactively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are side products, and how do they differ from byproducts?
A1: Side products are substances formed from competing reactions that occur simultaneously with the main desired reaction.[3] Byproducts, on the other hand, are substances produced from the main reaction itself, in addition to the desired product.[3] Understanding this distinction is crucial for developing strategies to minimize their formation.
Q2: What are the common sources of impurities in a synthesis?
A2: Impurities can arise from various sources throughout the manufacturing process.[2][4] These include:
-
Starting materials and reagents: Impurities present in the initial materials can be carried through the synthesis.[2]
-
Intermediates: Incomplete conversion of intermediates can lead to their presence in the final product.[2]
-
Side reactions: Unintended chemical transformations can generate unexpected compounds.[5]
-
Degradation products: The desired product may degrade over time or under certain reaction or storage conditions.[6]
-
Catalysts and solvents: Residual amounts of catalysts, reagents, and solvents can remain in the final product.[2][4]
Q3: Why is it critical to identify and characterize side products?
A3: The presence of impurities, even in small amounts, can have significant consequences.[2] They can affect the safety, efficacy, and quality of the final product, particularly in pharmaceutical applications.[1][2] Regulatory agencies like the FDA and EMA have strict guidelines for acceptable impurity levels.[1][7] For instance, the International Council for Harmonisation (ICH) guidelines Q3A and Q3B require that impurities above a certain threshold (e.g., 0.1%) in new drug substances be fully characterized and assessed for safety.[1]
Q4: What are the initial steps to take when an unexpected peak appears in my analytical chromatogram (e.g., HPLC)?
A4: The appearance of unexpected peaks in techniques like High-Performance Liquid Chromatography (HPLC) is a common challenge. A systematic approach is key to troubleshooting:
-
System Suitability Check: First, ensure the HPLC system is performing correctly. Run a blank injection (mobile phase only) to check for contaminants in the solvent or system.[8] Also, inject a needle wash solvent blank to rule out contamination from the autosampler.[8]
-
Sample Matrix Evaluation: If the blank runs are clean, the issue likely lies within your sample.[8] Consider potential sources such as co-eluting impurities from the starting material or degradation of the target compound.[8]
-
Method Optimization: Adjusting HPLC method parameters like the mobile phase composition, pH, or column chemistry can help improve the separation of the unexpected peak from your main product.[8]
Troubleshooting Guides
This section provides detailed guidance on addressing specific issues related to side product identification and characterization.
Guide 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows one or more unexpected peaks that were not present in previous batches or are of unknown origin.
Potential Causes & Explanations:
-
Side Reactions during Synthesis: Changes in reaction conditions (temperature, pressure, reaction time, stoichiometry) can favor alternative reaction pathways, leading to the formation of new side products.
-
Degradation of the Analyte: The target compound may be unstable under the analytical conditions (e.g., pH of the mobile phase, temperature, light exposure).[8] This can lead to the formation of degradation products that appear as new peaks.
-
Contamination: Impurities can be introduced from various sources, including contaminated solvents, reagents, or glassware.[9] The mobile phase itself can be a source of "ghost peaks".[9]
Step-by-Step Troubleshooting Protocol:
-
Verify System Integrity:
-
Investigate Sample Stability (Forced Degradation Studies):
-
Subject a pure sample of your target compound to stress conditions to intentionally induce degradation.[8] This helps to confirm if the unexpected peaks are degradation products.
-
Protocol for Forced Degradation:
-
Acidic/Basic Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[8]
-
Oxidation: Treat with a mild oxidizing agent (e.g., 3% H2O2).[8]
-
Thermal Stress: Expose the sample (solid or solution) to elevated temperatures.[8]
-
Photolytic Stress: Expose the sample to UV or fluorescent light.[8]
-
-
Analyze the stressed samples by HPLC and compare the resulting chromatograms to your original data.
-
-
Isolate and Characterize the Unknown Peak:
-
If the peak is not from system contamination or degradation, it is likely a synthesis-related impurity.
-
Isolation: Use preparative HPLC or flash chromatography to isolate a sufficient quantity of the impurity for characterization.
-
Characterization: Employ a combination of analytical techniques to elucidate the structure of the isolated impurity.
-
Data Presentation: Comparison of Analytical Techniques for Impurity Characterization
| Analytical Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular weight and fragmentation pattern | High sensitivity and specificity; provides structural information.[10][11] | Ionization efficiency can vary; may not be suitable for all compounds. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Provides high mass accuracy for confident identification of unknown compounds.[12] | Higher cost and complexity. |
| NMR Spectroscopy (¹H, ¹³C, 2D-NMR) | Detailed structural information, including connectivity of atoms | The most powerful technique for unambiguous structure elucidation.[10][12] | Requires a relatively pure and larger amount of sample. |
| FTIR Spectroscopy | Functional groups present in the molecule | Quick and non-destructive; provides information on chemical bonds. | Provides limited structural information on its own. |
| Single Crystal X-ray Diffraction | Absolute three-dimensional structure | Provides definitive structural confirmation.[5] | Requires a suitable single crystal, which can be difficult to obtain.[5] |
Guide 2: Batch-to-Batch Variability in Impurity Profile
Problem: The type and/or quantity of impurities differ significantly between different synthesis batches, leading to inconsistent product quality.
Potential Causes & Explanations:
-
Inconsistent Quality of Starting Materials: Variations in the purity of starting materials and reagents are a common cause of batch-to-batch variability.
-
Poor Control of Reaction Parameters: Even small deviations in temperature, pressure, stirring rate, or addition rates can alter the course of a reaction and lead to different impurity profiles.
-
Changes in Equipment or Scale: Scaling up a reaction can introduce new variables that affect mixing, heat transfer, and ultimately, the formation of side products.
Workflow for Investigating Batch-to-Batch Variability:
Caption: Workflow for investigating batch-to-batch variability.
Step-by-Step Troubleshooting Protocol:
-
Thorough Analysis of Multiple Batches:
-
Use a validated analytical method (e.g., HPLC, GC) to obtain detailed impurity profiles for both "good" and "bad" batches.
-
-
Raw Material Scrutiny:
-
Compare the Certificates of Analysis (CoAs) for all starting materials and reagents used in the different batches. Pay close attention to the levels of any specified impurities.
-
-
Process Parameter Review:
-
Carefully examine the Batch Manufacturing Records (BMRs) for any deviations in reaction conditions, however minor.
-
-
Hypothesize and Test:
-
Based on the data gathered, form a hypothesis about the root cause. For example, "The higher level of Impurity X in batch 3 is due to the use of starting material from Supplier Y."
-
Design and execute controlled experiments (Design of Experiments, DoE) to test this hypothesis. This might involve intentionally using a specific lot of raw material or varying a particular process parameter to see if it reproduces the "bad" impurity profile.
-
-
Implement Corrective Actions:
-
Once the root cause is confirmed, implement appropriate Corrective and Preventive Actions (CAPAs). This could involve tightening specifications for raw materials, refining the control of critical process parameters, or modifying the synthetic route.
-
Strategies for Minimizing Side Product Formation
Proactive measures are often more effective than reactive troubleshooting. Consider these strategies during process development:
-
Reaction Optimization: Systematically optimize reaction parameters (temperature, concentration, catalyst loading, etc.) using Design of Experiments (DoE) to identify conditions that maximize the yield of the desired product while minimizing side reactions.
-
Choice of Reagents and Solvents: Select reagents and solvents that are less likely to participate in or promote side reactions.
-
In-Process Controls (IPCs): Monitor the progress of the reaction using techniques like HPLC or GC. This allows for real-time adjustments to be made if the reaction is deviating from the expected course.
-
Purification Method Development: Develop robust purification methods (e.g., crystallization, chromatography) that can effectively remove any unavoidable side products.
Logical Relationship of Minimization Strategies:
Caption: Interrelation of strategies to minimize side products.
By implementing these troubleshooting guides and proactive strategies, you can gain better control over your chemical syntheses, leading to higher quality products and more efficient drug development processes.
References
- The Critical Role of Impurity Control in API & Drug Product Manufacturing | FB Pharmtech. (n.d.).
- Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11).
- Impurities in APIs and Their Effects on Products - Contract Pharma. (2024, July 29).
- Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024, July 26).
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17).
- Troubleshooting unexpected peaks in HPLC analysis of Sanggenon W - Benchchem. (n.d.).
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (n.d.).
- Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
- Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes - WashU Medicine Research Profiles. (n.d.).
- RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW - ijrti. (n.d.).
- How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025, July 2).
- Development of “Impurities Profiling” by using Morden Analytical Techniques: A Review - ResearchGate. (2023, September 8).
- What are the Common Peak Problems in HPLC - Chromatography Today. (2023, April 11).
- Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29).
- Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes | Request PDF - ResearchGate. (2025, December 6).
- Strategies to Reduce Drug Discovery and Development Time - Pion Inc. (2023, March 9).
- Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9).
- The Role of Microemulsions in Enhancing the Stability of Biopharmaceut | DDDT. (2026, January 12).
- HPLC Troubleshooting Guide. (n.d.).
- Identification, Characterization, and Suppression of Side Products Formed during the Synthesis of [177Lu]Lu-PSMA-617 - ACS Publications. (2021, April 7).
- A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion. (2025, October 17).
- On Byproducts and Side Products | Organic Process Research & Development. (2012, December 4).
- Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2-Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof - Fingerprint. (n.d.).
- Formulation Strategies in Early-Stage Drug Development | Pharmaceutical Technology. (2017, October 2).
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Technical Support Center: Advanced Purification of Aminopyridine Intermediates
Welcome to the technical support center for the purification of aminopyridine intermediates. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in achieving high purity for this critical class of compounds. Aminopyridines are foundational building blocks in the synthesis of numerous pharmaceuticals, but their inherent basicity, polarity, and potential for metal coordination can present unique purification hurdles.
This document moves beyond standard protocols to provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of aminopyridine intermediates.
Q1: My aminopyridine intermediate is showing significant tailing during silica gel column chromatography. What is the primary cause and how can I fix it?
A: This is a classic issue rooted in the basic nature of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to slow, non-uniform elution, resulting in significant peak tailing.
To mitigate this, you must passivate the silica gel. The most common and effective method is to add a small amount of a basic modifier to your mobile phase.
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% (v/v) to your eluent system (e.g., Ethyl Acetate/Hexanes). The TEA is a stronger base than the aminopyridine and will preferentially bind to the acidic silanol sites, effectively "shielding" your compound from these interactions.
-
Ammonia: Using a solvent saturated with ammonia, or adding a small amount of ammonium hydroxide to a polar mobile phase (like Dichloromethane/Methanol), can also be highly effective.
-
Q2: I am struggling to separate regioisomers of a substituted aminopyridine (e.g., 2-amino-4-chloropyridine from 2-amino-6-chloropyridine). What purification strategy should I consider?
A: Separating regioisomers is challenging because they often have very similar polarities and boiling points. Standard silica gel chromatography may not provide sufficient resolution. Consider these advanced strategies:
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity rather than polarity. Subtle differences in the molecule's shape and the position of the substituent can lead to differential interactions with the C18 stationary phase, often providing superior separation where normal phase fails. A typical mobile phase would be a gradient of Acetonitrile/Water or Methanol/Water, often with a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape by protonating the amines.
-
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol. It is an orthogonal technique that can provide unique selectivity for isomeric compounds and is particularly effective for chiral separations if needed.
-
Recrystallization: This is a powerful, scalable technique if a suitable solvent system can be identified. It relies on small differences in the solubility of the isomers in a given solvent at different temperatures. A systematic solvent screen is essential.
Q3: My final aminopyridine product is a pale yellow/brown oil, but the literature reports a white solid. What is the likely cause of this coloration?
A: Color in aminopyridine samples typically arises from two sources:
-
Trace Metal Impurities: If you used a palladium catalyst (e.g., for a Buchwald-Hartwig or Suzuki coupling) to synthesize your intermediate, even trace amounts of residual palladium can impart a dark color. These metals are often highly colored and can persist through standard chromatography.
-
Oxidative Degradation: Aminopyridines, especially those with electron-donating groups, can be susceptible to air oxidation over time, forming highly conjugated, colored byproducts.
For removal strategies, please refer to the Troubleshooting Guide , specifically the section on "Persistent Coloration."
Section 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving specific experimental issues.
Problem 1: Persistent Coloration or Metallic Sheen
Symptoms: The purified compound is yellow, brown, or black, even after chromatography. It may have a metallic sheen upon drying. NMR may look clean, but purity by other methods is low.
Root Cause Analysis: This strongly indicates the presence of trace transition metals, most commonly palladium, from a preceding cross-coupling reaction. These metals can coordinate to the pyridine nitrogen, making them difficult to remove.
Solutions:
-
Metal Scavenging: Before final purification, treat a solution of your crude product with a metal scavenger. These are functionalized resins or silica gels that have a high affinity for specific metals.
| Scavenger Type | Functional Group | Target Metals | Typical Conditions |
| Thiol-based (e.g., SiliaMetS Thiol) | -SH | Pd, Pt, Ru, Rh, Cu | Room temp, DCM or Toluene, 2-12h |
| Amine-based (e.g., SiliaMetS TAAcOH) | Triaminetetraacetic Acid | Pd, Cu, Ni, Fe, Ru | Room temp, various solvents, 4-24h |
| Activated Carbon | N/A (Adsorption) | Pd and various colored organics | Room temp to 50°C, various solvents, 1-4h |
-
Protocol: Activated Carbon Treatment
-
Dissolve the impure aminopyridine in a suitable solvent (e.g., Ethyl Acetate, Methanol) at a concentration of 10-20 mg/mL.
-
Add 5-10 wt% of activated carbon (e.g., Darco KB-G). The amount may need to be optimized.
-
Stir the suspension at room temperature for 1-2 hours. Gentle heating (40°C) can improve efficiency but monitor for product stability.
-
Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
-
Wash the Celite pad with fresh solvent.
-
Concentrate the filtrate. The resulting material should be significantly decolorized and ready for final purification.
-
Problem 2: Low Recovery After Column Chromatography
Symptoms: You start with a significant amount of crude material, but the final isolated yield is disappointingly low, despite clean fractions being observed on TLC.
Root Cause Analysis: This issue can be traced through the entire workflow, from sample loading to elution and collection.
Workflow for Troubleshooting Low Recovery
Validation & Comparative
A Comparative Guide to the Biological Target Validation of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
In the landscape of modern drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is both complex and critical. Phenotypic screening, a powerful approach for identifying molecules that elicit a desired biological response, often yields compounds with unknown mechanisms of action. (5-(4-Chlorophenyl)pyridin-3-yl)methanamine serves as a prime exemplar of such a molecule—a novel entity with demonstrated bioactivity, yet an unconfirmed biological target. The rigorous identification and validation of this target is paramount; it illuminates the compound's mechanism of action, informs on potential on- and off-target effects, and ultimately paves the way for rational lead optimization.
This guide provides a comprehensive, multi-faceted strategy for the target deconvolution and validation of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, presenting a self-validating system of orthogonal assays. Our approach is grounded in two core pillars: first, establishing direct physical engagement between the compound and its putative target(s) within a native cellular context, and second, utilizing genetic techniques to confirm that modulation of the identified target recapitulates the compound's phenotypic effect.
Part 1: Establishing Direct Target Engagement in a Cellular Milieu
The initial and most fundamental question is: what proteins does this compound physically interact with inside a cell? Answering this requires technologies that can assess target engagement in a physiologically relevant environment. Here, we compare two powerful, unbiased, and complementary approaches: the Cellular Thermal Shift Assay (CETSA®) and Kinobeads-based competitive profiling.
Cellular Thermal Shift Assay (CETSA®): The Principle of Thermal Stabilization
The binding of a small molecule to its protein target often confers a conformational rigidity that increases the protein's resistance to thermal denaturation. CETSA leverages this principle to detect target engagement directly in intact cells or cell lysates.[1][2][3][4] This label-free method is a cornerstone of modern target validation, as it preserves the native cellular environment, which can be crucial for protein folding and stability.[3]
The workflow begins by treating intact cells with this compound or a vehicle control. The cells are then heated to a range of temperatures. At a specific melting temperature (Tagg), the target protein will denature and aggregate. If the compound binds to the target, the Tagg will increase. Following heat treatment and cell lysis, the aggregated proteins are pelleted, and the amount of soluble target protein remaining is quantified, typically by Western Blot or mass spectrometry.[2][5]
Caption: CETSA workflow for target engagement.
A successful CETSA experiment will generate a sigmoidal melt curve. A shift in this curve to the right for the compound-treated sample indicates target stabilization.
| Target Protein | Treatment | Apparent Tagg (°C) | ΔTagg (°C) |
| Putative Target X | Vehicle (DMSO) | 52.5 | - |
| Putative Target X | 10 µM (Compound) | 58.0 | +5.5 |
| Control Protein (GAPDH) | Vehicle (DMSO) | 61.0 | - |
| Control Protein (GAPDH) | 10 µM (Compound) | 61.2 | +0.2 |
Table 1: Representative CETSA data demonstrating a significant thermal shift for "Putative Target X" upon treatment with this compound, while a control protein remains unaffected.
Kinobeads Profiling: A Focus on the Kinome
Given that a vast number of small molecule inhibitors target kinases, it is prudent to investigate if this compound falls into this category. Kinobeads are a powerful chemoproteomic tool for this purpose.[6][7][8] This technique utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome from a lysate.[9][10]
In a competitive binding experiment, a cell lysate is incubated with our test compound before it is exposed to the kinobeads. If the compound binds to a specific kinase (or multiple kinases), it will prevent that kinase from binding to the immobilized inhibitors on the beads. The proteins captured by the beads are then eluted and identified by quantitative mass spectrometry. A reduction in the signal for a particular kinase in the compound-treated sample indicates that it is a target.[6]
Caption: Kinobeads workflow for kinase target identification.
The output is a list of kinases identified and quantified by mass spectrometry. The key metric is the ratio of the protein's abundance in the vehicle-treated sample versus the compound-treated sample.
| Kinase Identified | Abundance Ratio (Vehicle/Compound) | p-value | Interpretation |
| MAP Kinase Y | 8.5 | < 0.001 | Strong Target |
| CDK Z | 4.2 | < 0.01 | Potential Target |
| SRC | 1.1 | 0.45 | Not a Target |
| AKT1 | 0.98 | 0.89 | Not a Target |
Table 2: Representative Kinobeads data showing significant displacement of MAP Kinase Y and CDK Z, identifying them as high-confidence targets of this compound.
Part 2: Genetic Validation of Putative Targets
Direct engagement assays provide strong evidence of a physical interaction, but they do not definitively prove that this interaction is responsible for the compound's observed phenotypic effect. Genetic methods, particularly CRISPR-Cas9 gene editing, are the gold standard for formally validating a target.[11][][13][14] The logic is simple: if the compound's effect is mediated through a specific target, then removing that target from the cell should either mimic the compound's effect or render the cell insensitive to the compound.[11][15]
CRISPR-Cas9 Mediated Gene Knockout
CRISPR-Cas9 technology allows for the precise and permanent disruption of a gene, effectively knocking out the expression of the target protein.[][13] This provides a clean genetic model to test the "target-phenotype" connection.[11]
The process involves designing a guide RNA (gRNA) specific to the gene of the putative target (e.g., MAP Kinase Y from our Kinobeads experiment). This gRNA directs the Cas9 nuclease to create a double-strand break in the gene, which, upon repair by the cell, often results in a non-functional gene. After generating a stable knockout cell line (and a control cell line with a non-targeting gRNA), the original phenotypic assay that identified the compound is repeated.
Caption: Logic of CRISPR-Cas9 for target validation.
Let's assume the original phenotype was inhibition of cell proliferation.
| Cell Line | Treatment | Relative Cell Viability (%) | Interpretation |
| Wild-Type | Vehicle (DMSO) | 100 | Baseline |
| Wild-Type | 10 µM (Compound) | 45 | Compound inhibits proliferation |
| MAP Kinase Y KO | Vehicle (DMSO) | 48 | Knockout phenocopies compound effect |
| MAP Kinase Y KO | 10 µM (Compound) | 46 | Compound has no further effect (Occlusion) |
Table 3: Hypothetical cell viability data validating MAP Kinase Y as the target. The knockout of the gene mimics the antiproliferative effect of the compound, and the compound does not cause further viability loss in the knockout cells, indicating it acts through this pathway.
Part 3: Comparative Analysis & Synthesis of Evidence
No single method is infallible. The strength of our validation strategy lies in the convergence of evidence from these orthogonal approaches.
| Method | Principle | Strengths | Weaknesses |
| CETSA | Ligand-induced thermal stabilization | Label-free, confirms intracellular target engagement, applicable to many protein classes.[1][4][5] | Target must be thermally stable; requires a specific antibody or MS workflow; may miss targets that don't stabilize upon binding. |
| Kinobeads | Competitive affinity enrichment | Unbiased kinome-wide screen, high throughput, identifies direct targets and relative potency.[6][8][9] | Limited to ATP-binding sites of kinases; performed on lysates, not intact cells. |
| CRISPR-Cas9 | Genetic perturbation | Gold standard for linking target to phenotype; provides definitive functional evidence.[11][13][14] | Can have off-target effects; knockout may induce compensatory mechanisms; more time-consuming than biochemical assays. |
By combining these methods, we build a powerful, self-validating narrative. For instance, identifying MAP Kinase Y in a Kinobeads screen, confirming its engagement and thermal stabilization with CETSA, and then demonstrating that its genetic knockout phenocopies the action of this compound provides an exceptionally high degree of confidence in the target identification.
Conclusion
The validation of a biological target for a novel compound like this compound is a rigorous, multi-step process that forms the bedrock of successful drug development. It demands a synergistic application of biophysical, chemoproteomic, and genetic techniques. The integrated workflow presented here—moving from unbiased, direct engagement assays like CETSA and Kinobeads to the definitive functional validation offered by CRISPR-Cas9—provides a robust and reliable framework. This approach not only identifies the molecular target with high confidence but also illuminates the causal link between target engagement and cellular phenotype, transforming a bioactive molecule into a tool for understanding biology and a potential therapeutic for treating disease.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
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Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
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Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. Available at: [Link]
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Médard, J., Bantscheff, M., & Kuster, B. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. Available at: [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available at: [Link]
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Reinecke, M., SVO, MCB, Ng, Q., & V, J. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research. Available at: [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]
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Médard, J. et al. (2012). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. Available at: [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. Available at: [Link]
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Reinecke, M., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. Available at: [Link]
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Fellmann, C., et al. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. Methods in Molecular Biology. Available at: [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]
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Grokipedia. (2024). Cellular thermal shift assay. Grokipedia. Available at: [Link]
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CETSA. (n.d.). CETSA. CETSA. Available at: [Link]
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Comparative Efficacy Analysis of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine in the Context of Established Multiple Sclerosis Therapies
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, immune-mediated inflammatory and neurodegenerative disease of the central nervous system, characterized by demyelination and axonal damage. This pathology disrupts the efficient transmission of electrical impulses along nerve fibers, leading to a wide range of debilitating neurological symptoms. While current disease-modifying therapies have significantly improved the management of MS, there remains a substantial unmet need for novel therapeutic agents with improved efficacy, safety profiles, and neuroprotective or restorative capabilities.
This guide provides a comparative efficacy analysis of the novel aminopyridine derivative, (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, against established first- and second-line treatments for multiple sclerosis: Dalfampridine, Teriflunomide, and Fingolimod. As this compound is an investigational compound, this analysis is based on a hypothesized mechanism of action derived from its structural class and plausible, projected experimental data. The objective is to offer a scientifically grounded framework for evaluating its potential therapeutic utility and to guide future preclinical and clinical development.
Mechanisms of Action: A Multifaceted Approach to MS Treatment
The therapeutic landscape of multiple sclerosis is characterized by a diversity of mechanisms targeting different aspects of the disease pathophysiology, from immunomodulation to symptomatic treatment.
This compound (Hypothesized)
Based on its aminopyridine scaffold, it is hypothesized that this compound functions as a voltage-gated potassium channel blocker . In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which weakens the propagation of action potentials. By blocking these channels, the compound is presumed to restore axonal conduction and improve neurological function.[1][2]
Established Drugs
-
Dalfampridine (Ampyra®): This drug is also a potassium channel blocker. Its primary mechanism of action is to enhance conduction in demyelinated axons, thereby improving walking ability in patients with MS.[3][4]
-
Teriflunomide (Aubagio®): An oral immunomodulatory agent, Teriflunomide reversibly inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[5][6][7] This selectively targets rapidly proliferating T and B lymphocytes, which are key mediators of the autoimmune response in MS, without causing widespread immunosuppression.[8][9]
-
Fingolimod (Gilenya®): This oral medication is a sphingosine-1-phosphate (S1P) receptor modulator.[10][11] In vivo, it is phosphorylated and acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes.[12] This prevents their infiltration into the central nervous system, thereby reducing inflammation and demyelination.[13]
Caption: Workflow for the in vivo EAE model efficacy study.
Experimental Protocol: EAE Induction and Evaluation
-
Animals: Use female C57BL/6 mice, 8-10 weeks old.
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA). [14] * Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2. [15]3. Treatment:
-
Randomize mice into treatment groups (n=10-12 per group).
-
Administer the test compounds and vehicle control orally once daily, starting from day 0 (prophylactic regimen).
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Score the clinical signs on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund. [16]5. Data Analysis: Calculate the mean day of disease onset, mean peak clinical score, and percentage change in body weight for each group.
-
Comparative Clinical Efficacy: Established vs. Projected
The ultimate measure of a drug's efficacy is its performance in clinical trials. The following table summarizes key outcomes for the established drugs and provides a hypothetical projection for this compound, assuming successful clinical development.
| Drug | Annualized Relapse Rate (ARR) Reduction | Disability Progression Risk Reduction | Primary Symptomatic Improvement |
| This compound | 35% (Projected) | 30% (Projected) | Improved walking speed |
| Dalfampridine | Not a primary endpoint | Not a primary endpoint | ~25% increase in walking speed in responders [1][17][18] |
| Teriflunomide | 31-36% vs. Placebo [19][20] | 30% vs. Placebo [21] | N/A |
| Fingolimod | 54% vs. Placebo; 52% vs. IFN-β-1a [22][23][24] | 30% vs. Placebo [22] | N/A |
Discussion
This comparative analysis positions this compound as a potentially valuable addition to the MS therapeutic armamentarium. Its hypothesized mechanism as a potassium channel blocker, similar to Dalfampridine, suggests a primary role in symptomatic improvement, particularly in motor function. [2][4]The projected in vitro data indicates a potentially higher potency than Dalfampridine, which could translate to a more favorable therapeutic window.
In the EAE model, the hypothetical data suggests that this compound may not only offer symptomatic relief but also possess disease-modifying properties, as indicated by the delayed onset and reduced severity of the disease. This dual action would be a significant advantage over Dalfampridine, which is primarily a symptomatic treatment.
When compared to established immunomodulators like Teriflunomide and Fingolimod, the projected efficacy of this compound in reducing relapse rates and disability progression is comparable. However, its distinct mechanism of action could offer a complementary or alternative therapeutic option for patients who do not respond to or cannot tolerate existing treatments. Furthermore, a non-immunomodulatory mechanism could potentially be combined with existing therapies for a synergistic effect.
It is crucial to reiterate that the efficacy data for this compound presented herein is purely hypothetical. Rigorous preclinical testing, including detailed pharmacokinetic and toxicological studies, is required to validate these projections. Future research should focus on confirming its mechanism of action, evaluating its efficacy in various MS models, and establishing a comprehensive safety profile before it can be considered for clinical development.
Conclusion
This compound represents a promising investigational compound for the treatment of multiple sclerosis. Based on its aminopyridine structure, a hypothesized mechanism as a potent potassium channel blocker with potential disease-modifying effects has been explored. This guide provides a comparative framework against established MS therapies, highlighting its potential to address both symptomatic and underlying disease processes. While the presented data for the novel compound is hypothetical, it underscores the rationale for its continued investigation and development as a potential future therapy for patients with multiple sclerosis.
References
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Mehling, M., et al. (2011). Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy. PubMed. Available at: [Link]
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Hajialilo, M., et al. (2017). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Brieflands. Available at: [Link]
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Forci, B., et al. (2012). Basic mechanisms of action of fingolimod in relation to multiple sclerosis. IMR Press. Available at: [Link]
-
Brinkmann, V. (2009). Fingolimod (FTY720): mechanism of action. PubMed. Available at: [Link]
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Syed, B. A., & Błaszczyk, B. (2022). An Updated Review of teriflunomide's Use in Multiple Sclerosis. Taylor & Francis Online. Available at: [Link]
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Dunn, J., & Blight, A. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. PubMed. Available at: [Link]
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Prosperini, L., et al. (2014). Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis. PubMed Central. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Teriflunomide? Patsnap Synapse. Available at: [Link]
-
Kappos, L., et al. (2010). Oral fingolimod or intramuscular interferon for relapsing multiple sclerosis. The New England Journal of Medicine. Available at: [Link]
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Huda, S., et al. (2011). Dalfampridine (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis. PubMed Central. Available at: [Link]
-
Freedman, M. S., et al. (2019). Clinical efficacy of teriflunomide over a fixed 2-year duration in the TOWER study. PubMed Central. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Dalfampridine? Patsnap Synapse. Available at: [Link]
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Dunn, J., & Blight, A. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Current Medical Research and Opinion. Available at: [Link]
-
O'Connor, P., et al. (2009). A Phase II study of the safety and efficacy of teriflunomide in multiple sclerosis with relapses. Neurology. Available at: [Link]
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Confavreux, C., et al. (2014). Long-term follow-up of a phase 2 study of oral teriflunomide in relapsing multiple sclerosis: safety and efficacy results. PubMed Central. Available at: [Link]
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Comi, G., et al. (2013). Role of oral teriflunomide in the management of multiple sclerosis. Taylor & Francis Online. Available at: [Link]
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Navigating the Structure-Activity Landscape of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine Analogs: A Comparative Guide
In the intricate world of drug discovery, the pyridine scaffold stands as a cornerstone, celebrated for its versatile biological activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of pyridine derivatives: (5-(4-Chlorophenyl)pyridin-3-yl)methanamine analogs. By dissecting the impact of subtle molecular modifications on biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable framework for the rational design of novel therapeutics.
The this compound core represents a privileged structure, hinting at a diverse pharmacological potential spanning from anticancer to neurological applications.[1][2] Understanding how modifications to this core structure influence target engagement and cellular activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Core Scaffold: A Launchpad for Innovation
The fundamental structure of this compound features a central pyridine ring substituted at the 3-position with a methanamine group and at the 5-position with a 4-chlorophenyl group. This arrangement offers multiple avenues for chemical exploration, each with the potential to dramatically alter the compound's biological profile.
Caption: Core scaffold and key points for structural modification.
Comparative Analysis of Analog Activity: Unraveling the SAR
| Analog Series | Modification (R-group) | Predicted Biological Target | Anticipated Impact on Activity | Supporting Rationale from Literature |
| Series A: Methanamine Modifications (R1) | A1: Secondary Amine (e.g., -NHCH3) | Kinases, GPCRs | Increased potency and/or selectivity due to altered hydrogen bonding capacity. | Modifications to amine side chains significantly influence antihistaminic and anticholinergic activity.[6] |
| A2: Tertiary Amine (e.g., -N(CH3)2) | Kinases, GPCRs | May enhance cell permeability and oral bioavailability. Potency can be affected by steric hindrance. | The nature of the amine substituent can modulate receptor binding affinity.[7] | |
| A3: Acyl/Sulfonyl Amines (e.g., -NHC(O)R) | Kinases, Proteases | Can introduce new interactions with the target protein, potentially altering the binding mode and improving selectivity. | Amide-linked groups can lead to a boost in potency in both biochemical and cell-based assays.[4] | |
| Series B: Phenyl Ring Modifications (R3) | B1: Alternative Halogens (F, Br, I) at para-position | Various Enzymes and Receptors | Modulates lipophilicity and electronic properties, which can fine-tune binding affinity and pharmacokinetic profiles. | The presence of a para-chloro substituted phenyl group is a hallmark of potent antihistaminic compounds.[6] |
| B2: Electron-donating groups (e.g., -OCH3) | Kinases | Can influence the electronic nature of the phenyl ring, potentially enhancing pi-stacking interactions with the target. | Introduction of electron-donating groups on a benzene ring can be beneficial for inducing cellular effects.[8] | |
| B3: Electron-withdrawing groups (e.g., -CF3) | Kinases | Can alter the pKa of the pyridine nitrogen, affecting its interaction with the hinge region of kinases. | Trifluoromethyl groups can impact the overall electronic properties and binding of the molecule.[9] | |
| Series C: Pyridine Ring Modifications (R2) | C1: Isosteric Replacement (e.g., Pyrimidine) | Kinases, Various Enzymes | Can alter the geometry and hydrogen bonding pattern, potentially leading to improved selectivity or novel activities. | Pyrimidine-based compounds have been identified as potent inhibitors of various enzymes.[10] |
| C2: Substitution on the Pyridine Ring | Various Enzymes and Receptors | Introduction of small substituents can modulate the steric and electronic properties of the core scaffold. | Substitution on the pyridine ring can influence binding affinity.[5] |
Experimental Workflow: From Synthesis to Biological Evaluation
The successful elucidation of SAR is underpinned by robust and reproducible experimental protocols. Below is a detailed workflow for the synthesis, purification, and biological evaluation of this compound analogs, drawing upon established methodologies for similar heterocyclic compounds.[8][11]
Caption: A generalized experimental workflow for SAR studies.
Detailed Experimental Protocol: Representative Kinase Inhibition Assay
The following protocol outlines a common method for assessing the inhibitory activity of compounds against a specific protein kinase, a likely target class for this scaffold.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the kinase and its specific peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation: This protocol incorporates essential controls (positive and negative) to validate the assay's performance. The use of a well-characterized recombinant enzyme and a specific substrate ensures that the observed inhibition is directly related to the test compound's interaction with the target kinase. The dose-response curve provides a quantitative measure of potency, allowing for direct comparison between analogs.
Concluding Insights and Future Directions
The structure-activity relationship of this compound analogs is a rich field for exploration. The insights gathered from related pyridine-based compounds provide a strong foundation for the rational design of novel and potent molecules. Systematic modification of the methanamine side chain, the phenyl ring, and the core pyridine structure will be crucial in optimizing the pharmacological profile of this promising scaffold. Future work should focus on synthesizing a focused library of analogs and screening them against a panel of biologically relevant targets to uncover their full therapeutic potential.
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A Researcher's Guide to Correlating In Vitro and In Vivo Activity: A Methodological Framework Using (5-(4-Chlorophenyl)pyridin-3-yl)methanamine as a Case Study
For drug development professionals, the ultimate goal is to translate promising laboratory findings into effective clinical therapies. A critical juncture in this journey is establishing a strong correlation between a compound's activity in controlled in vitro environments and its efficacy within a complex living system (in vivo). This guide provides a comprehensive methodological framework for researchers to design and execute studies aimed at correlating the in vitro and in vivo activity of novel chemical entities. We will use the compound (5-(4-Chlorophenyl)pyridin-3-yl)methanamine as a hypothetical subject to illustrate these principles and protocols. While specific biological data for this compound is not extensively published, its structure suggests potential interactions with various biological targets, making it an excellent candidate for outlining a robust investigational strategy.
Introduction to In Vitro-In Vivo Correlation (IVIVC)
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response[1][2]. Establishing a strong IVIVC is a cornerstone of modern drug development, as it can streamline the optimization process, reduce the need for extensive human bioequivalence studies, and provide a deeper understanding of a drug's behavior[2][3]. For a novel compound like this compound, the initial steps involve identifying its primary biological target and quantifying its activity in vitro, followed by a carefully designed in vivo study to measure its physiological effects. The subsequent correlation of these two datasets is what provides the predictive power of the IVIVC model.
Phase 1: Comprehensive In Vitro Characterization
The first step is to determine the biological activity of this compound in a controlled laboratory setting. Based on its chemical structure, which shares features with known bioactive molecules, several hypotheses for its mechanism of action can be formulated and tested. For instance, similar structures have shown activity as tubulin polymerization inhibitors or as ligands for specific receptors[4][5].
Target Identification and Initial Screening
A broad initial screening against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) can provide a preliminary indication of the compound's biological activity.
Detailed In Vitro Assay Protocol: A Hypothetical Enzyme Inhibition Assay
Assuming our initial screening identifies this compound as an inhibitor of a specific enzyme (let's hypothetically call it "TargetEnzyme"), a detailed enzymatic assay would be the next step.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TargetEnzyme.
Materials:
-
Recombinant human TargetEnzyme
-
Specific substrate for TargetEnzyme
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Detection reagents (e.g., fluorescent or colorimetric)
-
96-well microplates
-
Spectrophotometer or fluorometer
Step-by-Step Protocol: [6][7][8][9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute the TargetEnzyme and its substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the various concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Detection: After a specific reaction time, stop the reaction and measure the output signal (e.g., fluorescence or absorbance) using a plate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation: The inclusion of positive and negative controls in every assay is crucial for validating the results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening data.
Visualization of the In Vitro Experimental Workflow
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Phase 2: In Vivo Efficacy Assessment
Once the in vitro activity is established, the next critical step is to evaluate the compound's performance in a living organism. For anti-cancer agents, a common and effective model is the patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model[10][11].
Animal Model Selection
The choice of animal model is paramount for obtaining relevant and translatable data. Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies to prevent rejection of human tumor cells[11].
Detailed In Vivo Protocol: A Hypothetical Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a CDX mouse model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cell line (selected based on in vitro sensitivity to the compound)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug
-
Matrigel (optional, to support tumor engraftment)[12]
-
Calipers for tumor measurement
Step-by-Step Protocol: [11][13]
-
Cell Culture and Implantation:
-
Culture the selected human cancer cells under standard conditions.
-
Harvest the cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound, positive control).
-
-
Drug Administration:
-
Administer the test compound, vehicle, and positive control drug to their respective groups according to a predetermined dosing schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.
-
Self-Validation: The inclusion of a vehicle control group is essential to understand the natural progression of the tumor. A positive control group treated with a standard-of-care drug validates the sensitivity of the tumor model to therapeutic intervention.
Visualization of the In Vivo Experimental Workflow
Caption: Workflow for a typical in vivo xenograft study.
Correlating In Vitro and In Vivo Data
With robust datasets from both in vitro and in vivo studies, the final step is to establish a correlation. This involves relating the in vitro potency (e.g., IC50) to the in vivo efficacy (e.g., TGI at a specific dose).
Data Presentation for Comparison
A clear and concise presentation of the data is crucial for interpretation.
Table 1: Hypothetical In Vitro Activity of this compound and Comparators
| Compound | TargetEnzyme IC50 (nM) | Cell Line A Proliferation IC50 (nM) |
| This compound | 50 | 200 |
| Comparator 1 | 10 | 50 |
| Comparator 2 | 500 | 1500 |
Table 2: Hypothetical In Vivo Efficacy in Cell Line A Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| This compound (20 mg/kg) | 65 | -2 |
| Comparator 1 (5 mg/kg) | 80 | -5 |
| Comparator 2 (50 mg/kg) | 30 | +1 |
Establishing the IVIVC Relationship
A simple IVIVC can be established by plotting the in vitro potency against the in vivo efficacy for a series of related compounds. A strong positive correlation would suggest that the in vitro assay is a good predictor of in vivo performance. More complex models can incorporate pharmacokinetic data (e.g., drug concentration in the plasma or tumor) to create a more sophisticated and predictive IVIVC[14][15].
Visualization of the IVIVC Logical Relationship
Caption: Logical model for establishing an in vitro-in vivo correlation.
Comparison with Alternatives
When evaluating a new compound, it is essential to benchmark its performance against existing alternatives or standard-of-care treatments. In our hypothetical example, "Comparator 1" shows higher potency both in vitro and in vivo. However, it also appears to have a greater impact on body weight, suggesting potential toxicity. "this compound" demonstrates a good balance of efficacy and tolerability, which could make it a more attractive candidate for further development. "Comparator 2" is clearly less effective in this model. This comparative analysis is crucial for making informed decisions about which compounds to advance in the drug development pipeline.
Conclusion
Establishing a robust correlation between in vitro and in vivo activity is a critical and complex process in drug discovery. By following a systematic approach of thorough in vitro characterization, well-designed in vivo studies, and rigorous data analysis, researchers can build a predictive IVIVC model. This guide, using this compound as a hypothetical example, provides a foundational framework for these investigations. Such a data-driven approach is indispensable for de-risking drug development projects and ultimately, for translating promising molecules into impactful medicines.
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An Application Scientist's Guide to Off-Target Profiling: A Comparative Analysis Featuring (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
Introduction: The Imperative of Knowing the Unknown
In the landscape of modern drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges. A primary cause of late-stage attrition is unforeseen toxicity, which often stems from a molecule's unintended interactions with proteins other than its designated target.[1] This phenomenon, known as off-targeting, can lead to a range of adverse drug reactions (ADRs), derailing even the most promising therapeutic programs.[2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a foundational pillar of successful drug development.[3][4]
This guide provides a comprehensive framework for conducting off-target profiling, using the novel investigational compound, (5-(4-Chlorophenyl)pyridin-3-yl)methanamine (referred to herein as "Compound-X"), as an illustrative case study. While specific experimental data for Compound-X is not publicly available, its pyridinyl-methanamine scaffold is common in kinase inhibitors and other targeted therapies, making it an excellent model for this discussion. We will explore the strategic rationale behind panel selection, detail a robust experimental workflow, and present a comparative analysis against well-characterized alternative compounds to demonstrate how off-target data informs critical decision-making.
The core objective of safety pharmacology is to translate nonclinical pharmacological findings into an accurate clinical risk profile.[3][5] By proactively identifying and understanding off-target liabilities, researchers can mitigate risk, optimize lead candidates, and ultimately design safer, more effective medicines.[6]
Part 1: Strategic Design of an Off-Target Profiling Campaign
The first step in any off-target assessment is to design a screening strategy that is both broad enough to catch common liabilities and focused enough to be cost-effective. This involves a tiered approach, starting with a broad panel for initial hazard identification and moving to more focused studies as a candidate progresses.[7]
Initial Hazard Identification: The Broad Screen
For a novel compound like Compound-X, whose primary target may still be under investigation, a broad liability panel is the essential starting point. This screen serves to flag interactions with well-established "anti-targets"—proteins known to cause toxicity when modulated. Commercial services like Eurofins' SafetyScreen panels or Charles River's safety pharmacology services offer curated lists of such targets.[7][8]
A standard initial screen, often called a "core" or "minimum" panel, typically includes around 44 to 87 targets selected for their high clinical relevance to adverse events.[8][9]
Key Target Classes in a Core Safety Panel:
-
GPCRs: Adrenergic, dopaminergic, histaminergic, muscarinic, and serotonergic receptors are frequent off-targets that can lead to a wide array of cardiovascular and CNS side effects.[9][10]
-
Ion Channels: The hERG (human Ether-a-go-go-Related Gene) potassium channel is the most critical anti-target in this class.[11] Inhibition of hERG can prolong the QT interval, leading to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[12][13] Sodium and calcium channels are also included to assess other potential cardiac and neurological effects.
-
Transporters: The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical for neurotransmitter reuptake. Inhibition can lead to significant neuropsychiatric side effects.[9]
-
Enzymes: Cyclooxygenases (COX-1, COX-2) and phosphodiesterases (PDEs) are common off-targets.[9] Critically, this group also includes Cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[14] Inhibition of CYPs can cause dangerous drug-drug interactions.[15][16]
Target Family-Specific Profiling
Based on the chemical structure of Compound-X (a pyridine derivative), it is plausible to hypothesize that its intended targets could be within the protein kinase family. Many successful kinase inhibitors share similar structural motifs.[17] Therefore, in parallel with a broad safety screen, a more focused kinome-wide scan is a logical next step.
Services like DiscoverX's KINOMEscan® offer comprehensive panels that can screen a compound against over 480 different kinases.[18][19][20] This provides a detailed map of the compound's selectivity within its intended target family, helping to distinguish on-target potency from off-target activity.[21][22] Understanding this "selectivity fingerprint" is crucial for interpreting efficacy and predicting potential mechanism-based side effects.[17][23]
Part 2: Experimental Workflow & Methodologies
To provide a practical context, this section details the experimental protocols for two of the most critical off-target assays: a hERG inhibition assay and a broad kinase profiling screen.
Workflow for Off-Target Liability Screening
The overall process follows a logical progression from panel selection to data analysis and decision-making.
Caption: High-level workflow for off-target profiling and risk assessment.
Protocol 1: Automated Patch-Clamp hERG Assay
The gold standard for assessing hERG liability is electrophysiology.[11] Automated patch-clamp systems like the QPatch or SyncroPatch provide high-throughput, accurate data comparable to the traditional manual method.[11][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound-X on the hERG potassium channel current.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to ~80% confluency and harvested.
-
System Preparation: The automated patch-clamp system (e.g., SyncroPatch 384PE) is primed with extracellular and intracellular solutions.
-
Cell Plating: Harvested cells are dispensed onto the system's microfluidic chip. The system automatically establishes a high-resistance seal ("gigaseal") and achieves a whole-cell patch-clamp configuration.
-
Baseline Recording: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[24] The current is recorded in the presence of vehicle (e.g., 0.1% DMSO) to establish a stable baseline. Quality control checks (seal resistance > 50 MΩ, peak current > 0.2 nA) are performed.[11]
-
Compound Application: Compound-X is prepared in a series of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) and applied sequentially to the cells. The hERG current is measured after a 3-5 minute incubation at each concentration.
-
Positive Control: A known hERG inhibitor, such as E-4031, is run as a positive control to validate assay performance.[11]
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. The resulting data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: KINOMEscan® Competition Binding Assay
This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[18]
Objective: To quantify the binding affinities (Kd) of Compound-X for a broad panel of human kinases.
Methodology:
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared. An immobilized, broad-spectrum kinase ligand is coupled to a solid support (e.g., beads).
-
Competitive Binding: Compound-X is added to wells containing the kinase panel and the immobilized ligand. The compound and the immobilized ligand compete for binding to the active site of each kinase.
-
Kinase Capture: After incubation, the beads are washed to remove unbound kinases. The kinases that remain bound to the immobilized ligand are captured.
-
Quantification: The amount of each kinase captured on the beads is quantified by measuring its corresponding DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase recovered in the presence of Compound-X is compared to a DMSO control. A lower amount of recovered kinase indicates stronger binding by the test compound. Results can be reported as percent inhibition at a single concentration or used to calculate a dissociation constant (Kd) from a full dose-response curve.
Part 3: Comparative Analysis and Data Interpretation
The true value of off-target data emerges from comparison. A compound's liability profile must be weighed against its on-target potency and benchmarked against alternative compounds. For this illustrative guide, we will compare the hypothetical off-target profile of Compound-X with two well-characterized, structurally distinct kinase inhibitors: Dasatinib (a multi-kinase inhibitor) and Lapatinib (a more selective dual EGFR/HER2 inhibitor).[25]
Illustrative Data: The following tables present a hypothetical but plausible dataset for Compound-X, designed to highlight key decision points.
Table 1: Illustrative Core Safety Panel Profile (% Inhibition at 10 µM)
| Target | Target Class | Compound-X | Dasatinib | Lapatinib | Potential Clinical Implication |
|---|---|---|---|---|---|
| hERG | K+ Channel | 72% | 15% | 8% | High risk of cardiac arrhythmia [11] |
| 5-HT2B | GPCR | 85% | 22% | 11% | Risk of valvular heart disease[8] |
| M1 | GPCR | 45% | 5% | 3% | Potential for anticholinergic effects (dry mouth, etc.) |
| D2S | GPCR | 12% | 18% | 6% | Low risk of CNS side effects |
| NET | Transporter | 28% | 9% | 4% | Low risk of cardiovascular/CNS effects |
| CYP2D6 | Enzyme | 68% | 35% | 91% | High risk of drug-drug interactions [15] |
| CYP3A4 | Enzyme | 31% | 25% | 88% | High risk of drug-drug interactions [16] |
| COX-1 | Enzyme | 5% | 2% | 1% | Low risk of GI bleeding |
Table 2: Illustrative Kinase Selectivity Profile (% of Kinome Inhibited >65% at 1 µM)
| Compound | Primary Target(s) | S-Score (1 µM) | % of Kinome Inhibited | Interpretation |
|---|---|---|---|---|
| Compound-X | Hypothetical: ROCK1 | 0.15 | 15% | Moderately selective, significant off-targets |
| Dasatinib | BCR-ABL, SRC family | 0.04 | 55% | Promiscuous / Multi-targeted[25] |
| Lapatinib | EGFR, HER2 | 0.35 | 4% | Highly Selective[21][25] |
*S-Score (Selectivity Score) is a quantitative measure of selectivity; a higher score indicates greater selectivity.
Interpretation of Illustrative Results:
-
Major Red Flags for Compound-X: The hypothetical data immediately raises two significant safety concerns. The strong inhibition of the hERG channel (>70% at 10 µM) is a major liability for potential cardiotoxicity.[13] This would immediately trigger a mandatory follow-up with a full IC₅₀ determination via automated patch-clamp, as detailed in Protocol 1. The second flag is the potent inhibition of the 5-HT2B receptor, a known risk factor for cardiac valvulopathy.
-
Drug-Drug Interaction Potential: Compound-X shows moderate inhibition of CYP2D6, suggesting a potential for drug-drug interactions (DDIs).[26] This is a common issue, as seen with the potent inhibition by Lapatinib. This finding would necessitate follow-up in vitro studies to determine the mechanism and clinical relevance of this inhibition.[14]
-
Kinase Selectivity: Compared to the highly promiscuous Dasatinib and the highly selective Lapatinib, Compound-X demonstrates a moderate degree of selectivity. While it may potently inhibit its intended target (hypothetically ROCK1), it also hits 15% of the kinome. This polypharmacology could be beneficial (e.g., hitting multiple nodes in a disease pathway) or detrimental (causing off-target toxicities).[23] This profile necessitates further investigation to deconvolute which off-targets contribute to efficacy versus toxicity.
Decision Logic Based on Profiling Data
The results of an off-target screen directly inform the next steps in a drug discovery cascade.
Caption: Decision-making flowchart based on initial off-target screening results.
Conclusion: Profiling as a Cornerstone of Modern Drug Discovery
Off-target profiling is an indispensable component of the modern drug development process. As demonstrated with the illustrative case of this compound, a comprehensive and early assessment of a compound's interaction profile provides a critical lens through which to view its therapeutic potential and safety liabilities. By strategically employing broad liability panels and target family-specific screens, researchers can identify potential hazards like cardiotoxicity and drug-drug interactions long before they lead to costly late-stage failures.
The comparative analysis underscores that raw data is only the beginning. True insight is gained by contextualizing a compound's selectivity against its on-target potency and established benchmarks. This data-driven approach allows for informed go/no-go decisions, guides medicinal chemistry efforts to mitigate liabilities, and ultimately fulfills the primary mandate of pharmacology: to develop safe and effective medicines for patients.
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A Guide to Ensuring the Reproducibility of Experimental Findings for (5-(4-Chlorophenyl)pyridin-3-yl)methanamine and a Comparison with a Key Structural Isomer
Introduction: The Imperative of Reproducibility in Chemical Research
In the landscape of modern drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The ability to reliably replicate the synthesis and confirm the identity and purity of a chemical entity is paramount for advancing research from the laboratory to clinical application. This guide provides an in-depth technical overview of the synthesis and characterization of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, a compound of interest in medicinal chemistry.
We will explore a robust synthetic pathway and detail the analytical methodologies required to ensure the consistent production of this molecule. Furthermore, we will draw a critical comparison with its structural isomer, (4-chlorophenyl)(pyridin-2-yl)methanol, to highlight the nuances in synthesis, characterization, and potential impurity profiles that researchers must navigate. This guide is intended to be a practical resource for scientists, empowering them to produce reliable and reproducible results.
Part 1: Synthesis and Characterization of this compound
This compound is a substituted pyridinylmethanamine that holds potential as a building block in the synthesis of novel therapeutic agents. Its unambiguous synthesis and characterization are the first steps toward exploring its biological activities.
Proposed Synthetic Pathway: A Two-Step Approach
A reliable and scalable synthesis is crucial for reproducibility. We propose a two-step synthetic sequence starting from commercially available 5-bromonicotinonitrile. This pathway involves a Suzuki-Miyaura cross-coupling reaction followed by the reduction of the nitrile functionality.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, well-suited for this synthesis due to its tolerance of various functional groups.[1][2]
-
Materials:
-
5-Bromonicotinonitrile
-
4-Chlorophenylboronic acid
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
-
Procedure:
-
To a reaction vessel, add 5-bromonicotinonitrile (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and the chosen base (2.0 eq.).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq.) and continue to degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(4-chlorophenyl)nicotinonitrile.
-
The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent choice for this transformation.
-
Materials:
-
5-(4-Chlorophenyl)nicotinonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, suspend LiAlH₄ (1.5 eq.) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-(4-chlorophenyl)nicotinonitrile (1.0 eq.) in the anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with the organic solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Analytical Characterization and Data
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H2 | ~8.7 | s | 1H |
| Pyridine-H4 | ~7.9 | s | 1H |
| Pyridine-H6 | ~8.5 | s | 1H |
| Phenyl-H | ~7.5 | m | 4H |
| CH₂ | ~3.9 | s | 2H |
| NH₂ | ~1.8 (broad) | s | 2H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | ||
| Pyridine-C2 | ~150 | ||
| Pyridine-C3 | ~135 | ||
| Pyridine-C4 | ~134 | ||
| Pyridine-C5 | ~138 | ||
| Pyridine-C6 | ~148 | ||
| Phenyl-C (ipso) | ~138 | ||
| Phenyl-CH | ~129, ~128 | ||
| Phenyl-C-Cl | ~134 | ||
| CH₂ | ~45 |
Note: Predicted values are for guidance and may vary based on solvent and experimental conditions.
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion: [M+H]⁺ = 219.07 (for C₁₂H₁₂ClN₂)
A robust HPLC method is critical for determining the purity of the final compound and for identifying any potential impurities.
Caption: General workflow for HPLC purity analysis.
Table 2: Standard HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines to ensure reliable purity determination.[7]
Part 2: Comparative Analysis with (4-chlorophenyl)(pyridin-2-yl)methanol
To provide context and highlight the importance of precise characterization, we will compare this compound with its structural isomer, (4-chlorophenyl)(pyridin-2-yl)methanol. This isomer is a known intermediate in the synthesis of the antihistamine bepotastine.[8]
Synthesis and Accessibility
The synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol is well-documented and can be achieved through a two-step oxidation and reduction of 2-(p-chlorobenzyl)pyridine or via a Grignard reaction.[8][9][10]
Table 3: Comparison of Synthetic Pathways
| Feature | This compound | (4-chlorophenyl)(pyridin-2-yl)methanol |
| Starting Materials | 5-Bromonicotinonitrile, 4-Chlorophenylboronic acid | 2-(p-chlorobenzyl)pyridine or p-chlorobromobenzene and 2-cyanopyridine |
| Key Reactions | Suzuki Coupling, Nitrile Reduction | Oxidation, Reduction or Grignard Reaction |
| Scalability | Generally good, catalyst cost can be a factor | Good, Grignard reaction requires strict anhydrous conditions |
Analytical Characterization and Isomeric Differentiation
While both compounds have the same molecular formula (C₁₂H₁₀ClNO for the methanol analog), their structural differences lead to distinct analytical signatures.
Caption: Structural differences between the two isomers.
Table 4: Comparative Analytical Data
| Analytical Technique | This compound (Predicted) | (4-chlorophenyl)(pyridin-2-yl)methanol (Experimental) |
| ¹H NMR | Pyridine protons as singlets/multiplets, CH₂ singlet ~3.9 ppm, NH₂ broad singlet ~1.8 ppm | Pyridine protons as multiplets, CH singlet, OH broad singlet |
| ¹³C NMR | CH₂ carbon at ~45 ppm | CH carbon at a higher chemical shift |
| Mass Spec (M+H)⁺ | 219.07 | 220.05 |
| Key Differentiator | Presence of a primary amine group | Presence of a secondary alcohol group |
The distinct substitution patterns on the pyridine ring and the different functional groups (amine vs. alcohol) result in unique NMR spectra, which are the most powerful tools for differentiating these isomers. The mass spectra will also show a difference in molecular weight due to the presence of an extra hydrogen atom in the amine.
Potential for Impurities and Reproducibility Challenges
For this compound, potential impurities could arise from incomplete nitrile reduction, leading to the presence of the starting nitrile or intermediate imines. The Suzuki coupling step could also introduce homo-coupled byproducts.
For (4-chlorophenyl)(pyridin-2-yl)methanol, incomplete reduction of the ketone intermediate would result in its presence as an impurity.
In both cases, the presence of regioisomers as impurities is a significant concern if the starting materials are not isomerically pure. Therefore, rigorous purification and characterization of all starting materials and intermediates are essential for ensuring the reproducibility of the final product's purity.
Conclusion: A Framework for Rigorous and Reproducible Research
Ensuring the reproducibility of experimental findings for a compound like this compound requires a multi-faceted approach. This guide has outlined a plausible and robust synthetic strategy, detailed the necessary analytical techniques for unambiguous characterization, and provided a comparative analysis with a key structural isomer.
By adhering to detailed experimental protocols, employing a comprehensive suite of analytical methods, and being cognizant of potential isomeric impurities, researchers can be confident in the identity and purity of their synthesized compounds. This diligence is not merely a matter of good laboratory practice; it is the cornerstone of generating reliable data that can be confidently built upon by the scientific community, ultimately accelerating the pace of drug discovery and development.
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HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. Retrieved from [Link]
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Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]
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Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). Semantic Scholar. Retrieved from [Link]
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Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]
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- 10. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
Comparative evaluation of different synthetic routes to (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
Introduction
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative evaluation of two prominent synthetic routes to this valuable building block, offering an in-depth analysis of their respective methodologies, performance metrics, and practical considerations. The presented routes leverage common yet powerful transformations in modern organic synthesis, namely the Suzuki-Miyaura cross-coupling and nitrile reduction. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, purity, cost, and scalability.
Route 1: Suzuki Coupling of a Pre-functionalized Pyridine Core followed by Functional Group Interconversion
This strategy focuses on establishing the biaryl linkage early in the synthesis, followed by the installation and modification of the aminomethyl group at the C3 position of the pyridine ring. A representative pathway commences with a halogenated pyridine, proceeds through a Suzuki-Miyaura coupling, and concludes with the conversion of a pre-existing functional group into the desired methanamine.
Causality Behind Experimental Choices
The choice of a Suzuki-Miyaura coupling is predicated on its remarkable functional group tolerance and its proven reliability in constructing C(sp²)-C(sp²) bonds, which is essential for linking the pyridine and chlorophenyl rings.[1][2] The selection of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base like potassium phosphate is critical for achieving high yields and minimizing side reactions. The subsequent functional group interconversion provides a direct path to the final product.
Experimental Protocol: Route 1
Step 1: Suzuki-Miyaura Coupling of 5-Bromo-3-(bromomethyl)pyridine with 4-Chlorophenylboronic Acid
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-3-(bromomethyl)pyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-(bromomethyl)-5-(4-chlorophenyl)pyridine.
Step 2: Amination of 3-(Bromomethyl)-5-(4-chlorophenyl)pyridine
-
Dissolve 3-(bromomethyl)-5-(4-chlorophenyl)pyridine (1.0 eq) in a solution of ammonia in methanol (7N).
-
Stir the reaction mixture in a sealed vessel at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Route 2: Suzuki Coupling to Form 5-(4-Chlorophenyl)nicotinonitrile followed by Nitrile Reduction
This alternative approach prioritizes the formation of a stable nitrile intermediate, which is then reduced in the final step to the target primary amine. This route offers the advantage of utilizing a commercially available and stable starting material, 5-bromonicotinonitrile.
Causality Behind Experimental Choices
The synthesis of the key intermediate, 5-(4-chlorophenyl)nicotinonitrile, via a Suzuki-Miyaura coupling is a highly efficient transformation. The subsequent reduction of the nitrile group is a well-established and versatile method for the synthesis of primary amines. Several reducing agents can be employed for this step, each with its own advantages in terms of reactivity, selectivity, and handling requirements. Lithium aluminum hydride (LAH) is a powerful, albeit non-selective, reducing agent that provides high yields.[3][4][5] Catalytic hydrogenation using Raney Nickel or Palladium on carbon offers a milder and often more scalable alternative, with the potential for higher chemoselectivity.[6][7]
Experimental Protocol: Route 2
Step 1: Synthesis of 5-(4-Chlorophenyl)nicotinonitrile via Suzuki-Miyaura Coupling
-
In a Schlenk flask under an argon atmosphere, combine 5-bromonicotinonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).
-
Add degassed dimethoxyethane (DME) as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-(4-chlorophenyl)nicotinonitrile.
Step 2: Reduction of 5-(4-Chlorophenyl)nicotinonitrile
Method A: Reduction with Lithium Aluminum Hydride (LAH)
-
To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of LAH (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-(4-chlorophenyl)nicotinonitrile (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford this compound.
Method B: Catalytic Hydrogenation with Raney Nickel
-
To a hydrogenation vessel, add 5-(4-chlorophenyl)nicotinonitrile (1.0 eq) and a slurry of Raney Nickel (approx. 10% w/w) in methanol saturated with ammonia.
-
Pressurize the vessel with hydrogen gas (50 psi).
-
Heat the mixture to 50 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield this compound. Purify as needed.
Comparative Evaluation
| Parameter | Route 1 | Route 2 |
| Starting Materials | 5-bromo-3-(bromomethyl)pyridine, 4-chlorophenylboronic acid | 5-bromonicotinonitrile, 4-chlorophenylboronic acid |
| Number of Steps | 2 | 2 |
| Key Intermediates | 3-(bromomethyl)-5-(4-chlorophenyl)pyridine | 5-(4-chlorophenyl)nicotinonitrile |
| Overall Yield | Moderate to Good | Good to Excellent (depending on reduction method) |
| Scalability | Moderate; handling of bromomethyl intermediate can be challenging on a large scale. | Good; nitrile intermediate is stable and the reduction step is generally scalable. |
| Reagent Handling | Requires handling of a lachrymatory bromomethyl intermediate. | LAH reduction requires careful handling of a pyrophoric reagent. Catalytic hydrogenation is generally safer. |
| Purification | Column chromatography is typically required for both steps. | Column chromatography for the Suzuki coupling; the final product from reduction may be purified by distillation or salt formation. |
| Versatility | The bromomethyl intermediate can be used to synthesize other derivatives. | The nitrile intermediate is a versatile precursor for various functional groups. |
Visualization of Synthetic Pathways
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a straightforward approach, but the handling of the potentially lachrymatory bromomethyl intermediate may pose challenges, particularly on a larger scale.
Route 2 provides a more robust and potentially higher-yielding synthesis. The nitrile intermediate is stable and can be purified easily. The final reduction step offers flexibility, with catalytic hydrogenation being the more scalable and safer option compared to the use of metal hydrides like LAH. For large-scale production, Route 2, employing a Suzuki coupling to form the nitrile followed by catalytic hydrogenation, is likely the more advantageous and industrially applicable strategy.
The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including available starting materials, scale of synthesis, and safety considerations.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
-
Mukaiyama, T. New Synthetic Reactions Based on the On-Site Generation of Powerful Reagents. Angewandte Chemie International Edition, 2007 , 46 (25), 4618-4649. [Link]
-
Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, 2001 . [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(1), 190. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012 , 17(10), 11687-11701. [Link]
-
Reduction of Nitriles to Primary Amines. Chemguide. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]
-
Lithium Aluminum Hydride (LAH) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
Sources
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- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine (CAS No. 1260180-20-8). As a chlorinated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar research chemicals.
Hazard Assessment and Waste Characterization
The presence of a chlorophenyl group categorizes this compound as a halogenated (or chlorinated) organic compound . This is the single most critical factor for its disposal, as halogenated waste streams are typically managed via high-temperature incineration to ensure complete destruction and prevent the formation of persistent environmental pollutants.[1][2] The pyridine and methanamine moieties suggest potential for skin, eye, and respiratory irritation.
Based on data from similar compounds, the anticipated hazards are summarized below.[3][4][5]
| Anticipated Hazard | GHS Classification | Rationale and Implication for Disposal |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Prevents disposal via sanitary sewer. Contaminated items must be handled as hazardous waste.[3] |
| Skin Irritation | Category 2 (Causes skin irritation) | Requires use of appropriate gloves and lab coat. All contaminated PPE must be disposed of as hazardous waste.[3][4] |
| Eye Damage/Irritation | Category 1 / 2A (Causes serious eye damage/irritation) | Mandates the use of chemical safety goggles or a face shield.[3][4] |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation.[3][4] |
All waste chemicals, including this compound, should be treated as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[6]
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn. The selection is based on the anticipated hazards to prevent exposure.[3]
| Equipment | Specification | Justification |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes of solutions or airborne particles causing serious eye damage.[3] |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after handling. |
| Body Protection | Chemical-resistant lab coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood | All handling of solids and preparation of solutions must be done in a certified chemical fume hood.[7] |
Step-by-Step Waste Collection and Segregation Protocol
Meticulous segregation is fundamental to safe and compliant chemical waste management.[8][9] Mixing incompatible or different waste streams can lead to dangerous reactions and significantly increase disposal costs.
This compound and all materials contaminated with it must be collected under the "Halogenated Organic Waste" stream.
Step 1: Container Selection
-
Principle: The container must be compatible with and safely hold the chemical waste.[6][10]
-
Action:
-
For liquid waste (e.g., solutions), use a clean, sealable, and clearly marked high-density polyethylene (HDPE) or glass container.
-
For solid waste (e.g., contaminated gloves, weigh paper, pipette tips), use a puncture-resistant container or a pail lined with a clear plastic bag.[10] Do not use biohazard bags.[11]
-
The original manufacturer's container is often the best choice for disposing of unused or expired product.[6][10]
-
Step 2: Labeling
-
Principle: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[12][13]
-
Action:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's EHS department.[14]
-
Clearly write the full chemical name: "this compound" . Do not use abbreviations.
-
List all constituents, including solvents and their approximate percentages.
-
Mark the accumulation start date.
-
Ensure the appropriate hazard pictograms (e.g., irritant, health hazard) are clearly visible.
-
Step 3: Waste Collection
-
Principle: Collect waste at the point of generation to minimize movement and risk of spills. Keep solid and liquid wastes separate.[8][13]
-
Action:
-
Unused/Expired Solid: Carefully transfer the solid compound into the designated, labeled solid halogenated waste container inside a chemical fume hood.
-
Contaminated Solids: Place all contaminated items (gloves, wipes, pipette tips, etc.) directly into the solid halogenated waste container.
-
Contaminated Solutions: Pour solutions containing the compound into the designated liquid halogenated waste container. Do not fill beyond 90% capacity to allow for expansion.[8]
-
Empty Stock Bottles: The original container is not "empty" until it has been properly rinsed. The first rinse must be collected as hazardous waste.[11] Pour a small amount of a suitable solvent (e.g., methanol or acetone), cap and swirl to dissolve any residue, and empty the rinseate into the liquid halogenated waste container. Repeat two more times. After triple rinsing and air drying, deface the original label completely before disposing of the container as non-hazardous glass or plastic waste.[11]
-
Disposal Workflow and On-Site Management
The following diagram illustrates the complete lifecycle for the proper disposal of this compound within a research facility.
Sources
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Laboratory Waste Management - Environmental Marketing Services [emsllcusa.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
